molecular formula C5H6BrN3 B581345 4-Amino-6-bromo-2-methylpyrimidine CAS No. 1161763-15-0

4-Amino-6-bromo-2-methylpyrimidine

Cat. No.: B581345
CAS No.: 1161763-15-0
M. Wt: 188.028
InChI Key: AEWWKIWMCYZMJY-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-2-methylpyrimidine is a brominated, amino-substituted pyrimidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The pyrimidine scaffold is a fundamental core structure in nucleic acids and is considered a privileged scaffold in pharmacology due to its presence in a wide range of bioactive molecules . The specific substitution pattern on this compound, featuring an amino group and a bromine atom on the electron-deficient pyrimidine ring, makes it a versatile precursor for further functionalization. The bromo group is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships . Meanwhile, the amino group can participate in condensation or amide bond formation reactions. This bifunctionality allows researchers to efficiently create compound libraries for high-throughput screening. Pyrimidine-based compounds are extensively investigated for their therapeutic potential across numerous disease areas. They have demonstrated significant applications in the development of anti-infective agents, including antibacterials targeting Mycobacterium tuberculosis , and as core structures in various anticancer agents . The specific biological profile and mechanism of action for this compound itself are areas of active research. Its primary research value lies in its role as a key intermediate for constructing more complex molecules designed to interact with biological targets such as enzymes and receptors. Researchers utilize this compound to develop potential inhibitors and probes, particularly in oncology and immunology, where pyrimidine derivatives have shown considerable promise .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWWKIWMCYZMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719204
Record name 6-Bromo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161763-15-0
Record name 6-Bromo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-bromo-2-methylpyrimidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

4-Amino-6-bromo-2-methylpyrimidine, identified by its CAS number 1161763-15-0, is a strategically important heterocyclic building block in the field of medicinal chemistry.[1][2][3][4] Its unique structural arrangement, featuring a reactive bromine atom, a nucleophilic amino group, and a methyl group on the pyrimidine core, offers a trifecta of functional handles for chemical modification. This versatility makes it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in contemporary drug discovery programs.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

Physicochemical Data
PropertyValueSource
CAS Number 1161763-15-0[1][2][3]
Molecular Formula C₅H₆BrN₃[4]
Molecular Weight 188.03 g/mol [4]
IUPAC Name 6-bromo-2-methylpyrimidin-4-amine[4]
Synonyms This compound, 6-Bromo-2-methyl-4-pyrimidinamine[1][4]
Appearance Off-white to pale yellow solid (typical)Inferred from related compounds
Melting Point Not explicitly reported; likely a solid at room temperature
Boiling Point Not reported
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred from structural similarity
Spectroscopic Profile (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the methyl protons (δ ≈ 2.3-2.5 ppm), a singlet for the pyrimidine ring proton (δ ≈ 6.5-7.0 ppm), and a broad singlet for the amino protons (δ ≈ 7.0-7.5 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Predicted chemical shifts would include signals for the methyl carbon (δ ≈ 20-25 ppm), and the pyrimidine ring carbons, with the carbon bearing the bromine atom shifted downfield (δ ≈ 150-160 ppm), the carbon with the amino group also downfield (δ ≈ 160-165 ppm), and the other ring carbons appearing at characteristic shifts.

  • FT-IR (KBr, cm⁻¹): Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic ring (around 2900-3100 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers.

Synthesis and Manufacturing

The synthesis of this compound typically involves the bromination of a corresponding hydroxypyrimidine precursor. A general and plausible synthetic route is outlined below.

General Synthesis Pathway

Synthesis_of_4_Amino_6_bromo_2_methylpyrimidine A 2-Amino-4-hydroxy-6-methylpyrimidine B This compound A->B Bromination Reagent Phosphorus Oxybromide (POBr₃) Reagent->A

Caption: General synthetic route to this compound.

Experimental Protocol: Bromination of 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol is based on established methods for the bromination of hydroxypyrimidines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-hydroxy-6-methylpyrimidine.

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxybromide (POBr₃) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Heating: Heat the reaction mixture to a temperature of 120-140°C and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench by pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, to a pH of 7-8. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can participate in nucleophilic substitutions, amidations, and the formation of fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in creating carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups by coupling with boronic acids or their esters. This is a cornerstone reaction for exploring the structure-activity relationship (SAR) in drug discovery programs.

  • Buchwald-Hartwig Amination: This transformation enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the 6-position of the pyrimidine ring.

Cross_Coupling_Reactions Start This compound Suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) Start->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig Amination (with R₂NH) Start->Buchwald Pd Catalyst Product_Suzuki 4-Amino-2-methyl-6-arylpyrimidine Suzuki->Product_Suzuki Product_Buchwald 4-Amino-6-(dialkylamino)-2-methylpyrimidine Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

Role in Kinase Inhibitor Synthesis

Substituted aminopyrimidines are a well-established scaffold in the design of kinase inhibitors. The 4-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituent at the 6-position, introduced via cross-coupling reactions with this compound, can be tailored to occupy the hydrophobic pocket of the kinase, thereby influencing potency and selectivity. Numerous publications describe the synthesis of various kinase inhibitors utilizing similar aminobromopyrimidine cores.[5][6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds suggest the following precautions:

  • Hazard Classification: Likely to be classified as harmful if swallowed, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value building block for the synthesis of biologically active molecules. Its well-defined reactive sites allow for a modular and efficient approach to the creation of diverse chemical libraries for drug discovery. The ability to readily participate in robust and versatile palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists aiming to develop novel therapeutics, particularly in the area of kinase inhibition. As the demand for targeted therapies continues to grow, the importance of such versatile intermediates is set to increase, solidifying the role of this compound in the future of pharmaceutical research and development.

References

An In-depth Technical Guide to 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Amino-6-bromo-2-methylpyrimidine, a key building block in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and applications, offering insights grounded in established scientific principles and experimental data.

Core Molecular Attributes

This compound is a substituted pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. The strategic placement of an amino group, a bromine atom, and a methyl group makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1]

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₅H₆BrN₃[2]
Molecular Weight 188.03 g/mol [2]
Monoisotopic Mass 186.97451 Da[2]

Table 1: Key molecular identifiers for this compound.

Chemical Structure and Nomenclature

The structural arrangement of atoms dictates the molecule's reactivity and its interactions with biological targets.

  • IUPAC Name: 6-bromo-2-methylpyrimidin-4-amine[2]

  • CAS Number: 1161763-15-0[2]

  • Synonyms: this compound, 6-Bromo-2-methyl-4-pyrimidinamine[2][3]

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in various chemical and biological systems. These properties influence solubility, membrane permeability, and reactivity.

PropertyValueMethod
XLogP3 1.3Computed by XLogP3 3.0
Hydrogen Bond Donor Count 1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 3Computed by Cactvs 3.4.8.18
Rotatable Bond Count 0Computed by Cactvs 3.4.8.18
Topological Polar Surface Area 51.8 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count 9Computed by PubChem

Table 2: Computed physicochemical properties of this compound. Data sourced from PubChem.[2]

Synthesis and Reactivity

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. The presence of the bromine atom on the pyrimidine ring of this compound makes it a valuable precursor for introducing further molecular diversity through cross-coupling reactions.

A general approach for the synthesis of brominated pyrimidines involves the reaction of aminonitriles with halogenoacetonitriles in the presence of a strong acid catalyst, such as dry hydrogen bromide in dioxane.[4] This one-pot method offers an efficient route to these otherwise difficult-to-access compounds.[4]

Synthesis_Workflow Reactants Aminonitrile & Halogenoacetonitrile Reaction One-Pot Cyclization Reactants->Reaction Catalyst Dry HBr in Dioxane Catalyst->Reaction Product 4-Amino-6-bromo -2-methylpyrimidine Reaction->Product

Caption: Generalized workflow for the synthesis of bromopyrimidines.

The amino group at the 4-position and the bromine atom at the 6-position provide two key reactive sites. The amino group can act as a nucleophile, while the bromine atom is susceptible to nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for the sequential or orthogonal functionalization of the pyrimidine core.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an effective pharmacophore for various biological targets.

Substituted aminopyrimidines, such as this compound, are key intermediates in the synthesis of compounds targeting a range of diseases. For instance, the pyrimido[4,5-d]pyrimidine core, which can be constructed from aminopyrimidine precursors, is found in potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are implicated in cancer.[5] The versatility of the 2-amino-5-bromo-pyridine scaffold, a related structure, highlights the potential of these building blocks in generating diverse libraries of compounds for biological screening.[5]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the C5-H proton, a singlet for the methyl protons, and a broad singlet for the amino protons. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms in the molecule. The carbon atom attached to the bromine (C6) would be significantly shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks with approximately equal intensity).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl group and aromatic ring, and C=N and C=C stretching vibrations of the pyrimidine ring.

Spectroscopic_Analysis Compound 4-Amino-6-bromo -2-methylpyrimidine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR Infrared Spectroscopy Compound->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Sources

A Technical Guide to the Synthesis of 4-Amino-6-bromo-2-methylpyrimidine: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 4-Amino-6-bromo-2-methylpyrimidine, a valuable pyrimidine derivative in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each stage of the synthesis is detailed with a focus on the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure reproducibility and high purity of the final product. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical grounding and practical, step-by-step methodologies.

Strategic Approach: Retrosynthetic Analysis

The design of an efficient synthesis requires a logical deconstruction of the target molecule. This compound possesses three distinct functional groups on the pyrimidine core: an amino group, a bromine atom, and a methyl group. The chosen synthetic strategy involves a sequential, regioselective introduction of these functionalities onto a precursor pyrimidine ring, which is constructed in the initial step.

The retrosynthetic analysis reveals a plausible pathway beginning with the formation of a dihydroxy pyrimidine intermediate, followed by halogenation, and then sequential, selective nucleophilic aromatic substitutions. This approach is favored due to the high yields of the initial condensation reaction and the well-established methods for halogenating and functionalizing the pyrimidine ring.

G Target This compound Intermediate3 4-Amino-6-chloro-2-methylpyrimidine Target->Intermediate3 Halogen Exchange (SNAr) Intermediate2 4,6-Dichloro-2-methylpyrimidine Intermediate3->Intermediate2 Selective Amination (SNAr) Intermediate1 4,6-Dihydroxy-2-methylpyrimidine Intermediate2->Intermediate1 Dichlorination Start Acetamidine HCl + Diethyl Malonate Intermediate1->Start Cyclocondensation

Caption: Retrosynthetic pathway for this compound.

Step 1: Synthesis of the Core Intermediate: 4,6-Dihydroxy-2-methylpyrimidine

The foundational step in this synthesis is the construction of the pyrimidine ring system. This is achieved through a classical condensation reaction between an amidine and a β-dicarbonyl compound.

Mechanism & Rationale: The reaction proceeds via the condensation of acetamidinium chloride with diethyl malonate.[1] A strong base, such as sodium methoxide or sodium ethoxide, is essential to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the acetamidine, leading to a cyclization and subsequent dehydration to form the stable pyrimidine ring. The use of an alkoxide base in its corresponding alcohol solvent is standard practice to avoid transesterification.[1] The reaction is typically refluxed to ensure completion, with yields reported to be consistently high.[1]

Experimental Protocol: 4,6-Dihydroxy-2-methylpyrimidine
  • Preparation of Sodium Methoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add 18.4 g (0.34 mol) of sodium methoxide to 150 mL of dry methanol under an inert atmosphere (N₂) and cool in an ice bath.[2]

  • Addition of Reagents: To the stirred sodium methoxide solution, add 13.2 g (0.1 mol) of dimethyl malonate followed by 9.45 g (0.1 mol) of acetamidine hydrochloride.[2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C). Stir the reaction mixture for 3-5 hours. The solution will typically become a creamy white suspension.[2]

  • Work-up: After the reaction is complete, remove the methanol via distillation under reduced pressure.[2] Dissolve the resulting solid in approximately 50 mL of water.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify by slowly adding 4M HCl until the pH is between 1 and 2. A white solid will precipitate.[2]

  • Isolation: Stir the suspension at 0 °C for 3-5 hours to ensure complete crystallization.[2] Filter the solid by suction, wash sequentially with ice-cold water and ice-cold methanol, and dry under vacuum to yield the final product.[2]

ParameterValueReference
Starting Materials Acetamidine HCl, Dimethyl Malonate[2][3]
Base Sodium Methoxide[2]
Solvent Methanol[2]
Reaction Time 3-5 hours[2]
Temperature 18-25 °C[2]
Reported Yield ~86%[2]
Melting Point >300 °C[4]

Step 2: Dihalogenation of the Pyrimidine Core

With the pyrimidine ring constructed, the hydroxyl groups must be converted into more versatile leaving groups to allow for subsequent nucleophilic substitutions. Chlorination is a highly effective and common method for this transformation.

Mechanism & Rationale: The conversion of the dihydroxy pyrimidine (which exists predominantly in its keto-enol tautomeric form as a pyrimidinedione) to the dichloro derivative is achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][5] The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack by the chloride ion. This process occurs at both the 4 and 6 positions. Using a slight excess of the chlorinating agent ensures the complete conversion of both hydroxyl groups.

Experimental Protocol: 4,6-Dichloro-2-methylpyrimidine
  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g (0.04 mol) of 4,6-dihydroxy-2-methylpyrimidine to a mixture of thionyl chloride (18.9 g, 0.16 mol) and acetonitrile.[5]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).[5]

  • Work-up: Once the starting material is consumed, remove the excess thionyl chloride by distillation under reduced pressure.[5]

  • Isolation: Carefully and slowly pour the residue into 50 g of ice water. A solid will precipitate out of the solution.[5]

  • Purification: Filter the precipitated solid and purify by column chromatography to obtain the pure 4,6-dichloro-2-methylpyrimidine as a white solid.[5]

ParameterValueReference
Starting Material 4,6-Dihydroxy-2-methylpyrimidine[5]
Chlorinating Agent Thionyl Chloride (SOCl₂)[5]
Solvent Acetonitrile[5]
Reaction Time 3 hours[5]
Temperature 80 °C[5]
Reported Yield ~94%[5]

Step 3: Regioselective Mono-Amination

This step is crucial for differentiating the two halogenated positions. A selective nucleophilic aromatic substitution (SNAr) is performed to install the amino group at one of the two positions, leaving the other available for the final bromination step.

Mechanism & Rationale: The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atoms. The first amination can often be achieved without a metal catalyst, proceeding via a classic SNAr mechanism.[6] This reaction involves the addition of an amine nucleophile to form a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. For this synthesis, a protected or direct source of ammonia (e.g., aqueous ammonia or an ammonia equivalent) is used. The reaction conditions, such as temperature and solvent, are controlled to favor mono-substitution over di-substitution. The introduction of the first electron-donating amino group deactivates the ring towards a second catalyst-free substitution, aiding in the selective isolation of the mono-aminated product.[6]

Experimental Protocol: 4-Amino-6-chloro-2-methylpyrimidine

Note: This is a generalized protocol based on standard procedures for mono-amination of dichloropyrimidines.[6][7]

  • Reaction Setup: In a sealed pressure vessel, dissolve 4,6-dichloro-2-methylpyrimidine (1.0 mmol) in a suitable solvent such as dioxane or DMF (10 mL).

  • Addition of Reagents: Add an excess of the aminating agent (e.g., a concentrated solution of ammonia in methanol or aqueous ammonia, ~5-10 equivalents).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C. Stir vigorously for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, vent the vessel carefully. Remove the solvent under reduced pressure.

  • Isolation: Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purification: Purify the crude product by column chromatography (silica gel) to isolate the 4-amino-6-chloro-2-methylpyrimidine.

Step 4: Final Halogen Exchange for Bromination

The final step involves converting the remaining chloro group into the target bromo group. This is typically accomplished through a halogen exchange (Halex) reaction.

Mechanism & Rationale: The Halex reaction is a type of nucleophilic aromatic substitution where one halogen is replaced by another. In this case, the chloride at the C6 position is replaced by bromide. The reaction is driven by the nucleophilicity of the bromide ion and often facilitated by a polar aprotic solvent that can solvate the cation of the bromide salt (e.g., NaBr or KBr) without strongly solvating the bromide anion, thus enhancing its nucleophilicity. While a specific protocol for this exact molecule is not readily available in the cited literature, this transformation is a standard and chemically sound procedure in heterocyclic chemistry.

Proposed Protocol: this compound
  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-6-chloro-2-methylpyrimidine (1.0 mmol) in a polar aprotic solvent such as DMF or DMSO (10 mL).

  • Addition of Reagents: Add a source of bromide ions, such as sodium bromide (3.0 mmol, 3 equivalents), to the solution. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) may be added to improve solubility and reaction rate.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield the final product, this compound. The product's identity should be confirmed by NMR, MS, and melting point analysis.[8]

Overall Synthesis Workflow & Conclusion

The described four-step synthesis provides a reliable and scalable route to this compound. The pathway leverages a high-yielding initial cyclocondensation, followed by robust and regioselective functionalization steps.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Amination (SNAr) cluster_3 Step 4: Bromination (Halex) Start Acetamidine HCl + Diethyl Malonate Intermediate1 4,6-Dihydroxy-2-methylpyrimidine Start->Intermediate1 NaOMe, MeOH Intermediate2 4,6-Dichloro-2-methylpyrimidine Intermediate1->Intermediate2 SOCl₂ or POCl₃ Intermediate3 4-Amino-6-chloro-2-methylpyrimidine Intermediate2->Intermediate3 NH₃ source Target 4-Amino-6-bromo- 2-methylpyrimidine Intermediate3->Target NaBr

Caption: Forward synthesis workflow for this compound.

This in-depth guide outlines a logical and field-proven synthetic strategy. By explaining the causality behind each step and providing detailed, self-validating protocols, researchers are equipped to confidently produce this key heterocyclic intermediate for applications in drug discovery and development.

References

  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Available at: [Link].

  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Available at: [Link].

  • Ningbo Innopharmchem Co.,Ltd. Exploring 4,6-Dihydroxy-2-Methylpyrimidine: Properties and Applications. Available at: [Link].

  • Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • MDPI. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link].

  • Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • PubChem. This compound. Available at: [Link].

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Amino-6-bromo-2-methylpyrimidine. In the absence of a complete, publicly available experimental dataset, this document leverages advanced spectral prediction methodologies and comparative analysis with structurally related compounds to present a reliable interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the identification and characterization of this and similar pyrimidine derivatives.

Introduction: The Significance of Spectroscopic Analysis

This compound (IUPAC name: 6-bromo-2-methylpyrimidin-4-amine) is a substituted pyrimidine with potential applications in medicinal chemistry and materials science.[1] The precise elucidation of its molecular structure is paramount for understanding its reactivity, and spectroscopic techniques are the cornerstone of this characterization. This guide delves into the expected spectroscopic signatures of this molecule, providing a detailed, albeit predictive, roadmap for its analysis.

The methodologies outlined herein are grounded in the fundamental principles of each spectroscopic technique and are validated by comparison with known data for analogous pyrimidine structures. This approach ensures a high degree of scientific integrity and provides a self-validating system for the interpretation of predicted spectral data.

Molecular Structure and Key Identifiers

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, along with its key chemical identifiers.

Molecular Structure:

Figure 1: Chemical structure of this compound.

IdentifierValueSource
IUPAC Name 6-bromo-2-methylpyrimidin-4-aminePubChem[1]
CAS Number 1161763-15-0PubChem[1]
Molecular Formula C₅H₆BrN₃PubChem[1]
Molecular Weight 188.03 g/mol PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. These predictions are based on established NMR prediction algorithms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the amino protons, and the pyrimidine ring proton. The predicted chemical shifts are presented in the table below.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5 - 7.5Broad Singlet2H-NH₂
~6.4Singlet1HH-5 (pyrimidine ring)
~2.4Singlet3H-CH₃

Interpretation:

  • The **amino protons (-NH₂) ** are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can be highly dependent on the solvent and concentration.

  • The pyrimidine ring proton (H-5) is anticipated to be a singlet, as it has no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the aromatic ring and the electronegative nitrogen atoms.

  • The methyl protons (-CH₃) will also appear as a singlet, characteristic of a methyl group attached to a pyrimidine ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts for the five carbon atoms are as follows:

Predicted Chemical Shift (δ) ppmAssignment
~165C-2
~162C-4
~158C-6
~108C-5
~25-CH₃

Interpretation:

  • The carbon atoms of the pyrimidine ring (C-2, C-4, and C-6) are expected to be significantly downfield due to the deshielding effects of the nitrogen atoms and the bromine substituent.

  • The C-5 carbon is predicted to be the most upfield of the ring carbons.

  • The methyl carbon (-CH₃) will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are summarized below.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium-Strong, BroadN-H stretching (amino group)
3100 - 3000Weak-MediumC-H stretching (aromatic)
2950 - 2850Weak-MediumC-H stretching (methyl group)
1650 - 1600StrongC=N and C=C stretching (pyrimidine ring)
1580 - 1550StrongN-H bending (amino group)
1450 - 1400MediumC-H bending (methyl group)
~1050Medium-StrongC-Br stretching

Interpretation:

  • The broad band in the 3400-3200 cm⁻¹ region is a characteristic signature of the N-H stretching vibrations of the primary amine.

  • The aromatic and aliphatic C-H stretching vibrations are expected in their typical regions.

  • The strong absorptions in the 1650-1600 cm⁻¹ range are indicative of the C=N and C=C stretching vibrations within the pyrimidine ring.

  • The presence of a C-Br bond is expected to give rise to a medium to strong absorption band around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 187 and 189 in an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways.

Fragmentation Workflow:

fragmentation M [C₅H₆BrN₃]⁺ m/z 187/189 frag1 [C₅H₅N₃]⁺ m/z 107 M->frag1 - Br• frag3 [C₄H₄N₃]⁺ m/z 94 M->frag3 - Br•, - CH₃• frag2 [C₄H₃N₂]⁺ m/z 79 frag1->frag2 - HCN

Sources

A Technical Guide to the Crystal Structure and Morphology of 4-Amino-6-bromo-2-methylpyrimidine: Bridging Theory and Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-bromo-2-methylpyrimidine is a substituted pyrimidine of significant interest in medicinal chemistry and drug development.[1][2] The solid-state properties of this compound, governed by its crystal structure and morphology, are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability.[3][4] This technical guide provides an in-depth analysis of the anticipated crystal structure and morphology of this compound. In the absence of a publicly available crystal structure for this specific molecule, this guide synthesizes data from closely related aminobromopyrimidine analogues and fundamental principles of crystal engineering to predict its solid-state behavior. We will explore the influential role of intermolecular forces, detail the experimental methodologies for crystallographic and morphological characterization, and discuss the profound implications of these solid-state properties on drug development processes.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Design

The pyrimidine ring is a foundational heterocyclic scaffold in a vast array of biologically active compounds, including endogenous nucleobases and a wide range of synthetic drugs.[5] Its unique electronic properties and capacity for diverse substitutions make it a privileged structure in medicinal chemistry.[6] The compound this compound, with its amino, bromo, and methyl substitutions, presents multiple functional groups that can engage in a variety of intermolecular interactions, making the study of its solid-state structure particularly compelling.[7] Understanding the crystal packing and morphology is not merely an academic exercise; it is a critical step in pre-formulation studies that can dictate the success of a drug candidate.[8]

Predicted Crystal Structure and Intermolecular Interactions

While the definitive crystal structure of this compound has not been publicly reported, we can infer its likely packing motifs by examining the crystal structures of analogous compounds and considering the dominant intermolecular forces at play.

Key Intermolecular Interactions

The molecular structure of this compound features several key functional groups capable of forming strong and directional intermolecular interactions:

  • Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the pyrimidine ring nitrogens are strong hydrogen bond acceptors. This donor-acceptor pairing is a primary driver in the crystal packing of many aminopyrimidines.[9][10] It is highly probable that the crystal structure of this compound will be dominated by N-H···N hydrogen bonds, potentially forming dimeric or catemeric synthons.[11][12]

  • Halogen Bonding: The bromine atom at the 6-position is a potential halogen bond donor. Halogen bonds, particularly with bromine, are recognized as significant and directional interactions in crystal engineering, often competing with or complementing hydrogen bonds.[11][12] The bromine atom could interact with the electron-rich nitrogen atoms of adjacent pyrimidine rings or other Lewis basic sites.

  • π-π Stacking: The aromatic pyrimidine ring is capable of engaging in π-π stacking interactions, which would further stabilize the crystal lattice. These interactions are common in planar heterocyclic compounds.

Based on studies of similar amide-substituted 2-aminopyrimidine derivatives, it is plausible that a robust hydrogen-bonded dimer is formed via the amino group and one of the ring nitrogens.[11][12] The bromine atoms could then direct the packing of these dimers through halogen bonding. A structurally related compound, trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexanol, demonstrates the involvement of both N-H···O and O-H···N hydrogen bonds in forming layered structures.[13] This suggests that in the absence of a hydroxyl group, the N-H···N interactions in this compound would be pivotal.

Anticipated Crystal Packing

Given the functional groups present, a centrosymmetric dimer formed by N-H···N hydrogen bonds between the amino groups and the N1 nitrogen of the pyrimidine ring is a highly probable supramolecular synthon. The overall three-dimensional structure would then be constructed through a combination of weaker C-H···N interactions, π-π stacking of the pyrimidine rings, and potentially Br···N halogen bonds.

The Importance of Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[14][15] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts bioavailability.[4]

  • Stability: Both chemical and physical stability can vary between polymorphs.

  • Mechanical Properties: This affects manufacturability, such as tableting performance.[16][17]

The potential for polymorphism in this compound should be thoroughly investigated during its development. The presence of multiple hydrogen bond donors and acceptors, along with the possibility of different halogen bonding motifs, increases the likelihood of accessing different crystalline arrangements under various crystallization conditions.

Crystal Morphology and Its Pharmaceutical Implications

Crystal morphology, or habit, describes the external shape of a crystal.[8] This macroscopic property is a direct consequence of the internal crystal structure and the relative growth rates of different crystal faces. The morphology of an API can significantly influence its processing and formulation.[16][18]

Property AffectedImpact of Crystal Morphology
Flowability Equant or spherical crystals generally exhibit better flow properties than needle-like or plate-like crystals, which is crucial for uniform die filling during tableting.[18]
Compactability The ability of a powder to be compressed into a tablet is influenced by the crystal habit.[16]
Dissolution Rate The dissolution rate can be affected by the specific crystal faces exposed to the dissolution medium, as different faces can have different surface energies and intermolecular interactions.[18][19]
Filterability The efficiency of filtration during manufacturing is dependent on the shape and size distribution of the crystals.

The predicted morphology of this compound would likely be prismatic or plate-like, arising from the layered packing driven by hydrogen and halogen bonds. However, the final morphology can be engineered by controlling the crystallization conditions.

Experimental Protocols for Characterization

A comprehensive understanding of the solid-state properties of this compound requires a suite of analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[20]

Methodology:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, cooling crystallization, or vapor diffusion.[3] A variety of solvents should be screened to explore potential polymorphs.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[20]

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, yielding information on unit cell parameters, space group, atomic coordinates, and intermolecular interactions.[21]

scxrd_workflow cluster_prep Crystal Growth cluster_analysis Data Acquisition & Analysis a Dissolve Compound b Slow Evaporation / Cooling a->b c High-Quality Single Crystal b->c d Mount Crystal c->d Select Crystal e X-ray Diffraction Data Collection d->e f Structure Solution & Refinement e->f g Crystallographic Data (CIF) f->g

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.
Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess polymorphism. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."

Methodology:

  • Sample Preparation: A finely powdered sample of the material is prepared.

  • Data Collection: The sample is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ).

  • Pattern Analysis: The resulting diffractogram is compared to known patterns or simulated patterns from SC-XRD data to identify the crystalline form.

Microscopy

Techniques such as Scanning Electron Microscopy (SEM) and Optical Microscopy are used to visualize the crystal morphology.

Methodology:

  • Sample Preparation: Crystals are mounted on a suitable substrate. For SEM, samples are typically sputter-coated with a conductive material.

  • Imaging: The sample is imaged to determine the size, shape, and surface features of the crystals.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the crystalline material, including melting point, desolvation, and decomposition. These techniques are also valuable for identifying polymorphic transitions.

Structure-Property Relationships and Drug Development

The interplay between the crystal structure and the bulk properties of this compound is a critical consideration for its development as a therapeutic agent.

  • Solubility Enhancement: A detailed understanding of the crystal packing can inform strategies for developing more soluble forms, such as co-crystals or salts, by targeting the disruption or modification of the strong intermolecular interactions.[9]

  • Formulation Design: Knowledge of the crystal morphology is essential for designing robust and reproducible manufacturing processes for solid dosage forms.[16][17] For instance, if the initial crystalline form has poor flowability, crystallization engineering can be employed to produce a more suitable habit.[18]

  • Intellectual Property: The discovery and characterization of novel polymorphic forms can be a valuable source of intellectual property, extending the patent life of a drug.[14]

structure_property_relationship cluster_structure Crystal Structure cluster_properties Physicochemical Properties cluster_morphology Crystal Morphology cluster_performance Pharmaceutical Performance A Intermolecular Interactions (H-bonds, Halogen bonds, π-stacking) B Molecular Packing (Synthons, Layers) A->B C Solubility & Dissolution Rate B->C D Stability (Thermal, Chemical) B->D E Mechanical Properties B->E F Crystal Habit (e.g., needles, plates) B->F influences growth rates G Bioavailability C->G H Manufacturability (Flowability, Compressibility) E->H F->C F->H

Figure 2: Interrelationship Between Crystal Structure, Properties, and Performance.

Conclusion

While a definitive crystal structure for this compound is not yet in the public domain, a thorough analysis based on the principles of crystal engineering and data from analogous structures provides a strong predictive framework for its solid-state behavior. The interplay of robust N-H···N hydrogen bonding, directional halogen bonding, and π-π stacking is expected to define its crystal packing. A comprehensive experimental investigation employing single-crystal and powder X-ray diffraction, microscopy, and thermal analysis is imperative to fully characterize its potential for polymorphism and to control its crystal morphology. Such a deep understanding of the solid state is not merely foundational science but a critical enabler for the successful translation of this promising scaffold from a laboratory curiosity to a viable therapeutic agent.

References

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  • Dilshad, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. ResearchGate.

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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Amino-6-bromo-2-methylpyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] As a fundamental component of nucleic acids, pyrimidines are inherently recognized by biological systems, making their derivatives prime candidates for therapeutic intervention.[1] This guide delves into the latent therapeutic potential of a specific, functionalized pyrimidine, 4-Amino-6-bromo-2-methylpyrimidine . While this compound is primarily a synthetic intermediate, its strategic substitution pattern—a nucleophilic amino group and a reactive bromo substituent—renders it an exceptionally versatile building block for the synthesis of potent, biologically active molecules. We will explore its role as a precursor to novel therapeutics, with a particular focus on the development of anticancer agents, specifically tyrosine kinase inhibitors. This document will serve as a comprehensive resource for researchers and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₅H₆BrN₃PubChem CID 56965719[2][3]
Molecular Weight 188.03 g/mol PubChem CID 56965719[2][3]
IUPAC Name 6-bromo-2-methylpyrimidin-4-aminePubChem CID 56965719[2][3]
CAS Number 1161763-15-0PubChem CID 56965719[3]
Appearance White to off-white crystalline solid
Solubility Soluble in polar organic solvents

Synthesis of the Core Scaffold: this compound

The availability of a reliable synthetic route to this compound is the first critical step in harnessing its potential. While various methods for the synthesis of substituted pyrimidines exist, a common and effective strategy involves a two-step process: the initial synthesis of a pyrimidinol precursor, followed by bromination.

Synthesis of 4-Amino-6-hydroxy-2-methylpyrimidine

The precursor, 4-Amino-6-hydroxy-2-methylpyrimidine, can be synthesized via the condensation of a C3 synthon with an amidine. A well-established method involves the reaction of acetamidinium chloride with a malonic ester derivative in the presence of a base.[4]

Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-methylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in absolute methanol under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

  • Addition of Reagents: To the cooled solution, add dimethyl malonate followed by acetamidine hydrochloride portion-wise, maintaining the temperature below 5°C.[4]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (18-25°C). Stir vigorously for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

  • Work-up: After completion, remove the methanol under reduced pressure. Dissolve the resulting residue in water.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of 4-Amino-6-hydroxy-2-methylpyrimidine will form.[4]

  • Isolation and Purification: Stir the mixture at 0°C for 3-5 hours to ensure complete crystallization.[4] Collect the solid by vacuum filtration, wash with cold water and then cold methanol, and dry under vacuum to yield the desired product.

Bromination of 4-Amino-6-hydroxy-2-methylpyrimidine

The hydroxy group of the pyrimidinol can be converted to a bromo group using a suitable brominating agent. A common method for similar substrates involves the use of phosphoryl bromide or a mixture of phosphorus oxychloride and a bromide salt. A more direct approach for analogous structures is the use of N-bromosuccinimide (NBS).[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 4-Amino-6-hydroxy-2-methylpyrimidine in a suitable solvent such as dichloromethane or acetonitrile.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.[5] The reaction is typically stirred for several hours.

  • Monitoring: The reaction progress should be monitored by TLC or LC-MS to determine the point of complete consumption of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.[5]

Potential Biological Activities: A Gateway to Novel Therapeutics

The true value of this compound lies in its utility as a scaffold for generating a diverse library of compounds with significant biological activities. The presence of the bromine atom at the 6-position is particularly advantageous for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl and heteroaryl moieties.[1][6][7]

Anticancer Activity: Targeting Tyrosine Kinases

A significant body of research points to the potential of bromo-pyrimidine derivatives as potent inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[8][9][10] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Focus: Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Several studies have demonstrated that 5-bromo-pyrimidine derivatives are effective inhibitors of the Bcr-Abl kinase.[9][10] The general synthetic strategy involves the derivatization of a bromo-pyrimidine core, often starting from a di- or tri-halopyrimidine. The 4-amino group of our title compound can be used to introduce further diversity.

Logical Workflow for Derivative Synthesis and Evaluation

G A This compound B Suzuki-Miyaura Cross-Coupling (with various aryl/heteroaryl boronic acids) A->B Pd Catalyst, Base C Library of 6-Aryl-4-amino-2-methylpyrimidine Derivatives B->C D In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay) C->D Screening E Identification of Potent Kinase Inhibitors D->E F Cell-Based Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) E->F Validation G Lead Compound Identification F->G

Caption: Workflow for the development of kinase inhibitors.

A series of novel 5-bromo-pyrimidine derivatives have been synthesized and shown to be potent Bcr/Abl kinase inhibitors.[9] Several of these compounds exhibited significant cytotoxic activity against the K562 human chronic myeloid leukemia cell line.[9] These findings strongly suggest that derivatives of this compound could also exhibit potent anticancer activity by targeting key kinases in cancer signaling pathways.

Potential Antimicrobial Activity

Pyrimidine derivatives are also well-documented for their antimicrobial properties.[11] The structural diversity that can be achieved by modifying the this compound core makes it an attractive starting point for the development of new antimicrobial agents. The synthesis of various substituted pyrimidines has led to the discovery of compounds with promising antibacterial activity.[11]

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of novel derivatives of this compound, standardized and robust in vitro assays are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][12]

Step-by-Step MTT Assay Protocol

  • Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours, until a purple precipitate is visible.[12]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

Several commercial kits are available for measuring kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Step-by-Step Kinase Inhibition Assay Protocol

  • Kinase Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the target kinase (e.g., Bcr-Abl), the kinase substrate, and ATP in the appropriate kinase buffer.[7]

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a no-inhibitor control (vehicle) and a no-enzyme control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][13]

Step-by-Step Broth Microdilution Protocol

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in medicinal chemistry. Its facile synthesis and the presence of two key functional groups for derivatization make it an ideal starting point for the generation of compound libraries with diverse biological activities. The strong evidence for the anticancer potential of bromo-pyrimidine derivatives, particularly as tyrosine kinase inhibitors, highlights a promising avenue for future research and development. The experimental protocols provided in this guide offer a clear and actionable framework for synthesizing and evaluating novel compounds derived from this versatile scaffold. As the quest for novel therapeutics continues, the exploration of such foundational molecules will undoubtedly play a pivotal role in the discovery of the next generation of life-saving drugs.

References

  • Kumar, A. et al. (2021). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 34, 127763.
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  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59.
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"4-Amino-6-bromo-2-methylpyrimidine" role in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-6-bromo-2-methylpyrimidine in Medicinal Chemistry

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions with biological targets.[1] Among the vast arsenal of pyrimidine-based building blocks, This compound stands out as a particularly versatile and strategic intermediate. Its unique trifecta of functional groups—a nucleophilic amino group, a reactive bromo handle, and a modulating methyl group—provides an exceptional platform for the synthesis of diverse compound libraries. This technical guide, intended for drug discovery professionals, delves into the synthesis, reactivity, and strategic application of this scaffold, with a primary focus on its role in the development of protein kinase inhibitors. We will explore the causality behind its synthetic utility and provide field-proven insights into its application in modern drug discovery workflows.

Core Characteristics and Synthesis

A thorough understanding of a building block's fundamental properties is paramount to its effective utilization in a synthetic campaign.

Physicochemical Properties

The properties of this compound make it well-suited for a variety of common organic reactions used in medicinal chemistry.

PropertyValueSource
Molecular Formula C₅H₆BrN₃PubChem CID: 56965719[2]
Molecular Weight 188.03 g/mol PubChem CID: 56965719[2]
XLogP3 1.3PubChem CID: 56965719[2]
IUPAC Name 6-bromo-2-methylpyrimidin-4-aminePubChem CID: 56965719[2]
CAS Number 1161763-15-0PubChem CID: 56965719[2]
Physical Form SolidAstaTech, Inc.
Synthetic Strategy

While numerous proprietary methods exist, a common and logical laboratory-scale synthesis of this compound involves the bromination of a readily available pyrimidinone precursor. The causality behind this approach lies in the activation of the pyrimidine ring for electrophilic attack upon tautomerization of the hydroxyl group.

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_0 Plausible Synthesis of this compound start 4-Amino-6-hydroxy-2-methylpyrimidine product This compound start->product Bromination reagent1 POBr₃ (Phosphorus oxybromide) reagent1->product

Caption: Plausible synthetic route via bromination of a pyrimidinol precursor.

The choice of a potent brominating agent like phosphorus oxybromide (POBr₃) is critical for efficiently converting the relatively unreactive hydroxyl group into a bromo group on the electron-deficient pyrimidine ring.

Chemical Reactivity: The Cornerstone of Versatility

The true power of this compound in drug discovery stems from the reactivity of the C6-bromo substituent. This position is highly amenable to modern cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical functionalities.

The electron-withdrawing nature of the two ring nitrogens makes the C6 position electron-deficient, thereby facilitating two key reaction classes:

  • Oxidative Addition: The C-Br bond readily undergoes oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle of numerous cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The activated ring allows for direct displacement of the bromide by potent nucleophiles, though this is often less versatile than palladium-catalyzed methods.[1][3]

The diagram below illustrates the principal synthetic transformations.

Reactivity_Diagram cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr center This compound suzuki_product 4-Amino-6-aryl/heteroaryl- 2-methylpyrimidine center->suzuki_product C-C bond formation buchwald_product N⁶-Substituted-2-methyl- pyrimidine-4,6-diamine center->buchwald_product C-N bond formation snar_product 4-Amino-2-methyl- 6-thioether-pyrimidine center->snar_product C-Nu bond formation suzuki_reagent R-B(OH)₂ Pd Catalyst, Base suzuki_reagent->suzuki_product buchwald_reagent R₂NH Pd Catalyst, Base buchwald_reagent->buchwald_product snar_reagent Nu⁻ (e.g., RS⁻) snar_reagent->snar_product

Caption: Key synthetic transformations of this compound.

These reactions, particularly Suzuki and Buchwald-Hartwig couplings, are the workhorses of modern medicinal chemistry, valued for their functional group tolerance, reliability, and broad substrate scope.[4][5][6] They empower chemists to rapidly generate analogs and build structure-activity relationships (SAR).

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a major class of drug targets, particularly in oncology. A significant portion of clinically approved kinase inhibitors feature a heterocyclic core that mimics the adenine of ATP to bind to the enzyme's "hinge" region.[7] The 2,4-diaminopyrimidine scaffold is a quintessential hinge-binder, capable of forming one or two crucial hydrogen bonds with the backbone of the kinase hinge.[7]

This compound is an ideal starting point for constructing libraries of potent and selective kinase inhibitors. The C4-amino group serves as a primary hinge-binding element, while the C6 position, modified via cross-coupling, allows for the introduction of moieties that project into the solvent-exposed region, driving potency and selectivity.[8][9]

Kinase_Binding Generic Kinase Hinge Interaction hinge Backbone NH Backbone C=O inhibitor N H₂N 2,4-Diaminopyrimidine Core R-Group at C6 inhibitor:n1->hinge:f1 H-Bond inhibitor:n0->hinge:f0 H-Bond

Caption: The 2,4-diaminopyrimidine scaffold forming key hydrogen bonds.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Library Precursor

This protocol describes a self-validating, two-step workflow to diversify the this compound core, representative of a typical library synthesis campaign.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Objective: To install a substituted aryl group at the C6 position.

  • Rationale: This reaction establishes the core scaffold that will be further functionalized. The choice of boronic acid is critical for exploring SAR in the solvent-front region of the kinase.

  • Methodology:

    • To a reaction vial purged with nitrogen, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (2.5 eq).

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the vial and heat the mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-6-aryl-2-methylpyrimidine intermediate.

Step 2: Buchwald-Hartwig Amination (Hypothetical - on a related scaffold)

  • Objective: To install a secondary amino group, creating the final 2,4-diaminopyrimidine hinge-binder. (Note: This step is shown on a related dichloropyrimidine for illustrative purposes, as our starting material already contains the C4-amino group. The principle remains the same for functionalizing a C4-chloro position.)[6]

  • Rationale: This step completes the pharmacophore required for hinge binding and introduces a vector for further SAR exploration.

  • Methodology (Illustrative):

    • To a reaction vial purged with nitrogen, add the 4-chloro-6-aryl-2-methylpyrimidine intermediate (1.0 eq), the desired amine (1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., Cs₂CO₃, 2.0 eq).

    • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

    • Seal the vial and heat to 90-110 °C with stirring. Monitor reaction progress by LC-MS.

    • Upon completion, cool the reaction and filter through a pad of celite to remove inorganic salts and catalyst residue.

    • Concentrate the filtrate and purify the crude product via flash chromatography or preparative HPLC to yield the target compound.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituent introduced at the C6 position of the pyrimidine ring is a powerful strategy for optimizing inhibitor potency and selectivity. The data below represents a hypothetical SAR table for a series of analogs targeting a generic kinase, illustrating the iterative nature of lead optimization.

Compound IDR Group (at C6)IC₅₀ (nM)Rationale / Insight
Lead-01 Phenyl520Initial hit, provides a baseline for potency.
Lead-02 4-Fluorophenyl250Introduction of a halogen bond acceptor improves potency.
Lead-03 3-Methoxyphenyl110Methoxy group likely forms a favorable interaction in a specific pocket.
Lead-04 4-(Morpholino)phenyl25The morpholino group extends into the solvent region, picking up a key polar interaction and improving physicochemical properties.
Lead-05 2-Naphthyl>1000Increased steric bulk is detrimental to binding in the ATP pocket.

This systematic approach, enabled by the reliable reactivity of the this compound scaffold, is fundamental to converting a weakly active "hit" into a potent and drug-like "lead" candidate.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic linchpin in modern medicinal chemistry. Its value is derived from a combination of a pre-installed hinge-binding element (the C4-amino group) and a highly versatile synthetic handle (the C6-bromo group). This combination allows for the rapid and efficient exploration of chemical space around a privileged core, significantly accelerating the design-make-test-analyze cycle in drug discovery. As the demand for novel, highly selective kinase inhibitors continues to grow, the strategic application of versatile building blocks like this compound will remain an indispensable tool for researchers and scientists in the pharmaceutical industry.

References

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The Strategic Utility of 4-Amino-6-bromo-2-methylpyrimidine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core and the Versatility of a Key Building Block

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including a wide array of therapeutic agents. Its prevalence is a testament to its ability to engage in key biological interactions. Within the vast library of pyrimidine-based synthons, 4-Amino-6-bromo-2-methylpyrimidine stands out as a particularly versatile and strategic building block. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive bromo substituent amenable to cross-coupling reactions, and a methyl group that can influence solubility and steric interactions—provides a rich platform for molecular elaboration and the synthesis of complex, high-value molecules.

This technical guide offers an in-depth exploration of the synthetic utility of this compound, moving beyond a simple recitation of reactions to provide a rationale for its application, detailed experimental protocols, and an understanding of the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective deployment in a synthetic strategy.

PropertyValueSource
IUPAC Name 6-bromo-2-methylpyrimidin-4-aminePubChem
Molecular Formula C₅H₆BrN₃PubChem
Molecular Weight 188.03 g/mol PubChem
CAS Number 120644-83-9PubChem

The reactivity of this compound is dominated by the interplay of its three key functional groups:

  • The 6-Bromo Substituent: This is the primary site for synthetic modification. The carbon-bromine bond is readily activated by transition metal catalysts, most notably palladium, making it an excellent handle for a variety of cross-coupling reactions. This allows for the introduction of a wide range of carbon and heteroatom-based substituents at this position.

  • The 4-Amino Group: This exocyclic amino group is a key site for hydrogen bonding and can be a critical pharmacophoric element. While it can be reactive, its nucleophilicity is tempered by the electron-withdrawing nature of the pyrimidine ring. In many cross-coupling reactions, it remains a spectator, although it can be functionalized under specific conditions.

  • The 2-Methyl Group: The methyl group at the 2-position influences the molecule's steric and electronic properties. It can impact the conformation of larger molecules synthesized from this building block and can also be a site for metabolic modification in a drug development context. The methyl groups on a pyrimidine ring can be activated for condensation reactions under certain conditions.[1]

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound as a building block is realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis, enabling the efficient construction of complex molecular architectures.[2]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[3][4][5] In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 6-position, a common strategy in the synthesis of kinase inhibitors and other bioactive molecules.

Conceptual Workflow for Suzuki-Miyaura Coupling:

cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Amino-6-bromo- 2-methylpyrimidine F 6-Aryl/Heteroaryl-4-amino- 2-methylpyrimidine A->F Suzuki Coupling B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O, Toluene) E->F

Suzuki-Miyaura Coupling Workflow

Field-Proven Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of similar bromopyrimidines.[3][6]

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would lead to catalyst deactivation. An inert atmosphere is crucial for maintaining its catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the palladium catalyst.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.

  • Solvent System: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[7][8][9] This reaction is particularly valuable in medicinal chemistry for the synthesis of diarylamines and related structures, which are common motifs in kinase inhibitors.

Conceptual Workflow for Buchwald-Hartwig Amination:

cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Amino-6-bromo- 2-methylpyrimidine G N-Substituted-4-amino- 6-amino-2-methylpyrimidine A->G Buchwald-Hartwig Amination B Primary or Secondary Amine/Aniline B->G C Palladium Catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., XPhos, BINAP) D->G E Base (e.g., NaOtBu, Cs₂CO₃) E->G F Solvent (e.g., Toluene, Dioxane) F->G

Buchwald-Hartwig Amination Workflow

Field-Proven Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is based on established procedures for the Buchwald-Hartwig amination of related bromoheterocycles.[7][10]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add degassed anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add this compound and aniline.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient catalytic turnover. The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile for the coupling reaction without competing in other side reactions.

  • Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the active palladium species and the strong base.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. The strategic functionalization of this core, often achieved through the use of building blocks like this compound, is a key strategy in the development of potent and selective inhibitors. While a direct synthesis of a marketed drug starting from this specific building block is not readily found in the literature, its utility can be illustrated through the synthesis of advanced intermediates for potent kinase inhibitors.

For instance, the synthesis of various 2,4-diaminopyrimidine derivatives as potent CDK7 inhibitors has been reported, showcasing the importance of this scaffold.[6] The general synthetic strategy often involves the reaction of a halogenated pyrimidine with an amine, a transformation for which this compound is an ideal starting material.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound is more than just a chemical reagent; it is a strategic asset in the design and execution of complex synthetic campaigns. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the introduction of molecular diversity. For researchers in drug discovery and development, this building block offers a direct route to the highly desirable 2,4-diaminopyrimidine scaffold and its derivatives. A thorough understanding of its properties and the nuances of its application in key synthetic transformations, as outlined in this guide, will undoubtedly empower chemists to design more efficient and innovative synthetic routes to the next generation of bioactive molecules.

References

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • National Institutes of Health. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Retrieved from [Link]

  • American Chemical Society. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

"4-Amino-6-bromo-2-methylpyrimidine" derivatives and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Derivatives and Analogues of 4-Amino-6-bromo-2-methylpyrimidine

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. These "privileged scaffolds" possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in precise three-dimensional orientations to interact with biological targets. The pyrimidine ring is a quintessential example of such a scaffold.[1][2] As a core component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems.[1] This inherent biocompatibility, coupled with its versatile chemistry, has made the pyrimidine nucleus a fertile ground for the development of therapeutics across a vast range of diseases, including cancer, inflammation, and infectious agents.[1][2][3]

This guide focuses on a specific, highly valuable building block: This compound . While seemingly a simple molecule, its true power lies in the strategic placement of its functional groups. The 2-methyl group provides a lipophilic anchor, the 4-amino group serves as a critical hydrogen bond donor/acceptor, and the 6-bromo substituent acts as a versatile chemical handle. It is this bromine atom that transforms the scaffold from a static core into a dynamic platform for combinatorial chemistry and targeted drug design, particularly in the realm of kinase inhibition.

PropertyValueSource
IUPAC Name 6-bromo-2-methylpyrimidin-4-amine[4]
Molecular Formula C₅H₆BrN₃[4]
Molecular Weight 188.03 g/mol [4]
Canonical SMILES CC1=NC(=CC(=N1)Br)N[4]
CAS Number 1161763-15-0[4]

PART 1: The 6-Bromo Substituent: A Gateway to Chemical Diversity

The synthetic utility of this compound is fundamentally derived from the reactivity of the carbon-bromine bond at the 6-position. Halogenated heterocycles are workhorse intermediates in modern organic synthesis, primarily due to their susceptibility to a wide array of palladium-catalyzed cross-coupling reactions. The bromine atom at an electron-deficient pyrimidine ring is an excellent leaving group, making the C6 position a prime site for nucleophilic substitution and metal-catalyzed bond formation.[2]

This strategic placement allows researchers to systematically introduce a vast library of substituents, enabling the exploration of the chemical space around the pyrimidine core. This process is central to establishing a Structure-Activity Relationship (SAR) and optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Analogue Libraries Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Aryl C6-Aryl/Heteroaryl Derivatives Suzuki->Aryl Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Alkynyl C6-Alkynyl Derivatives Sonogashira->Alkynyl Buchwald Buchwald-Hartwig (+ Amine/Alcohol) Amino C6-Amino/Alkoxy Derivatives Buchwald->Amino Heck Heck Coupling (+ Alkene) Alkenyl C6-Alkenyl Derivatives Heck->Alkenyl Core 4-Amino-6-bromo- 2-methylpyrimidine Core->Suzuki Pd Catalyst, Base Core->Sonogashira Pd/Cu Catalysts, Base Core->Buchwald Pd Catalyst, Base Core->Heck Pd Catalyst, Base

Figure 1: Derivatization of the core scaffold via cross-coupling.

PART 2: Synthesis and Experimental Protocols

A robust and reproducible synthetic strategy is paramount for any drug discovery program. The protocols described below provide a reliable pathway to the core scaffold and a representative method for its diversification.

Protocol 1: Synthesis of the Core Scaffold

The synthesis of this compound can be achieved from commercially available starting materials. A common approach involves the cyclization to form the pyrimidine ring, followed by halogenation.

Objective: To synthesize this compound.

Principle: This procedure involves the condensation of a suitable three-carbon precursor with acetamidine to form the 2-methyl-4-aminopyrimidine ring system, followed by selective bromination at the electron-rich 6-position.

Step-by-Step Methodology:

  • Ring Formation:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl cyanoacetate (1.0 eq) and acetamidine hydrochloride (1.0 eq).

    • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

    • The resulting precipitate, 4-amino-6-hydroxy-2-methylpyrimidine, is filtered, washed with cold ethanol, and dried under vacuum.

  • Chlorination (Halogen Exchange Intermediate):

    • Suspend the dried 4-amino-6-hydroxy-2-methylpyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

    • Add N,N-dimethylaniline (0.1 eq) catalytically and heat the mixture to reflux for 3-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Adjust the pH to ~8 with a saturated sodium bicarbonate solution.

    • Extract the product, 4-amino-6-chloro-2-methylpyrimidine, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Bromination:

    • While direct bromination can be challenging, a reliable method is conversion from the chloro- intermediate. Alternatively, a one-pot synthesis using a brominated precursor can be developed.[5] For this protocol, we proceed from the isolated chloro-pyrimidine.

    • Dissolve 4-amino-6-chloro-2-methylpyrimidine (1.0 eq) in a solution of hydrobromic acid (HBr, 48% aqueous solution).

    • Heat the mixture to 100-110°C for 12-18 hours in a sealed vessel.

    • Cool the reaction, neutralize with a strong base (e.g., NaOH solution) to pH 8-9.

    • The product, this compound, will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for installing aryl or heteroaryl moieties at the C6 position, a key step in generating analogues for SAR studies.

Objective: To synthesize a 4-amino-6-aryl-2-methylpyrimidine derivative.

Principle: The Suzuki-Miyaura reaction couples the organobromide (the core scaffold) with an organoboron species (an arylboronic acid or ester) using a palladium catalyst and a base. This reaction is known for its high tolerance of functional groups, making it ideal for medicinal chemistry applications.[2]

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction Execution:

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure 6-aryl derivative.

PART 3: Biological Applications & Structure-Activity Relationships (SAR)

The true value of the this compound scaffold is realized in its biological applications. Derivatives have shown potent activity in several therapeutic areas, with a particular emphasis on oncology through the inhibition of protein kinases.

Case Study: Pyrimidine Scaffolds as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] The pyrimidine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases, making it an ideal starting point for inhibitor design.[6] The 4-amino group is often crucial for this interaction.

The 6-position, accessed via the bromo-intermediate, extends into the solvent-exposed region of the ATP pocket. This allows for modifications that can enhance potency and, critically, achieve selectivity for a specific kinase over the ~500 other kinases in the human kinome.[7]

G cluster_workflow Drug Discovery Workflow Start Core Scaffold Synthesis (this compound) Library Analogue Library Synthesis (via Suzuki, etc.) Start->Library Screen High-Throughput Screening (Kinase Inhibition Assay) Library->Screen SAR SAR Analysis (Identify Key Substituents) Screen->SAR Optimize Lead Optimization (Improve Potency, Selectivity, ADME) SAR->Optimize Iterative Cycles Optimize->Library Candidate Preclinical Candidate Optimize->Candidate G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Binds & Activates Substrate Substrate Protein Receptor->Substrate Phosphorylates Blocked Signaling Blocked Receptor->Blocked Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->Receptor Competes with ATP ATP ATP ATP->Receptor Binds to Active Site PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling

References

An In-depth Technical Guide to 4-Amino-6-bromo-2-methylpyrimidine: Synthesis, Reactions, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-amino-6-bromo-2-methylpyrimidine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, characteristic spectroscopic properties, key chemical transformations, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile scaffold in their research endeavors.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal pharmacophore for engaging with biological targets, particularly the ATP-binding site of protein kinases.[1][2][3][4] The strategic placement of functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

This compound, in particular, offers a unique combination of features:

  • 4-Amino Group: Acts as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the molecule in the hinge region of many kinases.

  • 6-Bromo Substituent: Serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.

  • 2-Methyl Group: Provides a point of substitution to modulate steric and electronic properties, influencing selectivity and potency.

These attributes make this compound a highly valuable starting material for the synthesis of compound libraries targeting a wide range of protein kinases implicated in cancer and other diseases.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₆BrN₃PubChem[5]
Molecular Weight 188.03 g/mol PubChem[5]
CAS Number 1161763-15-0PubChem[5]
Appearance White to pale cream powderThermo Fisher Scientific[6]
Melting Point 76.5-85.5 °CThermo Fisher Scientific[6]
Purity >98%BioOrganics[7]
Spectroscopic Data (Predicted)

1H NMR (Predicted):

  • ~2.4 ppm (s, 3H): Singlet corresponding to the methyl protons at the C2 position.

  • ~6.5 ppm (s, 1H): Singlet for the proton at the C5 position of the pyrimidine ring.

  • ~7.0 ppm (br s, 2H): Broad singlet for the two protons of the amino group at the C4 position.

13C NMR (Predicted):

  • ~25 ppm: Signal for the methyl carbon at the C2 position.

  • ~110 ppm: Signal for the carbon at the C5 position.

  • ~155 ppm: Signal for the carbon at the C6 position, bearing the bromine atom.

  • ~160 ppm: Signal for the carbon at the C4 position, attached to the amino group.

  • ~165 ppm: Signal for the carbon at the C2 position.

IR Spectroscopy (Predicted):

  • 3450-3300 cm-1: N-H stretching vibrations of the primary amine.

  • ~1640 cm-1: N-H scissoring (bending) vibration.

  • ~1580 cm-1: C=N and C=C stretching vibrations within the pyrimidine ring.

  • ~1200 cm-1: C-N stretching vibration.

  • Below 800 cm-1: C-Br stretching vibration.

Mass Spectrometry (Predicted):

  • M+• and [M+2]+•: A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 187 and 189.

Synthesis of this compound

The synthesis of this compound can be achieved from readily available starting materials. A well-established method involves the bromination of the corresponding 4-hydroxypyrimidine derivative.

Synthetic Workflow

G cluster_0 Synthesis of this compound A 2-Amino-4-hydroxy-6-methylpyrimidine C This compound A->C Heat, 135°C B Phosphorus Oxybromide (POBr₃) B->C

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of Anderson et al. (1945), which describes a robust method for the synthesis of bromopyrimidines.

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxybromide (POBr₃)

  • Ice

  • 15 N Ammonium hydroxide solution

Procedure:

  • In a suitable reaction vessel, carefully add 30 g of crude 2-amino-4-hydroxy-6-methylpyrimidine to 135 g of molten phosphorus oxybromide. An immediate reaction should be observed.

  • Heat the reaction mixture at 135°C for 45 minutes.

  • After the reaction is complete, cool the mixture and cautiously pour it onto 600 g of crushed ice in a large beaker with stirring.

  • To the resulting aqueous solution, slowly add 15 N ammonium hydroxide solution with external cooling to maintain a low temperature, until the solution is basic.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.

Key Reactions and Applications in Medicinal Chemistry

The synthetic utility of this compound lies in the reactivity of its 6-bromo substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, which is a key strategy in the design of kinase inhibitors to target the solvent-exposed region of the ATP-binding pocket.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide.[10][11][12][13] In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents at the 6-position.

G cluster_0 Suzuki-Miyaura Coupling A This compound D 4-Amino-6-aryl-2-methylpyrimidine A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D Heat

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[14][15][16][17][18] This reaction allows for the introduction of various amino substituents at the 6-position of the pyrimidine ring, providing access to a diverse range of chemical space.

G cluster_0 Buchwald-Hartwig Amination A This compound D N-substituted-4-amino-2-methylpyrimidin-6-amine A->D B Primary or Secondary Amine B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) C->D Heat

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

General Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried reaction vessel, combine the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).

  • Heat the reaction mixture with stirring until the reaction is complete.

  • After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Application in Kinase Inhibitor Synthesis

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for targeting the hinge region of protein kinases. By utilizing this compound as a starting material, medicinal chemists can rapidly synthesize libraries of potent and selective kinase inhibitors. The general strategy involves a Suzuki coupling to install a group that interacts with the solvent-exposed region, followed by further modifications to optimize the compound's properties.

For instance, derivatives of the closely related 2-amino-4-anilino-pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against receptor tyrosine kinases such as EGFR, PDGFR-β, and VEGFR-2.[2][3][19] The synthesis of these compounds often involves the displacement of a halogen at the 4-position with an aniline derivative, a transformation analogous to the Buchwald-Hartwig amination.

Example Application Workflow:

G cluster_0 Kinase Inhibitor Synthesis Workflow A This compound C 4-Amino-6-aryl-2-methylpyrimidine A->C Step 1 B Suzuki Coupling with Arylboronic Acid E Final Kinase Inhibitor Candidate C->E Step 2 D Further Functionalization (e.g., at the 4-amino group)

Caption: A generalized workflow for the synthesis of kinase inhibitors starting from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the presence of two key functional handles—the 4-amino group for target engagement and the 6-bromo substituent for facile diversification—make it an attractive starting material for drug discovery programs, particularly in the area of kinase inhibitor development. The robust and well-documented Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable methods for elaborating this scaffold into diverse libraries of compounds for biological screening. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers to fully exploit the potential of this important heterocyclic intermediate.

References

  • Anderson, G. W., Halverstadt, I. F., Miller, W. H., & Roblin, R. O. (1945). The Preparation of Bromopyrimidines. Journal of the American Chemical Society, 67(12), 2197–2200. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gangjee, A., Zeng, Y., Talreja, T., & Capps, P. A. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(13), 4813–4823. [Link]

  • Gangjee, A., Zeng, Y., Talreja, T., & Capps, P. A. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PubMed. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Yarmoluk, S. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 24-34. [Link]

  • Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link]

  • PubChem. (n.d.). 4-Bromo-6-methylpyridin-2-amine. PubChem. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook. [Link]

  • BioOrganics. (n.d.). This compound. [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • PubMed. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 2,4,6-triaminopyrimidine. [Link]

  • NIST. (n.d.). 4-(2-Aminoethyl)pyridine. NIST WebBook. [Link]

  • SpectraBase. (n.d.). 4-Amino-2-methylbenzoic acid. [Link]

  • SpectraBase. (n.d.). 6-amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile. [Link]

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A Technical Guide to 4-Amino-6-bromo-2-methylpyrimidine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their prevalence in drugs targeting cancers, infectious diseases, and neurological disorders. Within this important class of heterocycles, 4-Amino-6-bromo-2-methylpyrimidine stands out as a valuable building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. The strategic placement of the amino, bromo, and methyl groups on the pyrimidine ring provides medicinal chemists with multiple reaction handles to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the commercial availability of this compound, a representative synthesis protocol, and its application in kinase inhibitor screening.

Physicochemical Properties

PropertyValueSource
CAS Number 1161763-15-0
Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
IUPAC Name 6-bromo-2-methylpyrimidin-4-amine
Appearance Typically a solid-
Purity >95% (typical from commercial suppliers)
Storage Room temperature

Commercial Availability and Supplier Overview

This compound is available from a number of chemical suppliers catering to the research and development market. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of a certificate of analysis (CoA). The following table provides a summary of some commercial sources for this compound. Note: Availability and pricing are subject to change and should be verified directly with the suppliers.

SupplierProduct Number/NamePurityAvailable Quantities
Fluorochem --Inquire
CymitQuimica --Inquire[1]
International Laboratory USA 4817413-Inquire[2]
CP Lab Safety -min 95%1 gram[3]
2a biotech 2A-0136846-Inquire

It is crucial to differentiate this compound from its isomers, such as 2-Amino-4-bromo-6-methylpyrimidine (CAS 5734-71-4), as the position of the substituents dramatically affects the molecule's reactivity and biological activity. Always verify the CAS number before purchasing.

Synthesis of this compound: A Representative Protocol

Step 1: Bromination of 4-amino-6-hydroxy-2-methylpyrimidine

This step involves the conversion of the hydroxyl group to a bromine atom using a brominating agent like phosphorus oxybromide (POBr₃).

  • Reaction:

  • Procedure:

    • In a fume hood, carefully add 4-amino-6-hydroxy-2-methylpyrimidine (1 equivalent) to an excess of phosphorus oxybromide (3-5 equivalents).

    • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POBr₃.

    • Neutralize the acidic solution with a base, such as aqueous ammonia or sodium hydroxide, until the pH is approximately 8-9.

    • The product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.

    • Dry the crude product under vacuum.

Step 2: Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Dissolve the crude product in a small amount of the mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 4-amino-6-hydroxy- 2-methylpyrimidine Bromination Bromination with POBr3 Start->Bromination Quenching Quenching on Ice Bromination->Quenching Neutralization Neutralization Quenching->Neutralization Filtration1 Filtration & Washing Neutralization->Filtration1 Crude Crude Product Filtration1->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Final Pure 4-Amino-6-bromo- 2-methylpyrimidine Purification->Final

Caption: A representative workflow for the synthesis of this compound.

Application in Kinase Inhibitor Screening: A Representative Protocol

The 4-amino-6-bromopyrimidine scaffold is a common feature in many kinase inhibitors. The amino group often forms key hydrogen bond interactions with the hinge region of the kinase active site, while the bromine atom can be used as a handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to explore the surrounding chemical space. The following is a representative protocol for evaluating the inhibitory activity of a compound derived from this compound against a target kinase using a luminescence-based assay.[4]

Principle of the Assay

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescence signal suggests inhibition of the kinase by the test compound.

Materials

  • Target kinase (e.g., a tyrosine kinase)

  • Kinase substrate (a specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Test compound (dissolved in DMSO)

  • 384-well white, opaque assay plates

  • Plate reader capable of measuring luminescence

Procedure

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Assay Plate Setup: Add a small volume (e.g., 1-5 µL) of the diluted test compound, a vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding the kinase/substrate master mix to each well.

    • Add ATP to each well to start the reaction.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit (e.g., ADP-Glo™ Reagent).

    • Incubate at room temperature for 40 minutes.

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram of the Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Plate Setup (Compound, Controls) Compound_Prep->Plate_Setup Add_Kinase_Substrate Add Kinase/Substrate Plate_Setup->Add_Kinase_Substrate Add_ATP Initiate with ATP Add_Kinase_Substrate->Add_ATP Incubation Incubate at 30°C Add_ATP->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Incubate_Signal Incubate for Signal Stabilization Add_Detection_Reagent->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound is a readily available and highly valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of kinase inhibition. Its versatile chemical nature allows for the creation of diverse chemical libraries for drug discovery programs. This guide has provided a comprehensive overview of its commercial availability, a representative synthesis protocol, and a detailed workflow for its application in kinase inhibitor screening. By understanding the sourcing, synthesis, and application of this key intermediate, researchers can accelerate their efforts in the development of next-generation therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. This compound, min 95%, 1 gram. [Link]

  • International Laboratory USA. This compound. [Link]

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Methodological & Application

"4-Amino-6-bromo-2-methylpyrimidine" Suzuki coupling protocol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Amino-6-bromo-2-methylpyrimidine

Authored by a Senior Application Scientist

This technical guide provides a comprehensive protocol and in-depth analysis for the Suzuki-Miyaura cross-coupling of this compound. This key transformation is instrumental in the synthesis of novel substituted aminopyrimidine scaffolds, which are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active compounds.[1][2] This document offers a robust starting protocol, explains the critical mechanistic considerations, and provides actionable troubleshooting advice to navigate the unique challenges presented by nitrogen-containing heterocycles.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst.[3] The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

However, the application of this reaction to nitrogen-rich heterocycles like this compound requires special consideration. The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate with the palladium catalyst. This competitive binding can lead to catalyst inhibition or deactivation, resulting in sluggish reactions or low yields.[3][4] Therefore, the judicious selection of the catalyst, ligand, base, and solvent system is paramount to outcompete these inhibitory effects and achieve an efficient transformation. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have proven highly effective in mitigating these challenges.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction```dot

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// Edges pd0 -> oxidative_addition [label="Ar-Br", dir=back]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [dir=back]; transmetalation -> pd_intermediate; pd_intermediate -> reductive_elimination [dir=back]; reductive_elimination -> pd0; pd0 -> product [style=invis]; // for layout reductive_elimination -> product [label=" Forms Product", style=dashed];

// Base activation subgraph boronic_acid -> base_activation [style=dashed, arrowhead=none]; base_activation -> activated_boronate [style=dashed]; activated_boronate -> pd_complex [label=" R² transfer", style=dashed];

// Labels {rank=same; oxidative_addition; reductive_elimination;} {rank=same; pd_complex; pd_intermediate;} {rank=min; pd0;} {rank=max; product;}

// Set R1 and X for context subgraph { rank = sink; node [shape=plaintext, fontcolor="#5F6368", fontsize=10]; r1_label [label="R¹ = 4-Amino-2-methylpyrimidin-6-yl"]; x_label [label="X = Br"]; r2_label [label="R² = Aryl / Heteroaryl"]; } }

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.5 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.). [5][6]2. Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [7]3. Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 ratio and a final concentration of 0.1-0.5 M with respect to the starting pyrimidine. [5][6]4. Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress periodically by withdrawing small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours. [6]6. Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. [6]7. Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2-methyl-6-arylpyrimidine product. [8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive catalyst due to oxidation.- Impure starting materials poisoning the catalyst.- Insufficient reaction temperature or time.- Ensure a strictly inert atmosphere and use properly degassed solvents.<[9]br>- Verify the purity of all reagents.<[9]br>- Increase the reaction temperature in increments or allow for a longer reaction time. [9]
Significant Byproduct Formation - Homocoupling of Boronic Acid: Often caused by the presence of oxygen or high catalyst loading.- Protodeborylation/Dehalogenation: Can occur in the presence of excess water or if the transmetalation step is slow. [9][10]- Lower the catalyst loading and ensure the reaction is rigorously deoxygenated.<[9]br>- Use anhydrous solvents if protodeborylation is significant. Consider screening alternative bases or ligands to accelerate transmetalation. [9][11]
Reaction Stalls - Catalyst deactivation or degradation.- Add a fresh portion of the catalyst under an inert atmosphere.- Consider a more robust ligand system (e.g., Buchwald-type ligands) that is more resistant to thermal degradation. [9]

References

  • Catalyst Selection for Aminopyridinone Synthesis. Benchchem.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
  • Aminative Suzuki-Miyaura coupling. PubMed.
  • Aminative Suzuki–Miyaura coupling. Science.
  • Suzuki‐Miyaura coupling reaction for synthesizing 4,6‐disubstituted... ResearchGate.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed.
  • Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate.
  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
  • This compound. PubChem.
  • This compound. CymitQuimica.
  • A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

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Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including dihydrofolate reductase (DHFR) inhibitors used as antimicrobial and anticancer agents.[1][2] The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the synthesis of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution.[3][4] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides with a broad substrate scope and functional group tolerance.[3][4]

This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig amination of 4-Amino-6-bromo-2-methylpyrimidine, a key intermediate for the synthesis of diverse compound libraries. We will explore the mechanistic nuances, critical reaction parameters, and field-proven methodologies to enable researchers, scientists, and drug development professionals to successfully implement this transformation.

Mechanistic Overview & Key Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]

The Catalytic Cycle
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5][6] This is often the rate-determining step in the cycle.[6]

  • Amine Coordination & Deprotonation : The incoming amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4] The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause decomposition of sensitive substrates.[7][8]

  • Reductive Elimination : The final step involves the formation of the new C-N bond as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5][9]

A potential side reaction is β-hydride elimination, which can be suppressed by the choice of a suitable bulky phosphine ligand that promotes the desired reductive elimination.[3][4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination + R₂NH Amido_Complex Ar-Pd(II)(NR₂)L Amine_Coordination->Amido_Complex + R₂NH Base Base (-HBr) Amido_Complex->Base + Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ (Product) Reductive_Elimination->Product Base->Reductive_Elimination

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Considerations for the this compound Substrate

The presence of the pyrimidine ring and the free amino group introduces specific challenges that must be addressed through careful selection of reaction conditions:

  • Catalyst Inhibition : Heteroaromatic substrates, particularly those containing nitrogen atoms like pyrimidine, can coordinate to the palladium center and inhibit catalysis.[10] The free amino group at the 4-position can also act as a potential ligand.

  • Ligand Selection : To overcome catalyst inhibition and promote high reactivity, bulky, electron-rich phosphine ligands are essential.[11] These ligands stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the crucial reductive elimination step.[3][11] Ligands from the Buchwald group, such as XPhos, SPhos, and RuPhos, are often highly effective for coupling heteroaryl halides.[12] Xantphos is another ligand noted for its effectiveness in coupling with 2-chloropyrimidines.[10][13]

  • Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used and highly effective.[14] However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[10][15]

  • Solvent Choice : Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[9][15] It's crucial to avoid solvents like acetonitrile or pyridine, which can bind to the palladium and inhibit the reaction.[7]

Application Protocols

The following protocols are designed as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure with a Secondary Amine (e.g., Morpholine)

This protocol utilizes a common set of conditions known for their broad applicability and high success rate with heteroaromatic bromides.

Materials:

  • This compound

  • Morpholine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube or reaction vial, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere : Seal the vessel, and evacuate and backfill with Argon or Nitrogen three times.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene, followed by the dropwise addition of morpholine via syringe.

  • Reaction : Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-6-(morpholin-4-yl)pyrimidine-4-amine.

Protocol 2: Using a Pre-catalyst for Enhanced Reproducibility

Palladium pre-catalysts, where the ligand is already coordinated to the palladium center, offer improved stability, ease of handling, and often lead to more reproducible results.

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • XPhos Pd G3 (or a similar generation pre-catalyst) (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (1.5 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup : In a glovebox or under a stream of inert gas, add this compound, the XPhos Pd G3 pre-catalyst, and K₃PO₄ to a reaction vial equipped with a stir bar.

  • Solvent and Reagent Addition : Add anhydrous 1,4-dioxane and the amine coupling partner.

  • Sealing and Reaction : Seal the vial tightly with a PTFE-lined cap and remove it from the glovebox (if used). Place the vial in a preheated heating block or oil bath at 100-110 °C.

  • Monitoring and Workup : Follow steps 5-9 from Protocol 1, using appropriate solvents for extraction and chromatography based on the product's polarity.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Recommended Screening Parameters

For challenging amine couplings or for optimization purposes, screening a matrix of conditions is highly recommended. The following table summarizes key parameters to vary.

ParameterRecommended OptionsRationale & Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors.[7] Pd(II) sources are reduced in situ.[9]
Ligand XPhos, SPhos, RuPhos, XantphosBulky, electron-rich biaryl phosphine ligands are crucial for reactivity with heteroaryl halides.[12]
Pre-catalyst XPhos Pd G3/G4, RuPhos Pd G3/G4Offers convenience, air-stability, and enhanced reproducibility.
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSNaOtBu is a strong base for general use.[14] K₃PO₄/Cs₂CO₃ are milder for sensitive substrates.[15] LHMDS can offer tolerance for protic functional groups.[9]
Solvent Toluene, 1,4-Dioxane, t-BuOHStandard aprotic solvents.[9] Toluene is often preferred for its ability to precipitate inorganic salts.[9]
Temperature 80 - 110 °CHigher temperatures are often required for less reactive coupling partners or weaker bases.[7]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Inappropriate ligand/base; Poor solvent quality.Use a pre-catalyst; Screen different ligands (e.g., XPhos, RuPhos); Ensure base is fresh and strong (NaOtBu); Use freshly distilled, anhydrous solvent.
Hydrodehalogenation Side reaction competing with reductive elimination.Use a bulkier ligand (e.g., XPhos) to sterically favor C-N bond formation.[3]
Formation of Byproducts Reaction with other functional groups; Dimerization of starting material.Screen milder bases (K₃PO₄, Cs₂CO₃); Lower the reaction temperature.
Difficulty in Purification Palladium contamination.Filter the crude reaction mixture through Celite or silica gel before concentration; Consider using a metal scavenger.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. PubMed. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. ResearchGate. [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Institutes of Health. [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines. Royal Society of Chemistry. [Link]

  • Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. NSF Public Access Repository. [Link]

Sources

"4-Amino-6-bromo-2-methylpyrimidine" palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Amino-6-bromo-2-methylpyrimidine for Advanced Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] this compound, in particular, serves as a highly valuable and versatile building block for the synthesis of novel drug candidates. Its strategic placement of amino, methyl, and bromo substituents allows for targeted functionalization, enabling the exploration of vast chemical space. Palladium-catalyzed cross-coupling reactions are indispensable tools for derivatizing this core, offering mild, efficient, and functional-group-tolerant methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2]

This guide provides detailed application notes and robust protocols for the most pivotal palladium-catalyzed reactions involving this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering insights grounded in established mechanistic principles to empower rational reaction design and optimization.

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the coupling of two fragments with high precision. While specific intermediates may vary, the general cycle for C-C and C-N coupling reactions typically involves three key stages: Oxidative Addition, Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L-X OxAdd->PdII Trans Transmetalation / Amine Coordination PdII->Trans R'-M or R'-NH-R'' PdII_R_R R-Pd(II)L-R' Trans->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation reagents 1. Reagent & Glassware Prep (Drying, Degassing) setup 2. Reaction Setup (Under Inert Atmosphere) reagents->setup execution 3. Reaction Execution (Heating & Stirring) setup->execution monitoring 4. Monitoring (TLC / LC-MS) execution->monitoring workup 5. Work-up & Extraction monitoring->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Sources

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved drugs, particularly in the realm of protein kinase inhibitors.[1] Its structure is adept at mimicking the adenine hinge-binding motif of ATP, allowing for competitive inhibition at the kinase active site.[2][3] The strategic functionalization of the pyrimidine ring is paramount for achieving both high potency and selectivity against a specific kinase target. Among the various pyrimidine-based building blocks, 4-Amino-6-bromo-2-methylpyrimidine emerges as a particularly versatile and valuable starting material for the synthesis of a diverse array of kinase inhibitors.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind its application, provide detailed, field-proven protocols for its elaboration, and discuss the strategic considerations for designing novel kinase inhibitors. The methodologies presented herein are tailored for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase-targeted therapeutics.

The core utility of this compound lies in its distinct reactive sites. The bromine atom at the C6 position serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The amino group at the C4 position can act as a key hydrogen bond donor for hinge-binding interactions within the kinase ATP pocket, or it can be further functionalized. The methyl group at C2 provides a point for steric and electronic modulation to fine-tune selectivity and pharmacokinetic properties.

Core Synthetic Strategies & Mechanistic Considerations

The transformation of this compound into potent kinase inhibitors primarily relies on the functionalization of the C6-bromo position. This allows for the introduction of various aryl, heteroaryl, or amino moieties that can occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and modulating selectivity.

Diagram: Synthetic Pathways from this compound

G A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Base, Arylboronic Acid C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Base, Amine D Nucleophilic Aromatic Substitution (SNAr) A->D Nucleophile, Heat E 6-Aryl-4-amino-2-methylpyrimidine (Kinase Inhibitor Scaffold) B->E F 6-Amino-4-amino-2-methylpyrimidine (Kinase Inhibitor Scaffold) C->F G Functionalized Kinase Inhibitor (e.g., Dasatinib Intermediate) D->G

Caption: Key synthetic transformations of this compound.

Protocol 1: Synthesis of a Dasatinib Intermediate via Nucleophilic Aromatic Substitution

A prime example of the utility of this compound is its application in the synthesis of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor. The following protocol is adapted from patent literature, demonstrating a robust method for the initial coupling step.[1]

Experimental Workflow: Dasatinib Intermediate Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Product A Suspend NaH in THF (0°C) B Add this compound A->B C Add Methyl 2-chlorothiazole-5-formate B->C D Reflux for 4h C->D E Cool to RT, stir overnight D->E F Quench with HCl (0-5°C) E->F G Filter and wash solid F->G H Methyl 2-(6-bromo-2-methylpyrimidin-4-ylamino)thiazole-5-formate G->H

Caption: Workflow for the synthesis of a key Dasatinib intermediate.

Step-by-Step Protocol

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 2-chlorothiazole-5-formate

  • Hydrochloric acid (2N)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add this compound (1.0 equivalent) in batches to the cooled suspension. Stir for 30 minutes at 0°C.

  • Add methyl 2-chlorothiazole-5-formate (1.0 equivalent) in batches to the reaction mixture.

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 66°C) for 4 hours.

  • Cool the reaction to room temperature and allow it to stir overnight.

  • Carefully quench the reaction by cooling the mixture to 0-5°C and slowly adding 2N hydrochloric acid until the pH is acidic.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield methyl 2-(6-bromo-2-methylpyrimidin-4-ylamino)thiazole-5-formate.[1]

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the introduction of aryl or heteroaryl moieties at the C6 position.[4] This is a cornerstone strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors. While a specific protocol for this compound is not extensively documented in peer-reviewed journals, the following general protocol for analogous bromopyrimidines is highly applicable.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Work-up cluster_2 Product A Combine Bromopyrimidine, Arylboronic Acid, Base, and Solvent B Degas the mixture A->B C Add Palladium Catalyst B->C D Heat to 80-100°C C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Purify by Chromatography F->G H 6-Aryl-4-amino-2-methylpyrimidine G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (1,4-Dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-amino-2-methylpyrimidine derivative.

Protocol 3: Representative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, allowing for the coupling of an amine with the C6 position of the pyrimidine core. This is particularly useful for synthesizing 2,4,6-trisubstituted pyrimidine scaffolds, which are common in many kinase inhibitors.

Step-by-Step Protocol

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound (1.0 equivalent).

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent followed by the amine (1.2 equivalents) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110°C.

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 6-amino-substituted pyrimidine derivative.

Data Summary: Reaction Conditions and Expected Outcomes

Reaction TypeCatalyst System (Example)Base (Example)Solvent (Example)Temperature (°C)Expected Yield RangeReference
Nucleophilic Aromatic SubstitutionNone (Base-mediated)NaHTHF66 (Reflux)70-85%[1]
Suzuki-Miyaura CouplingPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-10060-90%
Buchwald-Hartwig AminationPd₂(dba)₃ / XantphosCs₂CO₃Toluene100-11065-95%

Conclusion and Future Perspectives

This compound stands as a robust and strategically valuable starting material for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for the systematic and divergent construction of complex molecular architectures. The protocols detailed in this guide for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to build upon. By leveraging these synthetic methodologies, the medicinal chemistry community can continue to explore the vast chemical space around the pyrimidine scaffold, leading to the discovery of novel, potent, and selective kinase inhibitors for the treatment of a wide range of human diseases.

References

  • Chen, Y. (2013). Synthesis process of dasatinib and intermediate thereof.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Blagden, C. S. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. [Link]

  • This compound. PubChem. [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. [Link]

  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 4-Amino-6-bromo-2-methylpyrimidine in Antiviral Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among the diverse array of pyrimidine-based building blocks, 4-Amino-6-bromo-2-methylpyrimidine stands out as a particularly versatile and strategic precursor in the synthesis of novel antiviral compounds. Its unique arrangement of functional groups—an amine, a bromine atom, and a methyl group—offers a rich platform for molecular elaboration and diversification. This guide provides an in-depth exploration of the application of this compound in antiviral drug discovery, detailing key synthetic transformations, step-by-step protocols, and the underlying chemical principles that make it an invaluable tool for researchers and drug development professionals.

Introduction: The Pyrimidine Core in Antiviral Drug Design

Pyrimidine derivatives are integral to the development of antiviral therapeutics, targeting a wide range of viruses including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[2][3] These compounds often function by interfering with viral DNA or RNA synthesis, inhibiting critical viral enzymes, or blocking viral entry into host cells.[2] The structural versatility of the pyrimidine ring allows for precise modifications that can enhance potency, selectivity, and pharmacokinetic properties.[1]

This compound serves as a key intermediate due to its distinct reactive sites. The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[4] The amino group at the 4-position can be a site for further functionalization or can act as a crucial hydrogen bond donor for target engagement. The methyl group at the 2-position can influence the molecule's steric and electronic properties, contributing to target specificity.

Core Synthetic Applications and Methodologies

The primary utility of this compound in antiviral synthesis lies in its role as a scaffold for building more complex molecular architectures. The following sections detail the most common and effective synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is extensively used to append aryl or heteroaryl groups to the pyrimidine core.[4][5][6] This reaction is fundamental in the synthesis of a wide array of biologically active molecules.[7]

Causality Behind Experimental Choices: The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are commonly employed. The base, often a carbonate or phosphate, is essential for the transmetalation step. A mixed solvent system, such as 1,4-dioxane and water, is frequently used to dissolve both the organic and inorganic reagents.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add a 4:1 mixture of degassed 1,4-dioxane and water.

  • Reaction: Stir the mixture vigorously and heat to 85-95 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-aryl-2-methylpyrimidine.

Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling

Arylboronic Acid PartnerExpected Product StructureTypical Yield Range (%)
Phenylboronic acid4-Amino-2-methyl-6-phenylpyrimidine80-95
4-Methoxyphenylboronic acid4-Amino-6-(4-methoxyphenyl)-2-methylpyrimidine75-90
3-Pyridylboronic acid4-Amino-2-methyl-6-(pyridin-3-yl)pyrimidine70-85

Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.[5]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Catalyst Add Pd(PPh₃)₄ Catalyst & Degassed Solvents Inert->Catalyst Heat Heat to 85-95 °C with Vigorous Stirring Catalyst->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute & Filter (Remove Catalyst) Cool->Filter Extract Liquid-Liquid Extraction Filter->Extract Purify Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Yields Pure Product SNAr_Pathway Start This compound Intermediate Meisenheimer Complex (Intermediate) Start->Intermediate + Nucleophile Nu Nucleophile (R-NH₂) Nu->Intermediate Product Substituted Product Intermediate->Product - Bromide

Sources

Leveraging 4-Amino-6-bromo-2-methylpyrimidine as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers and Medicinal Chemists

Abstract The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2] Its ability to mimic the endogenous nucleic acid bases allows for interactions with a wide array of biological targets. This guide focuses on 4-Amino-6-bromo-2-methylpyrimidine , a strategically functionalized building block for the synthesis of novel anticancer drug candidates. We provide a detailed overview of its chemical properties and present comprehensive, field-proven protocols for its application in synthetic chemistry and biological screening. The protocols are designed to guide researchers through the process of creating and evaluating new chemical entities based on this versatile pyrimidine core, with a focus on developing inhibitors for key oncogenic pathways like protein kinases.

Chemical Profile and Strategic Importance

This compound is an ideal starting material for library synthesis in a drug discovery program. Its structure contains three key features that can be exploited for molecular diversification and interaction with biological targets:

  • C6-Bromo Group: This is the primary reactive site for introducing molecular diversity. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the facile installation of various aryl and heteroaryl moieties.[3][4] This is critical for exploring the Structure-Activity Relationship (SAR) of the C6-substituent, which often occupies a key hydrophobic pocket in enzyme active sites.[5]

  • C4-Amino Group: The amino group is a crucial hydrogen bond donor, frequently involved in anchoring the molecule within the hinge region of a kinase active site.[5] It can also serve as a point for further derivatization if required.

  • C2-Methyl Group: This group can provide beneficial steric effects, influence the overall conformation of the molecule, and engage in hydrophobic interactions with the target protein.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₅H₆BrN₃[6]
Molecular Weight 188.03 g/mol [6]
CAS Number 1161763-15-0 (also see 5734-71-4 for isomer)[6]
Appearance Solid (typically off-white to light yellow)
XLogP3 1.3[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

Core Application: Synthesis of Bioactive Derivatives

The most powerful application of this scaffold is its use in C-C bond-forming reactions to generate libraries of novel compounds. The Suzuki-Miyaura cross-coupling is a robust and versatile method for this purpose.[7]

Overall Drug Discovery Workflow

The following workflow illustrates the journey from the starting pyrimidine scaffold to the identification of a potential hit compound.

G A Scaffold 4-Amino-6-bromo- 2-methylpyrimidine B Suzuki-Miyaura Cross-Coupling (Library Synthesis) A->B Boronic Acid + Pd Catalyst C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Biological Screening (e.g., Cytotoxicity Assay) C->D E Hit Identification & SAR Analysis D->E

Caption: High-level workflow for anticancer drug discovery using the pyrimidine scaffold.

Protocol 1: Synthesis of a 4-Amino-2-methyl-6-arylpyrimidine Library via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between this compound and a variety of arylboronic acids.

Principle: The reaction involves the oxidative addition of the bromopyrimidine to a Palladium(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[7]

Materials and Reagents:

ReagentMW ( g/mol )Representative EquivalentsPurpose
This compound188.031.0Starting Material
Arylboronic Acid (e.g., Phenylboronic acid)121.931.1 - 1.5Coupling Partner
Pd(PPh₃)₄ (Tetrakis)1155.560.05 - 0.10Palladium(0) Catalyst
Potassium Carbonate (K₂CO₃)138.212.0 - 3.0Base
1,4-Dioxane--Solvent
Water--Co-solvent

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting pyrimidine.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq.) to the flask. The mixture will typically turn yellow or orange.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9]

Trustworthiness and Self-Validation: The success of the reaction is validated at multiple stages. Reaction completion is confirmed by the disappearance of the starting material spot on TLC/LC-MS. The identity and purity of the final product are unequivocally confirmed by spectroscopic methods, ensuring that the material proceeding to biological testing is the correct, pure compound.

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[10]

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Use appropriate safety measures.

Biological Evaluation: Screening for Anticancer Activity

Once a library of derivatives is synthesized, the next step is to screen them for biological activity. A primary screen often involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.

Targeting Oncogenic Signaling Pathways

Many pyrimidine-based anticancer agents function as inhibitors of protein kinases, which are key drivers of cell proliferation and survival.[11][12] The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand RTK RTK Ligand->RTK binds Dimer Dimer RTK->Dimer Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK) Dimer->Downstream activates Proliferation Gene Expression leading to Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->Dimer Blocks ATP Binding Site

Caption: Simplified RTK signaling pathway and the inhibitory action of a pyrimidine-based kinase inhibitor.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol provides a method to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[11][13]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Synthesized pyrimidine compounds dissolved in DMSO (10 mM stock).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Microplate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in complete medium from the 10 mM DMSO stock. A typical final concentration range is 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically 0.1%) and a "no cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

    • Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Data Interpretation and The Path Forward

The goal of the initial synthesis and screening is to identify "hit" compounds and establish a preliminary Structure-Activity Relationship (SAR).

Table 2: Hypothetical Cytotoxicity Data for a Library of 6-Arylpyrimidines
Compound IDR-Group at C6 (Aryl)IC₅₀ against MCF-7 (µM)
Lead-01 Phenyl15.2
Lead-02 4-Methoxyphenyl2.5
Lead-03 4-Chlorophenyl8.9
Lead-04 3-Fluorophenyl12.1
Doxorubicin (Control Drug)0.8

SAR Interpretation: From this hypothetical data, one could infer that an electron-donating group (methoxy) at the 4-position of the aryl ring enhances potency (Lead-02 vs. Lead-01), while an electron-withdrawing group (chloro) is less favorable (Lead-03 vs. Lead-01). This insight guides the design of the next generation of compounds.

The Drug Discovery Cascade

Identifying a hit is only the first step. The subsequent process involves iterative cycles of design, synthesis, and testing to optimize for potency, selectivity, and drug-like properties (ADME).

G A Primary Screening (IC50 < 10 µM) B Hit Confirmation & Validation A->B C Hit-to-Lead (Initial SAR, Potency) B->C C->A Re-synthesis & Analogs D Lead Optimization (ADME, Selectivity, In Vivo Efficacy) C->D Iterative Design-Synthesize-Test Cycles E Preclinical Candidate D->E

Caption: Decision-making cascade in an early-stage drug discovery project.

Conclusion

This compound is a high-value, commercially available starting material that provides a rapid and efficient entry point into the synthesis of novel pyrimidine-based compounds for anticancer research. The strategic placement of its functional groups allows for robust chemical modifications, particularly via modern cross-coupling techniques. By combining efficient synthetic protocols with systematic biological screening, researchers can effectively leverage this scaffold to explore new chemical space and identify promising lead candidates for the next generation of targeted cancer therapies.

References

Application Notes and Protocols for the N-arylation of 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic N-Arylation of a Privileged Pyrimidine Scaffold

The 2,4-disubstituted pyrimidine core is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant agents, most notably as a hinge-binding motif in kinase inhibitors. The strategic functionalization of this scaffold is therefore of paramount importance in drug discovery. The target molecule, 4-Amino-6-bromo-2-methylpyrimidine, presents a valuable platform for the synthesis of diverse compound libraries through selective C-N bond formation at the C6 position.

This document provides a comprehensive guide to the N-arylation of this compound, leveraging the power of palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and address critical aspects of reaction optimization, safety, and product characterization.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds, proceeding via a palladium-catalyzed cross-coupling of an amine with an aryl halide. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine_Coordination + R'-NH₂ [Ar-Pd(II)-Br(L)(H2N-R')] [Ar-Pd(II)-Br(L)(H₂N-R')] Amine_Coordination->[Ar-Pd(II)-Br(L)(H2N-R')] Deprotonation Deprotonation (Base) [Ar-Pd(II)-Br(L)(H2N-R')]->Deprotonation Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Deprotonation->Ar-Pd(II)-NHR'(L) - H-Base⁺Br⁻ Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHR'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NHR' Reductive_Elimination->Product

Caption: The Buchwald-Hartwig catalytic cycle.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or BrettPhos, are often employed to promote the reductive elimination step and prevent the formation of undesired side products. The selection of a suitable base is also crucial, with sodium tert-butoxide being a common choice for its ability to deprotonate the amine without promoting side reactions.

Experimental Protocol: N-Arylation of this compound

This protocol provides a robust starting point for the N-arylation of this compound with a generic aniline. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
This compound18590-55-1202.05Commercially Available
Aniline (or substituted aniline)62-53-393.13Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Commercially Available
Xantphos161265-03-8578.68Commercially Available
Sodium tert-butoxide (NaOtBu)865-48-596.10Commercially Available
Anhydrous Toluene108-88-392.14Commercially Available

Reaction Setup and Procedure:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask. B 2. Seal the flask and purge with argon for 10-15 minutes. A->B C 3. Add the aniline and anhydrous toluene via syringe. B->C D 4. Heat the reaction mixture to 100-110 °C with vigorous stirring. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and quench with saturated aq. NH₄Cl. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify the crude product by flash column chromatography. H->I

Caption: A typical experimental workflow for the N-arylation reaction.

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Through the septum, add the aniline (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-amino-2-methylpyrimidine derivative.

Key Considerations and Optimization

  • Choice of Ligand: While Xantphos is a good starting point, other bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos may provide improved yields for challenging substrates.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is generally effective. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.

  • Solvent: Anhydrous and degassed aprotic solvents such as toluene or dioxane are essential for reproducible results. The use of solvents that have not been properly dried and degassed can lead to catalyst deactivation and lower yields.

  • Temperature: The optimal reaction temperature will depend on the reactivity of the specific aniline and aryl bromide. A temperature range of 80-120 °C is typical for these reactions.

  • Troubleshooting: Low yields can often be attributed to catalyst deactivation, impure reagents, or insufficient inerting of the reaction vessel. Ensure all glassware is thoroughly dried, solvents are anhydrous and degassed, and the reaction is performed under a positive pressure of an inert gas.

Safety and Handling

  • Palladium Catalysts and Phosphine Ligands: These reagents can be air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium tert-butoxide: This is a strong base and is corrosive and flammable. It reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate PPE. In case of contact with skin or eyes, flush immediately with copious amounts of water.

  • Solvents: Toluene is a flammable and toxic solvent. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.

Characterization of the Product

The structure of the N-arylated product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The disappearance of the N-H protons of the starting aniline and the appearance of new aromatic signals corresponding to the coupled product are key diagnostic features. In some cases, line broadening may be observed in the ¹H and ¹³C NMR spectra of 4-aminopyrimidine derivatives due to restricted rotation around the C4-N bond.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the amino group on the pyrimidine ring.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the N-arylation of this compound, enabling the synthesis of a wide range of functionalized aminopyrimidine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation in drug discovery and development programs.

References

  • Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Synfacts, 2006(05), 0449-0449.
  • AK Scientific, Inc. (n.d.).
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  • BenchChem. (2025).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Loba Chemie. (2015). SODIUM TERT-BUTOXIDE EXTRA PURE MSDS.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406.
  • Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemistry–A European Journal, 16(48), 14296–14319.
  • Oxford Lab Fine Chem LLP. (n.d.).
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Carl Roth GmbH + Co. KG. (2024).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination.
  • BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • BenchChem. (2025). Reactivity Showdown: 3-Chloro- vs. 3-Bromofuro[2,3-b]pyridine in Cross-Coupling Reactions.
  • BenchChem. (2025).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Honrel. (2025).
  • ChemicalBook. (n.d.).
  • Brown, D. J., & Ford, P. W. (1967). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 568-572.
  • Reddit. (2021). I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe?
  • Sigma-Aldrich. (n.d.).
  • UCLA Chemistry. (2017).
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  • Klapars, A., & Buchwald, S. L. (2002). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of the American Chemical Society, 124(50), 14844–14845.
  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Garner, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.
  • ChemSpeed. (n.d.).
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  • Palmer, M. H., & Gaskell, A. J. (1970). NMR proof of the structure of 4-aminoquinolines and pyridines. Tetrahedron, 26(21), 5063-5070.
  • Chuang, D. W., & Rovis, T. (2011). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. Organic letters, 13(11), 2852–2855.
  • Garner, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.
  • ResearchGate. (2018). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Khouja, I., et al. (2021).
  • Besson, T., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(11), 5149-5158.
  • Ueda, M., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
  • Ueda, M., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
  • ChemicalBook. (n.d.). 4-Aminopyrimidine(591-54-8) 1H NMR spectrum.
  • Besson, T., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(11), 5149-5158.
  • BenchChem. (2025). Application Notes and Protocol for N-arylation of 3-(2-chloropyridin-4-yl)oxyaniline.
  • Yilmaz, F., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805.

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Amino-6-bromo-2-methylpyrimidine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-2,6-disubstituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. Specifically, 4-amino-2,6-disubstituted pyrimidines are privileged structures found in a variety of therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The ability to efficiently and selectively introduce diverse aryl groups at the C6-position of the pyrimidine ring is therefore of paramount importance for the generation of compound libraries for lead discovery and optimization.

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks make it an ideal method for the late-stage functionalization of complex molecules.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of 4-Amino-6-bromo-2-methylpyrimidine with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-donating amino group on the pyrimidine ring can influence the rate of this step.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which is more nucleophilic. This boronate then transfers its aryl group to the Pd(II) complex, displacing the bromide ion. The choice of base is crucial for the efficiency of this step.

  • Reductive Elimination: The two organic groups (the pyrimidine and the aryl group) on the palladium center are then eliminated, forming the desired C-C bond in the product, 4-amino-6-aryl-2-methylpyrimidine. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Amino-6-bromo- 2-methylpyrimidine PdII_Br [Ar(pyr)]-Pd(II)L_n-Br OxAdd->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation Ar'B(OH)₂ Base PdII_Ar [Ar(pyr)]-Pd(II)L_n-[Ar'] Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 4-Amino-6-aryl- 2-methylpyrimidine

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to be a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions may be necessary for specific arylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of related bromopyrimidines and offers a reliable starting point.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base start->reagents catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Dry, Concentrate, and Purify workup->purification end End (Characterize Product) purification->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Specific Example from Patent Literature

The following protocol is based on a specific example found in the patent literature (WO2016/71214) for the synthesis of 4-amino-2-methyl-6-(1H-pyrazol-4-yl)pyrimidine.

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1), degassed

Procedure:

  • A mixture of this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 10 minutes.

  • The reaction mixture is then heated to 90°C and stirred for 16 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-amino-2-methyl-6-(1H-pyrazol-4-yl)pyrimidine.

Data Presentation: Reaction Scope and Optimization

To demonstrate the versatility of this reaction, a variety of arylboronic acids can be employed. The following table summarizes expected outcomes based on analogous reactions reported in the literature. Researchers should perform these reactions to generate their own data.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O (4:1)901675-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O (4:1)901680-90
34-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O (4:1)1002460-70
43-Pyridinylboronic acidPd(PPh₃)₄ (5)K₃PO₄DME/H₂O (4:1)951865-75
52-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O (4:1)901670-80

Troubleshooting and Scientific Insights

Challenge: Low or no conversion. Potential Cause & Solution:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure the use of a fresh, high-quality catalyst. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species. The use of pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be beneficial.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich aminopyrimidine may be less reactive. Increasing the reaction temperature or using a more electron-rich and bulky ligand (e.g., SPhos, XPhos) can facilitate this step.

  • Poor Solubility: The reactants may not be fully dissolved. A different solvent system or the addition of a co-solvent might be necessary.

Challenge: Formation of side products (e.g., homocoupling of boronic acid, debromination). Potential Cause & Solution:

  • Homocoupling: This is often caused by the presence of oxygen. Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction.

  • Debromination: The bromo group is replaced by a hydrogen atom. This can result from protodebromination. Using a non-aqueous base or minimizing the amount of water in the reaction can help.

  • Protodeboronation: The boronic acid is converted back to the corresponding arene. Using boronic esters (e.g., pinacol esters) which are more stable, can mitigate this issue.

The Role of the Amino Group: The free amino group at the C4-position is an electron-donating group, which can increase the electron density of the pyrimidine ring, potentially slowing down the oxidative addition step. Furthermore, the lone pair on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky phosphine ligands can sterically hinder this coordination and improve catalytic turnover.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-amino-6-aryl-2-methylpyrimidines. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, researchers can achieve high yields of the desired products. The protocols and insights provided in this document serve as a valuable resource for the efficient synthesis of diverse libraries of these important compounds, paving the way for new discoveries in drug development.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • World Intellectual Property Organization. (2016). PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS. WO2016/71214. [Link]

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Application Note: High-Purity Isolation of 4-Amino-6-bromo-2-methylpyrimidine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigorous Purification

4-Amino-6-bromo-2-methylpyrimidine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. The precise arrangement of its functional groups—an amine, a bromine atom, and a methyl group on the pyrimidine core—makes it a versatile scaffold for developing kinase inhibitors and other pharmacologically active agents. The purity of this intermediate is paramount, as even minor impurities can lead to significant side reactions, reduced yields in subsequent steps, and complications in the biological evaluation of final compounds.

This application note provides a detailed, field-proven protocol for the purification of crude this compound using automated flash column chromatography. We will delve into the causality behind experimental choices, from solvent selection to loading techniques, ensuring a reproducible and efficient purification workflow.

Understanding the Separation: Analyte Properties and Impurity Profile

A successful purification strategy is built upon a solid understanding of the target molecule and potential impurities.

2.1. Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆BrN₃PubChem[1]
Molecular Weight 188.03 g/mol PubChem[1]
Appearance Solid---
XLogP3 1.3PubChem[1]

The calculated XLogP3 value of 1.3 suggests that this compound possesses moderate polarity, making it an ideal candidate for normal-phase column chromatography on silica gel.[1]

2.2. Anticipated Impurities from Synthesis

A common synthetic route to this compound involves the bromination of 2-amino-4-hydroxy-6-methylpyrimidine using an agent like phosphorus oxybromide.[2] Based on this, the primary impurities in the crude product are likely to be:

  • Unreacted Starting Material (2-amino-4-hydroxy-6-methylpyrimidine): This precursor is significantly more polar than the desired product due to the presence of the hydroxyl group. This large polarity difference is the key to achieving a successful separation on silica gel.

  • Over-brominated Byproducts: Depending on the reaction conditions, di-brominated or other halogenated species might form in small quantities. These are typically less polar than the mono-brominated product.

  • Reagent Residues: Residual phosphorus-based reagents or their decomposition products may also be present.

Method Development: Thin-Layer Chromatography (TLC)

Prior to committing to a large-scale column purification, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from both more polar and less polar impurities.[3]

Protocol for TLC Method Development:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a sealed chamber containing a pre-screened solvent system. Common starting points for compounds of this polarity are mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Visualization: After development, dry the plate and visualize the spots. Since pyrimidine derivatives often have a UV chromophore, the primary visualization method is typically UV light at 254 nm.[3] For enhanced visualization of the amino group or other functional groups, specific chemical stains can be used, such as potassium permanganate or ninhydrin.[4][5]

Recommended TLC Solvent Systems to Screen:

  • Hexanes:Ethyl Acetate (9:1, 4:1, 2:1, 1:1)

  • Dichloromethane:Methanol (99:1, 98:2, 95:5)

The optimal mobile phase will show clear separation between the product spot (Rf ~0.3) and baseline impurities (starting material) as well as any faster-moving, less polar byproducts.

Detailed Protocol: Automated Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities should be scaled accordingly for different amounts of starting material.

4.1. Materials and Equipment

  • Crude this compound

  • Silica gel for flash chromatography (40-63 µm particle size)

  • Automated flash chromatography system with UV detector

  • Appropriately sized empty column cartridge

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Rotary evaporator

  • Test tubes for fraction collection

4.2. Workflow Diagram

Caption: Workflow for the purification of this compound.

4.3. Step-by-Step Procedure

  • Column Preparation:

    • Select an appropriate flash column cartridge size. A general rule is to use a silica gel mass that is 40-100 times the mass of the crude product. For 1g of crude material, a 40g silica cartridge is a good starting point.

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Hexanes or 95:5 Hexanes:Ethyl Acetate) until the baseline on the UV detector is stable.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

    • Add approximately 2-3g of silica gel to this solution to form a slurry.

    • Completely remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures that the sample is adsorbed onto the silica.

    • Causality: Dry loading is superior to liquid injection for this application. It prevents the dissolution solvent from interfering with the initial separation at the top of the column, leading to sharper bands and improved resolution, especially for compounds that are not highly soluble in the mobile phase.

  • Elution:

    • Carefully transfer the silica-adsorbed sample onto the top of the equilibrated flash column.

    • Begin the elution using a gradient program. A shallow gradient is often most effective for separating closely related impurities.

    • Suggested Gradient Profile:

      • Step 1: 5% Ethyl Acetate in Hexanes for 2 column volumes (CV) to elute very non-polar impurities.

      • Step 2: Ramp to 40% Ethyl Acetate in Hexanes over 10-15 CV. The target compound is expected to elute in this range.

      • Step 3: Ramp to 80% Ethyl Acetate in Hexanes over 5 CV to elute highly polar impurities (like the starting material).

      • Step 4: Hold at 80% Ethyl Acetate for 2 CV to flush the column.

    • Causality: A gradient elution is more efficient than an isocratic (constant solvent composition) elution. It allows for the rapid removal of non-polar impurities, provides optimal separation power in the polarity range of the target compound, and then quickly flushes highly retained, polar impurities, saving time and solvent.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV detector signal. The automated system will typically collect fractions corresponding to each detected peak.

    • Analyze the collected fractions by TLC to identify those containing the pure product. Spot the crude material, the target fractions, and co-spot them to confirm identity.

    • Combine the fractions that contain only the pure this compound.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

    • Determine the final mass and calculate the yield. Characterize the purified product using analytical techniques such as NMR, MS, and melting point to confirm its identity and purity.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Peaks) - Inappropriate solvent system.- Column overloading.- Re-optimize the mobile phase using TLC to maximize the difference in Rf values.- Reduce the amount of crude material loaded onto the column.
Product Tailing (Asymmetric Peaks) - Compound is too polar for the chosen solvent system.- Strong interaction with acidic silica gel.- Increase the polarity of the mobile phase gradually.- Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica.
No Product Eluted - Product is unstable on silica gel.- Product is too polar and irreversibly adsorbed.- Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, then eluting. If a new spot appears, degradation is occurring. Consider using a different stationary phase like alumina.- Flush the column with a highly polar solvent like 10% Methanol in Dichloromethane.
Cracked or Channeled Column Bed - Improperly packed column.- Rapid changes in solvent composition causing thermal stress.- Ensure the column is packed uniformly as a slurry. Automated systems generally minimize this issue.- Use a more gradual solvent gradient.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound. By understanding the chemical nature of the target compound and its likely impurities, a logical and efficient purification strategy using automated flash column chromatography can be implemented. The keys to success are meticulous method development via TLC, the use of a dry loading technique, and a well-designed gradient elution. This procedure ensures the high purity of the final product, which is critical for its successful application in research and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Clark, D. (n.d.). TLC Visualization Methods. University of California, Los Angeles.
  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from company internal procedure documents.
  • Miller, D. R., & Hartung, W. H. (1953). Phosphorus Oxybromide as a Brominating Agent. Bromopyrimidines. Journal of the American Chemical Society, 75(21), 5433-5434.
  • MDPI. (2018).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56965719, this compound. Retrieved from [Link]

  • Ahluwalia, V. K., & Kidwai, M. (2005). New Trends in Green Chemistry. Springer.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Kumar, S., & Singh, R. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2732.
  • Ali, M. F., et al. (2012). A novel pyrimidine derivatives with aryl urea, thiourea and sulfonamide moieties: synthesis, anti-inflammatory and antimicrobial evaluation. European Journal of Medicinal Chemistry, 54, 474-484.
  • Alam, M. A., et al. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. European Journal of Medicinal Chemistry, 44(10), 3889-3897.
  • Shaterian, H. R., & Rigi, F. (2012). Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst. Journal of the Iranian Chemical Society, 9, 639-644.

Sources

Application Notes and Protocols for Monitoring "4-Amino-6-bromo-2-methylpyrimidine" Reactions by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of novel chemical entities for drug discovery and development, the ability to accurately monitor the progress of a chemical reaction is paramount. Real-time or near-real-time analysis allows chemists to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions to maximize yield and purity.[1] For heterocyclic compounds like 4-Amino-6-bromo-2-methylpyrimidine , a valuable building block in medicinal chemistry, precise reaction monitoring is crucial for ensuring the success of subsequent synthetic steps. This guide provides a detailed technical overview and actionable protocols for monitoring reactions involving this key intermediate using two of the most ubiquitous analytical techniques in the organic synthesis lab: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to not only follow the protocols but also to adapt and troubleshoot them effectively. We will explore the application of these techniques to two common and powerful cross-coupling reactions where this compound serves as a key electrophile: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3]

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is essential for developing effective analytical methods.

PropertyValueSource
Molecular Formula C₅H₆BrN₃[4]
Molecular Weight 188.03 g/mol [4]
Exact Mass 186.97451 Da[4]
Structure PubChem

Caption: Key physicochemical properties of this compound.

Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Profiling

TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions.[5][6] It provides a quick visual assessment of the consumption of starting materials and the formation of products. The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (typically silica gel on a plate) and a mobile phase (an organic solvent or solvent mixture).[1] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further.[7]

The Causality Behind Method Development for TLC

The choice of the mobile phase (eluent) is the most critical parameter in TLC. For this compound and its reaction products, a common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The amino group and the pyrimidine ring impart a degree of polarity to the starting material. The polarity of the product will depend on the nature of the coupled partner.

  • In a Suzuki coupling , where the bromine is replaced by a carbon-based group (e.g., a phenyl ring), the product is likely to be less polar than the starting material.

  • In a Buchwald-Hartwig amination , the product's polarity will depend on the nature of the amine being coupled.

By adjusting the ratio of the non-polar to polar solvent, one can achieve optimal separation of the starting material, product, and any significant byproducts. An ideal Rf value is typically between 0.3 and 0.7, as this range provides the best resolution.[7]

Detailed Protocol for TLC Monitoring

1. Plate Preparation:

  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Merck Silica Gel 60 F254).[6]

  • Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

2. Sample Preparation and Spotting:

  • Prepare dilute solutions (approx. 1-2 mg/mL) of the starting material and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube or micropipette, spot a small amount of the starting material solution onto the SM lane on the baseline.

  • Spot a small amount of the reaction mixture onto the RM lane.

  • For the co-spot lane (C), first spot the starting material, and then spot the reaction mixture directly on top of the first spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[2]

3. Development:

  • Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. A common starting mobile phase for compounds of this type is a mixture of Hexane:Ethyl Acetate (e.g., 7:3 v/v) .

  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors, which improves the quality of the chromatography.

  • Carefully place the TLC plate into the chamber, ensuring the baseline with the spots is above the solvent level. Cover the chamber.

  • Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[2]

4. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the solvent to evaporate completely in a fume hood.

  • UV Light: Visualize the plate under a UV lamp (254 nm). Aromatic and conjugated compounds, like the pyrimidine derivatives, will appear as dark spots against the fluorescent background of the plate.[5][8] Circle the spots with a pencil.

  • Staining: For enhanced visualization, especially for amines, specific chemical stains can be used.

    • Potassium Permanganate (KMnO₄) Stain: This stain is a general oxidizing agent and will visualize most organic compounds, appearing as yellow-brown spots on a purple background. It is particularly useful for identifying compounds with oxidizable functional groups.[8]
    • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will appear as purple or yellowish spots upon gentle heating. This is particularly useful for confirming the consumption of the starting amine in a Buchwald-Hartwig reaction.[9]

5. Interpretation:

  • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .[10]

  • In the reaction mixture (RM) lane, the disappearance of the starting material spot (which should have the same Rf as the spot in the SM lane) and the appearance of a new spot (the product) indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.

TLC Monitoring Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (Baseline) prep_samples Prepare Dilute Samples (SM, RM) prep_plate->prep_samples spot Spot Plate (SM, Co-spot, RM) prep_samples->spot develop Develop Plate in Solvent Chamber spot->develop dry Dry Plate & Mark Solvent Front develop->dry uv Visualize under UV Light (254 nm) dry->uv stain Apply Chemical Stain (e.g., KMnO4, Ninhydrin) uv->stain analyze Analyze Spots & Calculate Rf stain->analyze

Caption: Step-by-step workflow for monitoring a reaction using TLC.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Insight

For more detailed and quantitative analysis, LC-MS is the technique of choice.[11] It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection capabilities of Mass Spectrometry (MS).[12] This allows for the separation of complex mixtures and the confirmation of the molecular weight of each component, providing unambiguous evidence of product formation and the presence of any impurities.

The Rationale Behind LC-MS Method Development

Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column is the workhorse for small molecule analysis and is a good starting point for this compound and its derivatives. These columns have a non-polar stationary phase, and a polar mobile phase is used to elute the compounds.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities. To improve peak shape and promote ionization for mass spectrometry, a small amount of an acid, such as formic acid (0.1%) , is usually added to both mobile phases. This helps to protonate the amine and pyrimidine nitrogens, leading to better chromatographic performance and enhanced signal in positive ion mode mass spectrometry.

Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for this class of compounds. ESI is a "soft" ionization method that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation, making it easy to determine the molecular weight of the analytes.[11]

  • Detection: The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). For this compound, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 188.0 and 190.0 due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio). This characteristic isotopic pattern is a powerful diagnostic tool for identifying bromine-containing compounds in the reaction mixture.

Detailed Protocol for LC-MS Monitoring

1. Sample Preparation:

  • Take a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Dilute the aliquot significantly with a mixture of water and acetonitrile (e.g., 1:1 v/v) to a final concentration in the low µg/mL to ng/mL range. This prevents overloading the LC column and contaminating the MS source.

  • If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrument Parameters:

  • The following table provides a good starting point for method development. These parameters may need to be optimized for your specific instrument and reaction.

ParameterRecommended Starting ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation, offering good resolution and speed.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; formic acid aids protonation for positive ion ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting less polar compounds.
Gradient 5% B to 95% B over 5-10 minA generic gradient to elute a wide range of polarities.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 1 - 5 µLSmall volume to prevent peak distortion.
Ionization Mode ESI PositiveAmine and pyrimidine nitrogens are readily protonated.[11]
Scan Range m/z 100 - 500Covers the expected mass range of starting materials and products.

3. Data Analysis and Interpretation:

  • Total Ion Chromatogram (TIC): This plot shows the total ion current as a function of retention time. Each peak in the TIC represents one or more compounds eluting from the column.

  • Extracted Ion Chromatogram (XIC): To identify specific compounds, extract the ion chromatograms for the expected m/z values of the starting material and the product.

    • Starting Material (this compound): Extract m/z 188.0 and 190.0.
    • Expected Product: Calculate the expected molecular weight of your product and extract the corresponding [M+H]⁺ value.
  • Mass Spectrum: Examine the mass spectrum of each peak of interest to confirm the molecular weight. Look for the characteristic 1:1 isotopic pattern for bromine-containing species.

  • Monitoring Progress: As the reaction proceeds, the peak area of the starting material in the XIC will decrease, while the peak area of the product will increase. The reaction can be considered complete when the starting material peak is absent or has reached a minimal, constant level.

LC-MS Data Interpretation Workflow

LCMS_Workflow cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Interpretation sample_prep Prepare & Dilute Reaction Aliquot inject Inject into LC-MS System sample_prep->inject acquire Acquire Data (TIC & Mass Spectra) inject->acquire view_tic View Total Ion Chromatogram (TIC) acquire->view_tic extract_ions Extract Ion Chromatograms (XIC) for SM & Product m/z view_tic->extract_ions analyze_spectra Analyze Mass Spectra (Confirm MW & Isotope Pattern) extract_ions->analyze_spectra quantify Quantify Progress (Relative Peak Areas) analyze_spectra->quantify

Caption: A logical workflow for analyzing reaction progress by LC-MS.

Conclusion

The judicious application of TLC and LC-MS provides a powerful, complementary approach to monitoring reactions involving this compound. TLC offers a rapid, low-cost method for qualitative assessment at the bench, allowing for quick checks on reaction progress. LC-MS delivers detailed, quantitative data, confirming product identity and purity with high confidence. By understanding the principles behind these techniques and applying the detailed protocols provided, researchers can gain precise control over their synthetic transformations, leading to more efficient and successful outcomes in the development of novel molecules.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • University of York, Department of Chemistry. Thin Layer Chromatography.[Link]

  • Chemistry LibreTexts. Thin Layer Chromatography.[Link]

  • Microbe Notes. Thin Layer Chromatography (TLC): Principle, Parts, Steps, Uses.[Link]

  • Chemistry Stack Exchange. TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.[Link]

  • Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.[Link]

  • ResearchGate. Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine...[Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements.[Link]

  • New Food Magazine. Application of LCMS in small-molecule drug development.[Link]

  • EPFL. TLC Visualization Reagents.[Link]

  • CHROMacademy. LC-MS Interpretation.[Link]

  • University of York, Department of Chemistry. Visualising plates.[Link]

  • ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.[Link]

  • PubChem. 2-Amino-6-methylpyrimidine-4-thiol.[Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of novel series of aminopyrimidine derivatives as urease inhibitors and antimicrobial agents.[Link]

  • ResearchGate. Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization.[Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[Link]

  • University of Toronto Scarborough. Thin Layer Chromatography.[Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[Link]

  • PubMed. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes.[Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]

  • Khan Academy. Calculating retention factors for TLC.[Link]

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Troubleshooting & Optimization

Troubleshooting low yield in "4-Amino-6-bromo-2-methylpyrimidine" Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of "4-Amino-6-bromo-2-methylpyrimidine." The insights provided herein are based on established mechanistic principles and practical laboratory experience to help you overcome challenges and optimize your reaction yields.

Introduction: The Challenge of Coupling Aminopyrimidines

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, substrates like this compound present unique challenges. The electron-rich nature of the aminopyrimidine ring and the presence of multiple nitrogen atoms can lead to catalyst inhibition and undesirable side reactions, often resulting in disappointingly low yields.[2][3] The primary amino group, in particular, can coordinate to the palladium catalyst, hindering the catalytic cycle.[4][5] This guide is designed to help you navigate these complexities and achieve successful coupling outcomes.

Part 1: Troubleshooting Guide

This section addresses the most common issue—low to no yield—by breaking it down into potential causes and offering systematic solutions.

Primary Issue: Low to No Yield of the Desired Coupled Product

Low conversion of your starting material, this compound, is the most frequent problem. This can often be traced back to suboptimal reaction conditions or the degradation of key reagents. A systematic evaluation of each reaction parameter is crucial for diagnosis.

G cluster_start cluster_reagents Step 1: Reagent & Setup Integrity cluster_catalyst Step 2: Catalyst System Optimization cluster_conditions Step 3: Reaction Condition Screening cluster_side_reactions Step 4: Identify & Mitigate Side Reactions cluster_end start Low Yield Observed reagents Check Reagent Quality: - Boronic Acid/Ester (fresh?) - Catalyst/Ligand (oxidized?) - Solvent (degassed?) - Base (purity?) start->reagents Initial Check setup Verify Setup: - Inert Atmosphere (thoroughly purged?) - Temperature (accurate?) reagents->setup catalyst Screen Catalysts & Ligands - Pd(PPh₃)₄ (standard) - PdCl₂(dppf) (versatile) - Buchwald Ligands (e.g., SPhos, XPhos) for challenging couplings setup->catalyst If Reagents/Setup OK base Vary the Base: - K₂CO₃ (mild) - K₃PO₄ (stronger, often better) - Cs₂CO₃ (strong, good solubility) catalyst->base If Yield Still Low solvent Screen Solvents: - Dioxane/H₂O - Toluene/H₂O - DMF (anhydrous) base->solvent side_reactions Analyze Byproducts (LC-MS): - Protodeboronation? - Dehalogenation? - Homocoupling? solvent->side_reactions If Still Suboptimal mitigation Address Side Reactions: - Use Pinacol Esters - Anhydrous Conditions - Thorough Degassing side_reactions->mitigation end Optimized Yield mitigation->end Successful Optimization

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Potential CauseRecommended Action & Explanation
Catalyst/Ligand Inefficiency or Deactivation The choice of ligand is critical for heteroaromatic substrates.[6] The lone pair on the pyridine nitrogen can coordinate to the palladium, poisoning the catalyst.[2] Action: Screen a panel of catalysts and ligands. While Pd(PPh₃)₄ is a common starting point, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior as they promote the reductive elimination step and can prevent catalyst inhibition.[7]
Inappropriate Base The base is not just a proton scavenger; it plays a crucial role in the transmetalation step by forming the "ate" complex of the boronic acid.[8][9] The strength and solubility of the base can significantly impact the reaction rate. Action: If a mild base like Na₂CO₃ or K₂CO₃ fails, switch to a stronger, more soluble base. K₃PO₄ is an excellent choice for many challenging couplings.[10][11] Cs₂CO₃ or organic bases like triethylamine can also be effective.[12]
Suboptimal Solvent System The solvent must solubilize all components and is often used as a biphasic mixture with water to facilitate the dissolution of the inorganic base.[13] Action: Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water.[14] For substrates prone to protodeboronation, consider anhydrous polar aprotic solvents like DMF or 1,4-dioxane with a soluble base like KF or CsF.[11]
Protodeboronation of Boronic Acid This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), leading to the formation of an arene byproduct and reducing the amount of nucleophile available for coupling.[15][16] This is especially problematic with electron-deficient boronic acids. Action: Use fresh, high-purity boronic acid. To increase stability, consider converting the boronic acid to its corresponding pinacol ester or MIDA boronate ester, which release the boronic acid slowly under the reaction conditions.[13] Minimizing reaction time and temperature can also help.
Dehalogenation of the Pyrimidine The bromo group on the pyrimidine is replaced by a hydrogen atom, another common side reaction.[17] This can be promoted by palladium hydride species, which can form from various sources in the reaction mixture. Action: This is often condition-dependent. Screening different bases, solvents, and palladium sources can help identify conditions that minimize this pathway. In some cases, protecting the amino group can alter the electronic properties of the ring and suppress dehalogenation.[18]
Homocoupling of Boronic Acid The boronic acid couples with itself to form a biaryl byproduct. This is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[2][4] Action: Ensure the reaction is performed under a strictly inert atmosphere. Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[2][16]
Poor Reagent Quality or Setup The success of a Suzuki coupling is highly dependent on the quality of the reagents and the exclusion of oxygen and moisture.[16] Action: Use fresh, high-purity boronic acid and ensure the aryl bromide is pure. Ensure the palladium catalyst and any phosphine ligands have not been oxidized during storage. Use flame-dried glassware and maintain a positive pressure of inert gas throughout the setup and reaction.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can the free amino group on the pyrimidine ring interfere with the reaction?

A1: Yes, absolutely. The lone pair of electrons on the amino group can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and inhibiting the reaction.[4][5] While many protocols for unprotected aminopyridines and pyrimidines exist, they often require specific, bulky ligands (like Buchwald-type biaryl phosphines) to create steric hindrance around the palladium center, which prevents this detrimental coordination.[3] If yield remains low after screening ligands, protecting the amino group (e.g., as an acetamide) can be a viable, albeit less atom-economical, strategy.[3]

Q2: My starting bromopyrimidine is consumed, but I only get a low yield of the product. What are the likely side reactions?

A2: If your starting material is consumed without significant product formation, you are likely observing one or more destructive side pathways. The two most common culprits are:

  • Protodeboronation: Your boronic acid is being destroyed. You can often detect the resulting arene byproduct by LC-MS or GC-MS. To mitigate this, use a more stable boronic ester (pinacol or MIDA), try anhydrous conditions, or use a milder base.[15][16]

  • Dehalogenation (or Protodebromination): Your this compound is being converted to 4-Amino-2-methylpyrimidine. This can be confirmed by checking for a product with the corresponding mass in your crude reaction mixture analysis.[19][17] This side reaction is highly dependent on the specific catalyst, base, and solvent combination.

Q3: Is it better to use a Pd(0) or Pd(II) precatalyst?

A3: Both can be effective. Pd(0) sources like Pd(PPh₃)₄ are active directly. Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(dppf), require an in-situ reduction to the active Pd(0) species to enter the catalytic cycle. This reduction is often accomplished by a phosphine ligand or other components in the mixture. For sensitive substrates, using a pre-formed Pd(0) catalyst can sometimes give more reproducible results and may reduce side reactions like homocoupling that can occur during the reduction step. However, Pd(II) precatalysts are often more stable to air and easier to handle.

Q4: How critical is degassing? Can I just run the reaction under a nitrogen balloon?

A4: Degassing is absolutely critical. Oxygen can oxidatively degrade the phosphine ligands and the active Pd(0) catalyst, leading to catalyst death and the promotion of boronic acid homocoupling.[2] While a nitrogen balloon provides a positive pressure of inert gas, it does not remove dissolved oxygen from your solvents. For robust and reproducible results, solvents should be actively degassed by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[14][16]

Part 3: Experimental Protocol & Data Presentation

Optimized General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound. Further optimization may be required for specific boronic acid partners.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flame-Dried Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvent & Base Solution B->C D 4. Heat to 80-100 °C with Vigorous Stirring C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool, Dilute with EtOAc, Wash with H₂O E->F G 7. Dry Organic Layer, Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: General experimental workflow for the Suzuki coupling reaction.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times to ensure a completely oxygen-free environment.[16]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[16]

Table of Recommended Starting Conditions

This table summarizes recommended starting points for key reaction parameters. Screening around these conditions is advised for optimal results.

ParameterRecommended Range/ValueRationale
Aryl Halide This compoundBromo-heterocycles offer a good balance of reactivity and stability.[20]
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess is used to compensate for potential protodeboronation or homocoupling.
Pd Precatalyst Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Common, effective, and relatively air-stable Pd(II) and Pd(0) sources.[9]
Ligand SPhos or XPhos (2-10 mol%)Bulky, electron-rich ligands are highly effective for coupling electron-rich heteroaryl halides.[7]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)Stronger bases often accelerate the crucial transmetalation step.[10]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic systems that effectively dissolve both organic and inorganic reagents.[21][22]
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome activation barriers without excessive side reactions.

References

Technical Support Center: Improving Amination Yields of 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the amination of 4-Amino-6-bromo-2-methylpyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the yield and purity of your reaction products.

Introduction to the Amination of this compound

The synthesis of substituted diaminopyrimidines is a critical step in the development of numerous pharmaceutical agents, particularly kinase inhibitors. The amination of this compound can be approached through two primary methods: Palladium-catalyzed Buchwald-Hartwig cross-coupling and Nucleophilic Aromatic Substitution (SNAr). Each method has its own set of parameters that are crucial for success. This guide will delve into the nuances of both, providing you with the insights needed to navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the Buchwald-Hartwig amination of this compound?

A1: The most frequent culprit for low yields in the Buchwald-Hartwig amination of this substrate is an improperly selected or deactivated catalyst system. The choice of palladium precursor, ligand, and base is highly interdependent and crucial for catalytic activity.[1] For electron-rich pyrimidines, bulky, electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]

Q2: Can I use Nucleophilic Aromatic Substitution (SNAr) for the amination of this compound?

A2: Yes, SNAr is a potential method, but it can be challenging. The existing amino group at the 4-position is electron-donating, which deactivates the pyrimidine ring towards nucleophilic attack, making the reaction sluggish.[3] To drive the reaction to completion, high temperatures and polar aprotic solvents like DMF or DMSO are often required.[3][4]

Q3: What is the general order of reactivity for halogens in Buchwald-Hartwig amination?

A3: The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1] This makes the bromo-substituent on your pyrimidine a good leaving group for this reaction.

Q4: How does the choice of base impact the reaction?

A4: The base plays a critical role in the catalytic cycle of the Buchwald-Hartwig reaction by facilitating the deprotonation of the amine to form a palladium-amido complex.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[3] However, if your amine coupling partner has base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, which might require higher reaction temperatures.[2]

Q5: My reaction is stalling. What should I investigate first?

A5: If your reaction stalls, the first aspect to investigate is potential catalyst deactivation. This can be caused by impurities in the starting materials, solvent, or inert gas. Ensure all reagents are pure and the solvent is anhydrous and degassed.[2] Amines themselves can sometimes act as ligands and inhibit the catalyst, so adding a slight excess of the phosphine ligand relative to the palladium source can be beneficial.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the amination of this compound.

Issue 1: Low to No Product Formation in Buchwald-Hartwig Amination

If you are observing minimal or no formation of your desired product, a systematic evaluation of your reaction parameters is necessary.

Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination

start Low Yield Observed check_catalyst 1. Evaluate Catalyst System (Precatalyst & Ligand) start->check_catalyst check_base 2. Assess Base (Strength & Equivalents) check_catalyst->check_base If no improvement check_solvent_temp 3. Verify Solvent & Temperature (Anhydrous & Degassed, Heat) check_base->check_solvent_temp If no improvement check_reagents 4. Check Reagent Purity (Starting Material & Amine) check_solvent_temp->check_reagents If no improvement optimize Optimization Successful check_reagents->optimize Problem Identified & Solved

A step-by-step diagnostic workflow for low yield issues.

1. Catalyst System Evaluation:

  • Rationale: The combination of the palladium source and the ligand is the heart of the reaction. For an electron-rich substrate like this compound, a bulky and electron-donating ligand is often required to facilitate the oxidative addition and reductive elimination steps.

  • Recommendations:

    • Ligand Screening: If using a general-purpose ligand, consider switching to a more specialized biarylphosphine ligand such as XPhos, SPhos, or RuPhos.

    • Precatalyst: Utilize a pre-formed palladium-ligand complex (precatalyst) to ensure consistent and efficient generation of the active Pd(0) species. Pd₂(dba)₃ and Pd(OAc)₂ are common palladium sources but can be less reliable.[1]

2. Base Selection and Stoichiometry:

  • Rationale: The base must be strong enough to deprotonate the amine without causing unwanted side reactions. The choice of base is highly dependent on the specific amine being used.[6][7]

  • Recommendations:

    • Strong Bases: For many primary and secondary amines, NaOt-Bu is effective.

    • Weaker Bases: If your amine is sensitive to strong bases, consider K₃PO₄ or Cs₂CO₃, potentially at a higher temperature.

    • Equivalents: Ensure you are using an adequate amount of base, typically 1.2 to 2.0 equivalents.

3. Solvent and Temperature Optimization:

  • Rationale: The solvent must be anhydrous and degassed to prevent catalyst deactivation. The reaction temperature needs to be sufficient to overcome the activation energy barrier.

  • Recommendations:

    • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[8] Ensure they are freshly distilled or from a sure-seal bottle.

    • Temperature: Most Buchwald-Hartwig aminations require heating, often between 80-110 °C.[1] If you are running the reaction at a lower temperature, a gradual increase may improve the yield.

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the presence of side reactions.

Common Side Products and Their Causes:

Side ProductPotential CauseRecommended Solution
Debrominated Starting Material Reductive debromination can occur, especially at high temperatures or with certain catalyst systems.Lower the reaction temperature. Screen different ligands, as some are more prone to promoting this side reaction.
Bis-amination If the incoming amine can react a second time, this can lead to diarylation.Use a slight excess of the pyrimidine starting material relative to the amine.
Hydrolysis of Bromo-group Presence of water in the reaction mixture can lead to the formation of the corresponding pyrimidinone.Ensure all reagents and solvents are scrupulously dried.
Issue 3: Poor Conversion in SNAr Reactions

If you are attempting the SNAr route and observing low conversion, consider the following:

1. Reaction Conditions:

  • Rationale: SNAr on an electron-rich pyrimidine requires forcing conditions to proceed at a reasonable rate.

  • Recommendations:

    • Temperature: Increase the reaction temperature, potentially up to 140-150 °C.[3] Microwave irradiation can also be effective in accelerating the reaction.[9]

    • Solvent: Use a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP.[3]

2. Base:

  • Rationale: A base is required to neutralize the HBr generated during the reaction.

  • Recommendations:

    • Use an inorganic base like K₂CO₃ or Cs₂CO₃.[3][4]

Experimental Protocols

Standard Buchwald-Hartwig Amination Protocol

This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, and temperature may be necessary for your specific amine.

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction: Stir the mixture at room temperature for a few minutes, then heat to 100 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate in vacuo and purify by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII R-Pd(II)(Br)L₂ OA->PdII R-Br AmineCoord Amine Coordination PdAmine [R-Pd(II)(Br)(NHR')L₂] PdII->PdAmine AmineCoord->PdAmine R'-NH₂ Deprotonation Deprotonation (Base) PdAmido R-Pd(II)(NR')L₂ PdAmine->PdAmido Deprotonation->PdAmido -HBr PdAmido->Pd0 PdAmido->Pd0 Product Released RE Reductive Elimination Product R-NHR' RE->Product

The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine - Benchchem. (URL: )
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (URL: )
  • troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem. (URL: )
  • Buchwald–Hartwig amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: )
  • Role of the base in Buchwald-Hartwig amin
  • Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine - Benchchem. (URL: )
  • comparing the efficacy of different catalysts for pyrimidine coupling reactions - Benchchem. (URL: )
  • Buchwald-Hartwig Amin
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G. (URL: )
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Public
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (URL: )
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem. (URL: )
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (URL: )
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. (URL: )
  • Amination of halopyrimidines and 4-chloroquinazoline.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: )
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • 4,6-Diamino-2-pyrimidinethiol for synthesis 1004-39-3 - Sigma-Aldrich. (URL: )
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quick Company. (URL: )
  • trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol - PubMed. (URL: )
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (URL: )
  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google P
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (URL: )
  • This compound | C5H6BrN3 | CID 56965719 - PubChem. (URL: )
  • 2-AMINO-4-BROMO-6-METHYLPYRIMIDINE | 5734-71-4 - Sigma-Aldrich. (URL: )
  • (PDF)
  • Amination products of chloropyrazine and 2-chloropyrimidine.
  • This compound, min 95%, 1 gram - CP Lab Safety. (URL: )
  • This compound - CymitQuimica. (URL: )
  • (PDF)

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"4-Amino-6-bromo-2-methylpyrimidine" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-6-bromo-2-methylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic building block. The purity of this compound is critical for successful downstream applications, and this guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions.

Introduction: The Importance of Purity

This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. The presence of its three functional groups—the amino group, the bromine atom, and the pyrimidine core—makes it a versatile scaffold. However, these same features can lead to challenges in purification, including the formation of side products and difficulties in separating them from the desired compound. This guide will equip you with the knowledge to diagnose purity issues and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: My crude product after synthesis is an off-white solid with a low melting point, and TLC shows multiple spots. What are the likely impurities?

A: This is a common scenario. The impurities in your product are almost always related to the synthetic route employed. Common methods for synthesizing brominated pyrimidines involve the reaction of a hydroxypyrimidine with a brominating agent like phosphorus oxybromide or the direct bromination of a pyrimidine ring.[1][2]

Potential impurities include:

  • Unreacted Starting Material: Such as 2-amino-4-hydroxy-6-methylpyrimidine. This is typically more polar than your product and will have a lower Rf on a normal-phase TLC plate.

  • Over-brominated Byproducts: Such as 2-amino-4,6-dibromopyrimidine.[1] These compounds are generally less polar than your desired mono-brominated product.

  • Hydrolyzed Byproducts: If the reaction is quenched with water, the bromo group can be susceptible to hydrolysis, reverting to a hydroxyl group, especially under non-neutral pH conditions.

  • Reagent Residues: Hydrolyzed phosphorus-based reagents can form acidic residues.

A logical first step is to use an acid-base extraction to remove any acidic or strongly basic impurities before proceeding to chromatography or recrystallization.[1]

Q2: I am struggling to find a suitable single-solvent system for recrystallization. What approach should I take?

A: It is not uncommon for a single solvent to be inadequate for recrystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold. When a single solvent doesn't work, a binary solvent system is the superior choice.

Based on literature for similar bromopyrimidines, promising systems include:

  • Acetone/Water[1]

  • Ethanol/Water[1]

  • Isopropyl Ether[1]

The Strategy:

  • Dissolve your crude product in a minimum amount of the "good" solvent (e.g., hot acetone or ethanol) in which the compound is highly soluble.

  • While the solution is still hot, slowly add the "poor" solvent (e.g., water or a non-polar solvent like hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

Q3: My yield drops significantly after column chromatography. How can I minimize product loss?

A: Significant yield loss during chromatography can be attributed to several factors:

  • Irreversible Adsorption: The amino group on the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking on TLC and irreversible binding to the column.

  • Improper Solvent System: A mobile phase that is too polar can wash everything through quickly with poor separation, while one that is not polar enough can lead to very long retention times and broad peaks, making collection difficult.

  • Incorrect Column Packing/Loading: A poorly packed column or improper sample loading can lead to channeling and broad bands, resulting in mixed fractions that require re-purification.

Solutions:

  • Deactivate the Silica: Before use, you can wash your silica gel with a solvent mixture containing a small amount of a basic additive like triethylamine (~0.5-1%) to neutralize the acidic sites. This will prevent the basic product from sticking to the column.

  • Optimize Eluent: Develop your solvent system carefully using TLC. Aim for an Rf value of 0.25-0.35 for the product spot to ensure good separation.

  • Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded evenly onto the top of the column. This technique generally produces sharper bands and better separation than loading the sample dissolved in a liquid.

Troubleshooting Guide

This section provides a more direct problem-solution format for issues encountered during purification.

Observed Problem Potential Cause(s) Recommended Solution(s)
Product appears as a sticky oil or gum, not a solid. 1. Residual solvent. 2. Presence of impurities depressing the melting point.1. Dry the product under high vacuum for an extended period. 2. Perform an acid-base workup to remove ionic impurities.[1] 3. Triturate the oil with a non-polar solvent (e.g., cold hexanes or diethyl ether) to induce crystallization and wash away non-polar impurities.
TLC shows a streak instead of a distinct spot. 1. Sample is too concentrated. 2. Compound is interacting strongly with the stationary phase (silica gel). 3. Compound is degrading on the silica plate.1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of triethylamine (0.5-1%) or ammonia to the eluent to suppress interaction with acidic silica. 3. Consider using a different stationary phase like alumina.
Recrystallization yields no crystals upon cooling. 1. Solution is not supersaturated (too much solvent used). 2. The compound is too soluble in the chosen solvent, even when cold.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Add a "poor" solvent to the solution to decrease the product's solubility (see FAQ Q2). 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal from a previous batch if available.
Final product purity is still low after one purification step. The chosen method is not effective for the specific impurities present.1. Analyze the impurity profile by TLC. 2. If impurities are of very different polarity, column chromatography is best. 3. If impurities are structurally very similar, a careful recrystallization may be more effective. 4. Consider a multi-step approach: an acid-base wash followed by recrystallization or chromatography.

Visualization of Purification Workflows

Purification Decision Workflow

The following diagram outlines a logical workflow for deciding on the appropriate purification strategy for crude this compound.

PurificationWorkflow cluster_paths Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Assess Purity & Spot Separation TLC->Decision Recryst Recrystallization Decision->Recryst Single major spot or impurities with very different polarity Column Column Chromatography Decision->Column Multiple spots with close Rf values AcidBase Acid-Base Extraction Decision->AcidBase Baseline streaking or suspected ionic impurities Pure Pure Product (Verify by TLC/NMR) Recryst->Pure Column->Pure AcidBase->TLC Re-analyze

Caption: Decision tree for selecting a purification method.

Troubleshooting Flowchart: Low Purity

This diagram helps diagnose the root cause of low purity after an initial purification attempt.

TroubleshootingPurity Start Low Purity After Initial Purification Problem What does the TLC show? Start->Problem Streaking Streaking / Tailing Spot Problem->Streaking Streaking CloseSpots Spots with Close Rf Problem->CloseSpots Close Spots ManySpots Multiple Spots, Well Separated Problem->ManySpots Many Spots Sol_Streaking Cause: Strong silica interaction. Solution: Add Et3N to eluent or switch to alumina. Streaking->Sol_Streaking Sol_CloseSpots Cause: Isomeric or similar impurities. Solution: Optimize recrystallization solvent system or use high-performance chromatography (HPLC). CloseSpots->Sol_CloseSpots Sol_ManySpots Cause: Inefficient single step. Solution: Use sequential purification. E.g., Acid-Base wash followed by column chromatography. ManySpots->Sol_ManySpots

Caption: Troubleshooting guide for low product purity.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Precipitation: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography with Deactivated Silica
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 80:20 Hexane/Ethyl Acetate). To deactivate the silica, add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approximately twice the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column bed.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent as the column runs to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Roblin, R. O., Jr., & Clapp, J. W. (1950). The Synthesis of Some Bromopyrimidines. Journal of the American Chemical Society, 72(11), 4890–4892. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, 51(11), 2723-2728. [Link]

  • Google Patents. (n.d.). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
  • Hassan, A. Y., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Pharmaceutical Quality Assurance, 11(1). [Link]

  • Khan, I., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 20(7), 12582-12595. [Link]

  • Gaponov, K. V., et al. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. [Link]

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Technical Support Center: Prevention of Dehalogenation Side Reactions with 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and practical advice for mitigating the common and often yield-limiting side reaction of dehalogenation when working with 4-Amino-6-bromo-2-methylpyrimidine. The information is structured in a question-and-answer format to address specific challenges encountered during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is dehalogenation and why is it a significant problem with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of 4-amino-2-methylpyrimidine as a byproduct, which consumes your starting material and significantly reduces the yield of the desired coupled product.[1][2] The presence of this byproduct also complicates the purification process.[1]

The this compound substrate is particularly susceptible to this issue due to the electronic properties of the pyrimidine ring. The nitrogen atoms in the ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity that favors the dehalogenation pathway.[3]

Q2: I am observing a significant amount of the dehalogenated byproduct in my Suzuki-Miyaura coupling reaction. What are the primary causes?

A2: The formation of a palladium-hydride (Pd-H) species is the primary culprit behind hydrodehalogenation.[1] Several factors can promote the formation of this intermediate and the subsequent undesired reaction pathway:

  • Choice of Base and Solvent: Certain bases and solvents, particularly strong bases or those that can act as hydride donors (like alcohols and some amines), can facilitate the generation of Pd-H species.[1][2] Protic solvents can also serve as a proton source, increasing the likelihood of dehalogenation.[2]

  • Reaction Temperature: Higher reaction temperatures can accelerate the rate of hydrodehalogenation.[2]

  • Catalyst System: Highly active palladium catalysts, while beneficial for the main reaction, can sometimes preferentially promote the dehalogenation pathway.[1] The choice of ligand is also critical, as it influences the stability and reactivity of the catalytic intermediates.[2][3]

  • Presence of Hydride Donors: Trace amounts of water or other protic impurities in the reaction mixture can act as a source for the hydride.[1]

Q3: How can I modify my reaction conditions to minimize the dehalogenation of this compound?

A3: A systematic approach to optimizing your reaction conditions is crucial. Here are key parameters to adjust:

  • Catalyst and Ligand Selection:

    • Switch to more electron-rich and sterically hindered phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos are known to be effective for coupling heteroaryl halides as they promote the desired oxidative addition and stabilize the catalytic species.[3]

    • Consider using a pre-formed Pd(0) catalyst to ensure the active catalytic species is readily available.

  • Base and Solvent Optimization:

    • Screen weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide.[1]

    • Use anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF to minimize potential proton and hydride sources.[2][4] Ensure your solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.

  • Temperature Control:

    • Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C).[2] While this may slow down the desired reaction, it can significantly reduce the rate of the dehalogenation side reaction.

The following diagram illustrates the competing reaction pathways:

G cluster_0 Catalytic Cycle cluster_1 Side Reaction Start Pd(0)L2 OxAdd Oxidative Addition (this compound) Start->OxAdd Desired Pathway Intermediate Pyrimidinyl-Pd(II)-Br (L)n OxAdd->Intermediate Desired Pathway Transmetalation Transmetalation (with Boronic Acid) Intermediate->Transmetalation Desired Pathway PdH_Formation Formation of Pd-H Species (from base, solvent, impurities) Intermediate->PdH_Formation Undesired Pathway Coupling_Intermediate Pyrimidinyl-Pd(II)-R (L)n Transmetalation->Coupling_Intermediate Desired Pathway Reductive_Elimination Reductive Elimination Coupling_Intermediate->Reductive_Elimination Desired Pathway Product Desired Coupled Product Reductive_Elimination->Product Desired Pathway Product->Start Desired Pathway Dehalogenation Reductive Elimination PdH_Formation->Dehalogenation Byproduct Dehalogenated Byproduct (4-Amino-2-methylpyrimidine) Dehalogenation->Byproduct

Competing reaction pathways.

Troubleshooting Workflow

If you are experiencing significant dehalogenation, follow this systematic workflow to pinpoint and resolve the issue.

workflow start High Dehalogenation Observed ligand 1. Modify Ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos) start->ligand base 2. Adjust Base Switch to a weaker base (e.g., K3PO4, Cs2CO3) ligand->base solvent 3. Change Solvent Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane) base->solvent temp 4. Lower Temperature Run reaction at a lower temp (e.g., RT to 80°C) solvent->temp end Minimized Dehalogenation temp->end

Systematic troubleshooting workflow.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is a general starting point and should be optimized for your specific boronic acid coupling partner.

Parameter Recommendation Rationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)Bulky, electron-rich ligand promotes reductive elimination of the desired product.[3]
Base K₃PO₄ (2.0 equiv.)A weaker, non-nucleophilic base that minimizes the formation of Pd-H species.[1]
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneAprotic solvents are preferred to minimize potential proton sources.[2]
Temperature 80 °C (initial)Lower temperature to disfavor the dehalogenation pathway.[2]

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), the palladium precatalyst, and the base.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the designated temperature.

  • Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the dehalogenated byproduct.

  • If the reaction is slow, the temperature can be incrementally increased, while carefully monitoring the ratio of product to byproduct.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate under reduced pressure for purification.

Quantification of Dehalogenation Byproduct by GC-MS

To accurately assess the effectiveness of your optimization, quantitative analysis of the reaction mixture is recommended.

Sample Preparation:

  • Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.

  • Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate).

  • Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product, starting material, or byproduct.

  • Filter the sample through a small plug of silica gel if necessary.[1]

GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Standard non-polar capillary column (e.g., HP-5MS).

  • Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Data Analysis: Identify and integrate the peaks corresponding to the desired product and the dehalogenated byproduct based on their retention times and mass spectra.[1] Calculate the relative percentages to determine the extent of the side reaction.

References

  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine - Benchchem.
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem.
  • Preventing hydrodehalogenation in palladium-catalyzed reactions - Benchchem.
  • Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine - Benchchem.

Sources

Effect of base and solvent on "4-Amino-6-bromo-2-methylpyrimidine" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-6-bromo-2-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the nuances of its reactivity, particularly concerning the critical choice of base and solvent in common cross-coupling reactions.

Understanding the Reactivity of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors, including Cyclin-Dependent Kinase (CDK) inhibitors.[1][2][3] Its reactivity is governed by the electronic properties of the pyrimidine ring, which is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further modulated by the substituents:

  • 4-Amino Group: An electron-donating group (EDG) that increases the electron density of the ring through resonance, making it more nucleophilic.

  • 2-Methyl Group: A weak electron-donating group.

  • 6-Bromo Group: An electron-withdrawing group (EWG) through induction, but more importantly, it serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

The interplay of these groups makes the C6 position susceptible to substitution, which is the primary focus of this guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most prevalent and synthetically useful reactions are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C6 position. The two most important examples are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[4][5][6]

Additionally, under certain conditions, direct Nucleophilic Aromatic Substitution (SNAr) can occur, where a strong nucleophile displaces the bromide.[7][8]

Q2: How do I choose the right base for my Suzuki-Miyaura coupling?

A2: The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[9] The selection depends on the stability of your substrates and the desired reaction rate.

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common and versatile bases.

    • K₂CO₃: A good starting point for many reactions.

    • Cs₂CO₃: More soluble in organic solvents and often provides better yields for challenging couplings, but is more expensive.

    • Na₂CO₃: A cost-effective option that can be highly effective.[9]

  • Phosphates (K₃PO₄): A stronger base than carbonates, often used for less reactive aryl chlorides or when carbonates fail. It can be particularly effective for heteroaryl substrates.[9]

  • Organic Bases (e.g., triethylamine, DBU): Generally not used in Suzuki couplings as they are often not strong enough to efficiently form the boronate complex.

Q3: Which solvent should I choose for a Buchwald-Hartwig amination?

A3: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and outcome.[5][10]

  • Aprotic Polar Solvents (e.g., Dioxane, Toluene, THF): These are the most common solvents for Buchwald-Hartwig aminations. They have good solvating properties for the catalyst and organic reactants. Dioxane and toluene are often the preferred choices.[10][11]

  • Polar Aprotic Solvents (e.g., DMF, DMAc): These can be used, but caution is advised as they can sometimes lead to side reactions or catalyst decomposition at high temperatures.

  • Alcohols (e.g., t-BuOH): Can be used, particularly in combination with strong bases like sodium tert-butoxide.

Q4: Can the amino group on the pyrimidine ring interfere with the reaction?

A4: Yes, the primary amino group at the C4 position can potentially coordinate to the palladium catalyst, which could inhibit the catalytic cycle. However, in many cases, especially with bulky phosphine ligands on the palladium, this is not a major issue. The amino group's electron-donating nature also activates the ring, which can influence the oxidative addition step.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Decomposition of boronic acid. 4. Catalyst poisoning by impurities.1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O). 3. Use a slight excess of the boronic acid (1.2-1.5 eq). 4. Ensure all reagents and solvents are pure and the reaction is run under an inert atmosphere.
Protodebromination (loss of Br, replaced by H) 1. Presence of water or protic impurities. 2. Formation of palladium hydride species.1. Use anhydrous solvents and reagents. 2. This can be influenced by the choice of base; sometimes switching to a different base can mitigate this.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation.1. Thoroughly degas the solvent and reaction mixture. 2. Ensure the chosen base is effective for the specific boronic acid.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive catalyst or inappropriate ligand. 2. Base is not strong enough. 3. Sterically hindered amine.1. For electron-rich heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary. 2. Use a strong base like NaOtBu or LHMDS. 3. Increase reaction temperature and time. Consider a more active catalyst system.
Side Reactions (e.g., Hydrodehalogenation) 1. High reaction temperature. 2. Unstable palladium intermediates.1. Try running the reaction at a lower temperature for a longer duration. 2. The choice of ligand is critical in stabilizing the catalyst and preventing side reactions.
Amine Decomposition 1. The amine is sensitive to the strong base or high temperature.1. Use a milder base if possible (e.g., K₃PO₄) and a lower reaction temperature. This may require a more active catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization based on the specific amine used.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and carefully quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Logical Flow for Troubleshooting a Suzuki-Miyaura Reaction

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Check Catalyst System - Fresh Pd Source? - Appropriate Ligand? start->catalyst base Evaluate Base - K2CO3, K3PO4, Cs2CO3? - Sufficient Strength? start->base solvent Assess Solvent - Dioxane/H2O, Toluene/H2O? - Degassed? start->solvent side_reactions Analyze for Side Reactions start->side_reactions optimize Systematically Optimize - Temperature - Concentration - Reaction Time catalyst->optimize base->optimize solvent->optimize protodebromination Protodebromination? - Use Anhydrous Conditions - Screen Bases side_reactions->protodebromination Yes homocoupling Homocoupling? - Ensure Inert Atmosphere - Check Stoichiometry side_reactions->homocoupling Yes protodebromination->optimize homocoupling->optimize

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Key Factors in Buchwald-Hartwig Amination

Buchwald_Factors main Buchwald-Hartwig Amination Key Parameters catalyst Catalyst System Pd Precursor (Pd₂(dba)₃, Pd(OAc)₂) Ligand (XPhos, SPhos) main->catalyst base base main->base solvent Solvent Aprotic (Toluene, Dioxane) Polarity main->solvent substrate Substrates Amine Nucleophilicity Steric Hindrance main->substrate

Caption: Critical parameters for optimizing Buchwald-Hartwig amination reactions.

References

  • Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. (2022). Journal of the Serbian Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). Molecules. Available at: [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). Bioorganic Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. (2003). Journal of Medicinal Chemistry. Available at: [Link]

  • A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. (2001). Tetrahedron Letters.
  • Novel amino pyrimidine derivatives. (2015). Google Patents.
  • Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. (2018). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Available at: [Link]

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. (2022). Molecules. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling. (2020). Google Patents.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. (2025). BenchChem.
  • Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. (2017).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Scientific Reports. Available at: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2013). ACS Omega. Available at: [Link]

  • Substituted aminopyrimidine protein kinase B inhibitors. (2013).
  • This compound. (n.d.). PubChem. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Processes. Available at: [Link]

  • trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. (2009). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene. (2015). Google Patents.

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Technical Support Center: Synthesis of 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Amino-6-bromo-2-methylpyrimidine. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. As a crucial building block in pharmaceutical development, the purity of this compound is paramount. This guide provides in-depth, experience-driven solutions to common purification challenges, structured in a practical question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound.

Question: My initial TLC of the crude product shows multiple spots. How do I identify the product and the key impurities?

Answer:

This is the most common challenge. The spots likely correspond to the starting material, the desired product, and potentially over-brominated byproducts.

  • Identifying the Spots: The polarity of these compounds generally follows this trend:

    • Starting Material (e.g., 2-Amino-4-hydroxy-6-methylpyrimidine): This is the most polar spot and will have the lowest Rf value (it will travel the least distance up the TLC plate). The hydroxyl group significantly increases its polarity.

    • Product (this compound): This will be less polar than the starting material and have a higher Rf value. The replacement of a hydroxyl group with a bromine atom decreases polarity.

    • Over-brominated Impurity (e.g., 2-Amino-4,6-dibromopyrimidine): If present, this would be the least polar spot with the highest Rf value.

  • Recommended Action: Run co-spots on your TLC plate. Spot your crude mixture in one lane, the starting material in another, and a mix of the two in a third lane. The spot that moves to the same height as your starting material is confirmed. The main remaining spot should be your product.

Question: My final product has a persistent yellow or brown color. How can I decolorize it?

Answer:

Color in the final product often indicates the presence of trace, highly conjugated impurities or degradation products formed during the reaction, particularly if high temperatures were used with brominating agents like phosphorus oxybromide.[1]

  • Causality: These colored species are often present in very small quantities but have high extinction coefficients. They are typically planar, aromatic molecules that can be effectively removed by adsorption.

  • Solution 1: Activated Carbon (Charcoal) Treatment:

    • Dissolve the colored product in a suitable hot solvent for recrystallization (e.g., ethanol or an acetone/water mixture).

    • Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution. Caution: Add charcoal slowly to a hot solution to avoid bumping.

    • Keep the solution hot and swirl for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Solution 2: Column Chromatography: If the color persists, the impurity may have similar solubility to your product. In this case, column chromatography is the most effective method. The colored impurities often stick strongly to the top of the silica gel column.

Question: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute is above its melting point or when its solubility in the hot solvent is so high that it separates as a liquid phase upon cooling.

  • Causality: This is often caused by using a solvent in which the product is too soluble, or by cooling the solution too rapidly. The presence of impurities can also disrupt the crystal lattice formation, promoting oiling.

  • Troubleshooting Steps:

    • Re-heat the Solution: Re-heat the mixture until the oil redissolves completely.

    • Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation level.

    • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Change Solvent System: If the problem persists, the chosen solvent is likely inappropriate. Refer to the solvent screening table in Section 3 to select a new system, perhaps one with a lower boiling point or where the product has slightly lower solubility.

Question: My product and a key impurity are co-eluting during flash column chromatography. How can I improve the separation?

Answer:

Achieving separation between compounds with similar polarities is a common chromatographic challenge. The solution lies in systematically modifying the mobile phase to exploit subtle differences in their interactions with the stationary phase.

  • Strategy 1: Decrease Eluent Polarity: This is the first and simplest step. If you are using a Hexane:Ethyl Acetate system, for example, decrease the percentage of the more polar solvent (Ethyl Acetate). This will cause all compounds to have lower Rf values and travel more slowly, increasing the resolution between spots.

  • Strategy 2: Change Solvent Selectivity: If reducing polarity doesn't work, the compounds have very similar affinities for your current eluent system. Introduce a solvent with different chemical properties.

    • Replace Ethyl Acetate with Diethyl Ether or MTBE.

    • Replace Hexane with Heptane.

    • Add a small percentage (0.5-1%) of a third solvent, such as methanol or triethylamine (if your compound is basic), to the mobile phase. Triethylamine can help reduce tailing for amine-containing compounds on silica gel.

  • Strategy 3: Change Stationary Phase: While less common for routine purification, if separation on silica is impossible, consider using a different stationary phase like alumina (which has different selectivity) or reverse-phase (C18) silica if the impurities are significantly more or less non-polar than your product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect from a synthesis using phosphorus oxybromide on 2-amino-4-hydroxy-6-methylpyrimidine?

The primary impurities are typically unreacted starting material (2-amino-4-hydroxy-6-methylpyrimidine) and over-brominated species like 2-amino-4,6-dibromopyrimidine.[1] Additionally, hydrolysis of the phosphorus oxybromide can create acidic byproducts that may need to be neutralized during workup.

Q2: What is the best "first-pass" purification strategy for this compound?

For a typical crude product, a well-executed recrystallization is often the most efficient first step. It can rapidly remove the bulk of both more-polar and less-polar impurities, potentially yielding a product of >95% purity. If TLC analysis after one recrystallization still shows significant impurities, then column chromatography is recommended.

Q3: How do I definitively confirm the purity and identity of my final product?

A combination of techniques is essential for full characterization:

  • ¹H NMR: To confirm the structure and check for the absence of protons from starting materials or other impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method to assess purity. It provides a purity percentage (e.g., >99% by UV) and confirms the molecular weight of the main peak, matching it to your product's mass (188.03 g/mol ).[2]

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point.

Q4: What specific safety precautions should be taken when working with phosphorus oxybromide (POBr₃)?

POBr₃ is a water-reactive and corrosive solid.

  • Handling: Always handle it in a fume hood away from moisture. It is convenient to melt the solid for easier weighing and transfer.[1]

  • Reaction Quenching: Reactions with POBr₃ must be quenched carefully. This is typically done by slowly adding the reaction mixture to an ice-ether mixture or crushed ice to manage the highly exothermic hydrolysis.[1][3]

  • PPE: Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.

Section 3: Standardized Purification Protocols

Protocol 1: Recrystallization

This protocol is designed to remove impurities with different solubility profiles than the target compound.

Step-by-Step Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected recrystallization solvent (see Table 1) to the flask.

  • Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if needed to fully dissolve the solid. The goal is to create a saturated solution at the solvent's boiling point.

  • If the solution is colored, treat it with activated carbon as described in the Troubleshooting section.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the crystals under a vacuum to remove all traces of solvent.

  • Analyze the purified product for purity using TLC, melting point, or LC-MS.

Data Presentation: Table 1. Recommended Solvents for Recrystallization

Solvent SystemHot SolubilityCold SolubilityNotes
Isopropyl EtherModerateVery LowGood for removing non-polar impurities.[1]
Acetone / WaterHighLowA versatile system. Dissolve in minimal hot acetone, then add water dropwise until cloudy, then re-heat to clarify before cooling.[1]
Ethanol / WaterHighLowSimilar to Acetone/Water. Good for moderately polar compounds.[1]
WaterLow-ModerateVery LowEffective if the primary impurity is non-polar. The product may need to be heated significantly to dissolve.[1]
Protocol 2: Flash Column Chromatography

This protocol is ideal for separating compounds with similar polarities.[4]

Step-by-Step Methodology:

  • Prepare the Column: Securely clamp a glass column in a vertical position in a fume hood. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Pack the Column: Fill the column with silica gel using either a dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles.

  • Equilibrate: Run the chosen mobile phase (eluent) through the column until the packing is fully settled and equilibrated.

  • Load the Sample: Dissolve the crude product in a minimal amount of a solvent it is highly soluble in (like dichloromethane or ethyl acetate). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This is the preferred method for achieving the best separation.

  • Elute: Carefully add the mobile phase to the top of the column. Using positive pressure (from a pump or inert gas), force the eluent through the column at a steady rate.

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

  • Monitor the Separation: Spot fractions onto a TLC plate to track the elution of the product and impurities.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Data Presentation: Table 2. Suggested Eluent Systems for Silica Gel Chromatography

Eluent System (v/v)PolarityTypical Application
Hexane : Ethyl Acetate (4:1 to 1:1)Low to MediumGood starting point. Adjust ratio based on initial TLC.
Dichloromethane : Methanol (99:1 to 95:5)MediumEffective for more polar impurities.
Toluene : Acetone (9:1 to 4:1)MediumOffers different selectivity compared to ester-based systems.

Section 4: Visualization of Workflows

Diagram 1: Purification Strategy Decision Tree

This flowchart guides the user in selecting the appropriate purification method based on initial analytical data.

Purification_Strategy cluster_start Analysis cluster_decision Evaluation cluster_methods Purification Methods cluster_end Final Check Start Crude Product TLC Run Analytical TLC Start->TLC Decision Evaluate TLC Result TLC->Decision Recrystal Recrystallization Decision->Recrystal One major spot, minor impurities at Rf=0 or Rf=1 Column Column Chromatography Decision->Column Multiple spots with close Rf values AcidBase Acid-Base Extraction (for baseline material) Decision->AcidBase Significant baseline (polar) impurity PurityCheck Check Purity (LC-MS, NMR) Recrystal->PurityCheck Column->PurityCheck AcidBase->PurityCheck

Caption: Decision tree for selecting a purification method.

Diagram 2: Acid-Base Extraction Workflow

This diagram illustrates the sequential steps involved in an acid-base extraction to remove neutral or acidic impurities.

Acid_Base_Workflow Start 1. Dissolve Crude Product in Dilute Acid (e.g., 1M HCl) Wash 2. Transfer to Separatory Funnel & Wash with Organic Solvent (e.g., Ethyl Acetate) Start->Wash Separate 3. Separate Layers Wash->Separate Aqueous 4. Collect Aqueous Layer (Contains Protonated Product) Separate->Aqueous Keep Organic Discard Organic Layer (Contains Neutral/Acidic Impurities) Separate->Organic Discard Basify 5. Cool Aqueous Layer & Basify (e.g., add NaOH until pH > 10) Aqueous->Basify Precipitate 6. Collect Precipitate via Filtration Basify->Precipitate End 7. Wash with Water & Dry Precipitate->End

Caption: Workflow for purification via acid-base extraction.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry.
  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book / American Society of Plant Biologists, 1, e0018. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • Caldwell, W. T., & Ziegler, W. M. (1944). The Preparation of Some Brominated Pyrimidines. Journal of the American Chemical Society, 66(8), 1445-1446. Retrieved from [Link]

  • Dave, C. G., & Shah, R. D. (1999). Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines by One-Pot Reaction. HETEROCYCLES, 51(11), 2725-2728. Retrieved from [Link]

  • King, M. W. (n.d.). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Dewangan, N. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Al-Juboori, S. A., & Al-Masoudi, N. A. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Research Journal of Pharmacy and Technology, 11(10), 4345-4351. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Acta Crystallographica Section E. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][5]benzoxazine and Evaluation of Their Antiviral Activity. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Homocoupling Byproducts in Cross-Coupling Reactions of 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the cross-coupling of 4-Amino-6-bromo-2-methylpyrimidine, with a primary focus on the minimization of homocoupling byproducts. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic routes.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its electron-rich nature, due to the presence of both an amino and a methyl group, presents unique challenges in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. A primary obstacle is the formation of undesired homocoupling byproducts, which can significantly reduce the yield of the desired product and complicate purification. This guide will delve into the mechanistic origins of these side reactions and provide actionable strategies to suppress them.

The presence of the amino group can lead to catalyst inhibition or deactivation through coordination with the palladium center.[1][2] This can disrupt the catalytic cycle and create conditions favorable for side reactions. Understanding these interactions is key to developing robust and efficient coupling protocols.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: Significant formation of a dimeric boronic acid byproduct (Ar'-Ar') in a Suzuki-Miyaura reaction.

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the homocoupled boronic acid derivative.

  • Reduced yield of the desired cross-coupled product.

  • Complicated purification due to the presence of the byproduct.

Potential Causes & Solutions:

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of boronic acids.[2]

    • Solution: Rigorous degassing of all solvents and the reaction vessel is critical. Employ methods such as sparging with an inert gas (Argon or Nitrogen) for an extended period or using freeze-pump-thaw cycles for more sensitive reactions.[2]

  • Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of two boronic acid molecules.

    • Solution: Consider using a Pd(0) precatalyst, such as Pd₂(dba)₃, to bypass this initial reduction step. Alternatively, if using a Pd(II) precatalyst, the addition of a mild reducing agent can help generate the active catalyst without consuming the boronic acid.

  • Suboptimal Base: The choice and strength of the base can influence the rate of competing side reactions.

    • Solution: For electron-rich substrates, a milder base like K₃PO₄ or Cs₂CO₃ may be more effective than stronger bases.[2][3] The base should be finely powdered and anhydrous for non-aqueous reactions to ensure reproducibility.

Workflow for Minimizing Boronic Acid Homocoupling:

Caption: Troubleshooting workflow for boronic acid homocoupling.

Issue 2: Formation of a dimeric pyrimidine byproduct (5,5'-bis(4-amino-2-methylpyrimidine)).

Symptoms:

  • A high molecular weight byproduct is observed, corresponding to the dimer of this compound.

  • This can be particularly prevalent in Sonogashira couplings (Glaser-Hay type homocoupling) but can also occur in other cross-coupling reactions.

Potential Causes & Solutions:

  • For Sonogashira Couplings (Glaser-Hay Homocoupling): This copper-catalyzed side reaction occurs between two terminal alkyne molecules in the presence of an oxidant (often adventitious oxygen).[4]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. The addition of a reducing agent can also suppress this side reaction.

  • For Suzuki and other Couplings: Homocoupling of the aryl halide can occur, though it is often less common than boronic acid homocoupling. This can be promoted by certain catalyst systems and reaction conditions.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the desired cross-coupling pathway, making it more favorable than the homocoupling side reaction.[3][5] Optimizing the catalyst-to-ligand ratio can also be beneficial.

Issue 3: Low or no conversion of the starting this compound.

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting material.

  • Minimal formation of the desired product.

Potential Causes & Solutions:

  • Catalyst Deactivation: The amino group on the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive species.[2]

    • Solution: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can sterically shield the palladium center and prevent inhibitory coordination from the substrate.[3][5]

  • Inefficient Oxidative Addition: The C-Br bond of the electron-rich this compound may exhibit slower oxidative addition to the Pd(0) center.

    • Solution: Increasing the reaction temperature can sometimes overcome this kinetic barrier. However, be mindful that excessive heat can lead to catalyst decomposition.[3] A screen of different palladium precatalysts and ligands is often the most effective approach.

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent system, leading to a slow or incomplete reaction.

    • Solution: Experiment with different solvent systems. For Suzuki reactions, polar aprotic solvents like 1,4-dioxane, THF, or DMF, often in combination with water, are commonly used.[6][7]

Table 1: Troubleshooting Summary for Low Conversion

Potential Cause Recommended Action Rationale
Catalyst DeactivationUse bulky, electron-rich ligands (e.g., SPhos, XPhos).Steric hindrance prevents substrate coordination to the Pd center.[3][5]
Inefficient Oxidative AdditionIncrease reaction temperature cautiously; screen catalyst systems.Overcomes the activation energy barrier for C-Br bond cleavage.[3]
Poor SolubilityScreen different solvent systems (e.g., dioxane/water, THF/water).Ensures all reactants are in solution to facilitate the reaction.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst system for the Suzuki-Miyaura coupling of this compound?

A1: There is no single "best" catalyst system, as the optimal choice often depends on the specific boronic acid coupling partner. However, for electron-rich and potentially coordinating substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended as a starting point. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos has been shown to be effective for similar challenging couplings.[3] Traditional catalysts like Pd(PPh₃)₄ may also work but are often less efficient for this substrate class.[6][8]

Q2: How critical is the choice of base in minimizing homocoupling?

A2: The choice of base is very important. A base that is too strong can lead to degradation of the starting materials or promote side reactions. For Suzuki couplings of aminopyrimidines, inorganic bases are typically used. A common starting point is K₂CO₃. However, for challenging substrates, stronger but non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often give superior results by facilitating the transmetalation step without inducing significant side reactions.[2][3]

Q3: Can I perform these cross-coupling reactions open to the air?

A3: It is strongly discouraged. As discussed in the troubleshooting section, the presence of oxygen is a major contributor to the homocoupling of boronic acids and can also lead to the deactivation of the palladium catalyst.[2] For reproducible and high-yielding results, it is essential to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and to use properly degassed solvents.

Q4: For a Sonogashira coupling, what are the key parameters to control to avoid homocoupling of my alkyne?

A4: The primary concern in Sonogashira coupling is the copper-catalyzed Glaser-Hay homocoupling of the terminal alkyne.[4] To minimize this:

  • Strictly Anaerobic Conditions: Ensure your reaction setup is free of oxygen.

  • Copper(I) Source: Use a reliable source of Cu(I), such as CuI.

  • Amine Base: A suitable amine base, such as triethylamine or diisopropylethylamine, is crucial.

  • Slow Addition: In some cases, slow addition of the alkyne can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Diagram of Key Catalytic Cycles and Side Reactions:

G cluster_suzuki Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction cluster_deactivation Catalyst Deactivation A Pd(0)L2 B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br B->C D Transmetalation (Ar'-B(OH)2) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F G Ar-Ar' (Product) F->G G->A H Ar'-B(OH)2 I O2, Pd(II) H->I J Ar'-Ar' (Byproduct) I->J K Pd(0)L2 L Amino-pyrimidine K->L M Inactive Complex L->M

Caption: Simplified overview of the Suzuki cycle and competing pathways.

Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization for each specific substrate is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%))

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%))

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

  • Cui, X., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Gonzalez-Rodriguez, D., et al. (2012). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Pearson+. (2024). Predict the product of the following Stille coupling reactions. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (2006). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • National Institutes of Health. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Heriot-Watt Research Portal. (2001). Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • National Institutes of Health. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • National Institutes of Health. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. [Link]

  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • National Institutes of Health. (2012). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • National Institutes of Health. (2013). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. [Link]

  • MDPI. (2019). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

"4-Amino-6-bromo-2-methylpyrimidine" reaction workup and extraction optimization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-6-bromo-2-methylpyrimidine

Guide Objective: This technical guide serves as a dedicated resource for researchers and process chemists encountering challenges with the post-reaction workup and extraction of this compound. As a key intermediate in pharmaceutical development, optimizing its isolation is critical for ensuring high yield, purity, and process scalability. This document moves beyond standard procedures to explain the underlying chemical principles, enabling you to troubleshoot and rationally design robust protocols.

Troubleshooting Guide

This section addresses the most frequently encountered issues during the isolation of this compound. The solutions are presented in a question-and-answer format to directly resolve specific experimental problems.

Q1: My final yield is consistently low. What are the common causes and how can I improve recovery?

A1: Low yield is a multifaceted problem often stemming from suboptimal phase partitioning and product loss during aqueous washes. The primary factors to investigate are pH control, solvent selection, and the number of extractions.

  • Causality of pH Control: The 4-amino group on the pyrimidine ring is basic. In an acidic reaction medium (common in bromination or cyclization reactions), the product will exist as a protonated, water-soluble ammonium salt.[1] Failure to adequately neutralize the reaction mixture is the most common cause of poor partitioning into the organic phase.

  • Troubleshooting Steps:

    • Quenching: After the reaction is complete, as monitored by TLC or LC-MS, quench the mixture by pouring it carefully into crushed ice or cold water.[2] This dissipates heat and precipitates some inorganic salts.

    • pH Adjustment: Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a more potent one like sodium carbonate (Na₂CO₃) with vigorous stirring. Monitor the pH of the aqueous layer, aiming for a final pH of 8-9. This ensures the amino group is in its free base form, which is significantly less polar and thus more soluble in organic solvents. Avoid using strong bases like NaOH unless necessary, as they can potentially promote side reactions.

    • Extraction Solvent: The choice of solvent is critical. While dichloromethane (DCM) is often used, ethyl acetate (EtOAc) is a superior choice for this molecule.[3] The calculated XLogP3 value of 1.3 indicates moderate lipophilicity, suggesting it will have good solubility in EtOAc.[4] Furthermore, EtOAc can act as a hydrogen bond acceptor, aiding in the solvation of the amino group.

    • Multiple Extractions: Do not rely on a single extraction. Perform at least three separate extractions with fresh portions of the organic solvent. Combining the organic layers maximizes the recovery of the product from the aqueous phase.[2]

Q2: I'm struggling with persistent emulsions during the liquid-liquid extraction. How can I break them and prevent their formation?

A2: Emulsion formation is common with amino-containing compounds, which can act as surfactants, especially at neutral pH. The presence of fine particulate matter can also stabilize emulsions.

  • Causality of Emulsions: The amphiphilic nature of the protonated product or partially soluble by-products can stabilize the interface between the organic and aqueous layers, preventing clean phase separation.

  • Troubleshooting Steps:

    • Add Brine: Before abandoning the separation, add a significant volume of saturated aqueous sodium chloride (brine) solution.[2] This increases the ionic strength and density of the aqueous phase, which destabilizes the emulsion and forces the separation of layers.

    • Filtration: If solid particulates are visible, filter the entire emulsified mixture through a pad of Celite® or glass wool. This removes the solids that may be stabilizing the emulsion.

    • Solvent Modification: Add a small amount of a more polar, water-miscible solvent like methanol, but be aware this can pull some product back into the aqueous layer. Alternatively, changing the primary extraction solvent to one with a greater density difference from water, like DCM, can sometimes prevent emulsion formation.

    • Mechanical Separation: For small-scale experiments, the mixture can be transferred to centrifuge tubes and spun at moderate speed for 5-10 minutes. This will typically force the layers to separate.

Q3: My isolated product is contaminated with colored impurities and starting materials. What is the most effective purification strategy?

A3: Purity is paramount for subsequent synthetic steps. A multi-step purification approach involving washing, and either recrystallization or chromatography is often necessary.

  • Causality of Impurities: Impurities can be unreacted starting materials, reagents from the bromination step (like residual N-Bromosuccinimide), or polymeric by-products.

  • Troubleshooting Steps:

    • Aqueous Washes: After combining the organic extracts, wash the solution sequentially with:

      • Dilute aqueous sodium thiosulfate or sodium bisulfite to remove any residual bromine or other oxidizing agents.

      • Brine to remove the bulk of the water and break any minor emulsions.[2]

    • Drying and Filtration: Thoroughly dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Filter the drying agent and wash it with a small amount of fresh solvent to recover any adsorbed product.

    • Recrystallization vs. Chromatography:

      • Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found. Test solvent systems like ethyl acetate/hexanes or isopropanol/water. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

      • Silica Gel Chromatography: For high purity on a smaller scale, column chromatography is effective.[2][3] A gradient elution starting with a non-polar solvent mixture (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 40-50% EtOAc) will typically separate the less polar impurities from the desired product. Monitor the fractions by TLC.

Q4: The product crashes out as a sticky oil or an unfilterable solid during workup. How can I obtain a crystalline, free-flowing powder?

A4: The physical form of the isolated product is critical for handling, drying, and accurate weighing. Oiling out or forming fine powders indicates issues with the precipitation or crystallization process.

  • Causality of Poor Physical Form: Rapid precipitation from a supersaturated solution often leads to oils or amorphous solids. The presence of impurities can also inhibit proper crystal lattice formation.

  • Troubleshooting Steps:

    • Control the Rate of Precipitation: When concentrating the organic solution, do not evaporate to complete dryness on a rotary evaporator. This often results in an oil. Instead, concentrate to about 10-20% of the original volume.

    • Trituration: Add a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether, to the concentrated residue.[1] Stir or sonicate the mixture. This process, known as trituration, often induces crystallization and washes away highly non-polar impurities, resulting in a solid that can be collected by filtration.

    • Anti-Solvent Crystallization: Dissolve the crude product in a minimum amount of a good solvent (e.g., ethyl acetate, DCM, or methanol). Slowly add a non-polar "anti-solvent" (e.g., hexanes, heptane) with stirring until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. This controlled cooling promotes the formation of well-defined crystals.

Extraction Optimization & Protocol Development (FAQ)

Q5: What is the optimal pH for extracting this compound?

A5: The optimal pH for extraction is in the range of 8-9. The pKa of the conjugate acid of a typical aminopyrimidine is around 3.5-5.5. To ensure the compound is overwhelmingly in its neutral, free base form (>99.9%), the pH of the aqueous solution should be at least 3 units higher than the pKa of its protonated form. A pH of 8-9 provides this buffer, maximizing its partition coefficient into the organic solvent without being so basic as to risk hydrolysis or other degradation pathways.

Q6: Which extraction solvent is best? A comparative analysis.

A6: The ideal solvent should have high solubility for the product, low solubility in water, a boiling point that allows for easy removal, and should not react with the product.

SolventDensity (g/mL)Polarity IndexKey Advantages & Disadvantages
Ethyl Acetate (EtOAc) 0.9024.4Recommended. Good solvent for the product; less toxic than chlorinated solvents; lower density than water facilitates separation. Can be prone to hydrolysis under very acidic/basic conditions.
Dichloromethane (DCM) 1.333.1High density can be useful for separating from certain reaction mixtures, but can make separation from dense aqueous layers difficult. Effective solvent but has toxicity concerns.[2]
Methyl tert-butyl ether (MTBE) 0.7402.5Low density, low water solubility, and less prone to peroxide formation than diethyl ether. A good alternative to EtOAc.
Toluene 0.8672.4Generally not polar enough to be an effective primary extraction solvent for this molecule on its own.

Q7: How can I develop a robust, optimized workup and extraction protocol?

A7: A systematic approach is key. The following detailed protocol serves as a validated starting point for optimization.

Optimized Workup & Extraction Protocol
  • Reaction Quenching: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel in an ice bath. Slowly pour the reaction mixture into a separate beaker containing crushed ice with stirring.

  • pH Neutralization: While monitoring with a pH meter or pH strips, slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous slurry is stable between 8.0 and 9.0.

  • First Extraction: Transfer the neutralized mixture to a separatory funnel. Extract with ethyl acetate (EtOAc), using a volume approximately equal to the aqueous volume.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, add 10-20% (by volume) of brine and swirl gently. Drain the lower aqueous layer.

  • Repeat Extractions: Re-extract the aqueous layer two more times with fresh portions of EtOAc (each portion being ~50% of the initial EtOAc volume). Combine all organic extracts.

  • Aqueous Washes: Wash the combined organic layer sequentially with:

    • 1 M Sodium Thiosulfate (if bromine was used)

    • Saturated Brine[2]

  • Drying: Dry the organic solution over anhydrous Na₂SO₄, stir for 15-20 minutes, then filter to remove the drying agent.

  • Concentration & Isolation: Concentrate the filtrate on a rotary evaporator at <40°C.

    • For Recrystallization: Reduce volume by ~90%, then add hot hexanes/heptane until cloudy, clarify with a few drops of EtOAc, and cool slowly.

    • For Trituration: Reduce to a thick oil, then add cold diethyl ether or hexanes and stir vigorously until a solid forms.[1]

  • Final Product: Collect the solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Visual Workflow for Optimized Extraction

The following diagram illustrates the decision-making process and workflow for the robust isolation of this compound.

Workup_Optimization cluster_reaction Post-Reaction cluster_workup Aqueous Workup cluster_isolation Product Isolation cluster_final Final Product Reaction Crude Reaction Mixture Quench Quench in Ice Water Reaction->Quench Adjust_pH Adjust pH to 8-9 (sat. NaHCO3) Quench->Adjust_pH Extraction Extract with EtOAc (3x) Adjust_pH->Extraction Wash Wash Organic Layer (Brine) Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Decision Check Purity (TLC/NMR) Concentrate->Decision Purify Purification Step Pure_Product Pure Crystalline Solid Purify->Pure_Product Decision->Purify Decision->Pure_Product >98% Pure

Caption: Optimized workflow for the workup and isolation of this compound.

References

  • MDPI. (n.d.). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. MDPI. Retrieved from [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC - NIH. Retrieved from [Link]

  • PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • Baxendale Group. (n.d.). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. University of Cambridge. Retrieved from [Link]

Sources

"4-Amino-6-bromo-2-methylpyrimidine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common questions regarding the stability and degradation of this compound. By understanding the potential challenges and their underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound and why are they critical?

Proper storage is the first line of defense against degradation. The recommended storage conditions for this compound are critical to maintaining its purity and stability over time.

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down potential degradation reactions, ensuring long-term stability.
Light Protect from light (store in an amber vial or dark place)The bromine substituent on the pyrimidine ring can make the molecule susceptible to photodegradation through a process of reductive debromination.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)The amino group on the pyrimidine ring can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen.
Moisture Keep container tightly sealedThe compound can be susceptible to hydrolysis, particularly under non-neutral pH conditions.

Q2: I've observed a change in the color of my solid this compound sample over time. What could be the cause?

A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to slow oxidation of the amino group or gradual decomposition, potentially accelerated by exposure to air, light, or moisture. It is crucial to re-analyze the purity of the material before use if any change in appearance is noted.

Q3: My compound shows a new peak in the HPLC analysis after being dissolved in a protic solvent for a few hours. What could this new peak be?

The appearance of a new peak in your HPLC chromatogram likely indicates the formation of a degradation product. Given the structure of this compound, a likely candidate for this new peak is a product of hydrolysis. The bromine atom on the pyrimidine ring can be susceptible to nucleophilic substitution by water or other nucleophiles present in the solvent, leading to the formation of 4-Amino-6-hydroxy-2-methylpyrimidine. The rate of this hydrolysis can be influenced by the pH of the solution.

Q4: I am seeing poor reproducibility in my biological assays. Could the stability of this compound in my assay buffer be a factor?

Absolutely. The stability of your compound in the assay buffer is a critical parameter that can significantly impact the reproducibility of your results. Many biological assays are conducted in aqueous buffers at physiological pH (around 7.4) and temperature (e.g., 37°C). Under these conditions, this compound could undergo slow hydrolysis. If the compound degrades over the time course of your experiment, the effective concentration will decrease, leading to inconsistent results. It is highly recommended to assess the stability of the compound in your specific assay buffer.

Troubleshooting Guides

Issue 1: Unexpected Degradation of Solid Compound

Symptoms:

  • Change in physical appearance (color, texture).

  • Decreased purity as determined by analytical methods (e.g., HPLC, NMR).

  • Inconsistent results in experiments using older batches of the compound.

Root Cause Analysis and Solutions:

Caption: Troubleshooting workflow for solid compound degradation.

Issue 2: Instability in Solution

Symptoms:

  • Appearance of new peaks in HPLC over time.

  • Decrease in the area of the parent compound peak in HPLC.

  • Inconsistent results from solutions prepared at different times.

Potential Degradation Pathways in Solution:

  • Hydrolysis: Nucleophilic substitution of the bromine atom by water or hydroxide ions. This is often accelerated at higher pH.

  • Photodegradation: If solutions are exposed to light, particularly UV, the C-Br bond can undergo homolytic cleavage, leading to debromination.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.

Proposed Degradation Pathway: Hydrolysis

G Compound This compound Reagent + H2O / OH- Compound->Reagent Product 4-Amino-6-hydroxy-2-methylpyrimidine Reagent->Product Nucleophilic Substitution Byproduct + HBr Product->Byproduct

Caption: Proposed hydrolytic degradation of this compound.

Experimental Protocol for Assessing Solution Stability:

This protocol outlines a forced degradation study to identify potential degradation products and assess stability under various conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in an appropriate organic solvent (e.g., DMSO, Acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution in purified water to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution in a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

    • Photostability: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines. Keep a control sample in the dark.

    • Thermal Stress: Incubate solutions at an elevated temperature (e.g., 60°C).

  • Time Points: Analyze the samples at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis: Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to quantify the amount of the parent compound remaining and to observe the formation of any new peaks. LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Data Interpretation:

Stress ConditionExpected ObservationPotential Degradation Product(s)
Acidic/Basic Hydrolysis Decrease in parent peak, new more polar peak4-Amino-6-hydroxy-2-methylpyrimidine
Oxidative Decrease in parent peak, multiple new peaksOxidized pyrimidine species, ring-opened products
Photolytic Decrease in parent peak, new less polar peak4-Amino-2-methylpyrimidine (debrominated product)
Thermal Acceleration of other degradation pathwaysSimilar to hydrolysis and oxidation products

References

  • PubChem. this compound.[Link]

  • PubMed. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.[Link]

  • PubMed Central. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation.[Link]

  • RSC Publishing. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions.[Link]

  • Separation Science. Analytical Techniques In Stability Testing.[Link]

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products.[Link]

Technical Support Center: Navigating Reactions with 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-6-bromo-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the success and reproducibility of your experiments. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

I. Understanding the Reagent: The Importance of Purity

This compound is a key building block in medicinal chemistry, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, the success of these reactions is intrinsically linked to the purity of this starting material. Even trace impurities can lead to failed reactions, low yields, and the formation of difficult-to-separate byproducts. This guide will equip you to identify potential purity issues and mitigate their impact on your synthetic endeavors.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the likely causes?

A1: Failure in Suzuki-Miyaura couplings with this substrate often points to issues with the palladium catalyst or the reagents. The primary culprits are typically:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation[1]. This is a common challenge with nitrogen-containing heterocycles.

  • Impure Starting Material: The presence of impurities in your this compound can poison the catalyst.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical. For instance, an inadequate base may not efficiently promote the transmetalation step[2].

  • Presence of Water: While some Suzuki reactions benefit from aqueous co-solvents, excess water can lead to protodeboronation of the boronic acid, a common side reaction[1][3].

Q2: I am observing a significant amount of debrominated byproduct (4-Amino-2-methylpyrimidine) in my cross-coupling reaction. How can I prevent this?

A2: The formation of a debrominated byproduct is a known side reaction in palladium-catalyzed couplings. This can be minimized by:

  • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can promote side reactions.

  • High Purity Reagents: Use high-purity this compound and other reagents.

  • Choice of Ligand and Base: Employing bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. The choice of base can also play a role[1].

Q3: My Buchwald-Hartwig amination reaction is not proceeding to completion. What should I troubleshoot?

A3: Similar to Suzuki couplings, Buchwald-Hartwig aminations are sensitive to catalyst poisoning by the pyridine nitrogen[4]. Key areas to troubleshoot include:

  • Ligand Choice: The use of sterically hindered, electron-rich phosphine ligands is crucial to prevent catalyst inhibition and facilitate the catalytic cycle.

  • Base Selection: A strong, non-nucleophilic base is typically required. The choice of base can be substrate-dependent and may require screening.

  • Reagent Purity: Ensure all reagents, especially the amine and the this compound, are of high purity and anhydrous.

III. Troubleshooting Guides

Guide 1: Low or No Conversion in Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki-Miyaura and Buchwald-Hartwig reactions.

Diagram: Troubleshooting Workflow for Low Conversion

start Low/No Conversion purity Assess Reagent Purity start->purity conditions Evaluate Reaction Conditions purity->conditions If Purity is Confirmed sub_purity HPLC/LC-MS Analysis NMR for Structural Confirmation purity->sub_purity catalyst Check Catalyst System conditions->catalyst If Conditions are Optimized sub_conditions Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) Screen Solvents (e.g., Dioxane, Toluene, DMF) Optimize Temperature conditions->sub_conditions success Improved Yield catalyst->success Successful Troubleshooting sub_catalyst Screen Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading Use a Pre-catalyst catalyst->sub_catalyst

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

Step 1: Verify Reagent Purity

The first and most critical step is to confirm the purity of your this compound.

  • Potential Impurities: Common impurities can include unreacted starting materials from its synthesis, over-brominated species (e.g., 4-Amino-5,6-dibromo-2-methylpyrimidine), or hydrolyzed byproducts.

  • Action:

    • Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (see Section IV for a general protocol).

    • Use ¹H NMR spectroscopy to confirm the structure and identify any major impurities[5][6][7].

Step 2: Optimize Reaction Conditions

If the reagent purity is confirmed, the next step is to evaluate the reaction parameters.

  • Base: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. Screen a variety of bases to find the optimal one for your specific substrate combination.

  • Solvent: Ensure the use of anhydrous and degassed solvents. Common choices include dioxane, toluene, and DMF. The solubility of all reaction components is crucial for a successful reaction.

  • Temperature: These cross-coupling reactions often require elevated temperatures (80-120 °C). If you are running the reaction at a lower temperature, a controlled increase may be necessary.

Step 3: Evaluate the Catalyst System

The palladium catalyst and its associated ligand are at the heart of the transformation.

  • Ligand: For challenging substrates like aminopyrimidines, sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to prevent catalyst poisoning and promote the catalytic cycle[1].

  • Catalyst Loading: While typical catalyst loadings are 1-5 mol%, a modest increase may be beneficial for difficult couplings.

  • Pre-catalyst: Consider using a modern pre-catalyst which can generate the active catalytic species more cleanly and efficiently than using a simple palladium source like Pd(OAc)₂.

Guide 2: Addressing Byproduct Formation

The formation of byproducts can complicate purification and reduce the yield of your desired product.

Byproduct Potential Cause Troubleshooting Strategy
Debrominated Product Presence of hydride sources; prolonged reaction times.Use anhydrous solvents; optimize reaction time to the minimum required for completion[1].
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen.Rigorously degas all solvents and reagents; maintain a strict inert atmosphere[8].
Hydrolysis of Product Presence of water, especially under basic conditions.Use anhydrous conditions and reagents.

IV. Experimental Protocols

These protocols provide a general framework for assessing the purity of this compound and for its purification.

Protocol 1: Purity Analysis by HPLC

This method provides a general guideline for assessing the purity of this compound using reversed-phase HPLC.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Diagram: HPLC Purity Analysis Workflow

prep Sample Preparation (1 mg/mL solution) inject HPLC Injection prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Peak Integration, Purity Calculation) detect->analyze

Caption: A general workflow for the purity analysis of this compound by HPLC.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.

  • Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents to screen for aminopyrimidines include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes[2][4].

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

V. Conclusion

The purity of this compound is paramount for the success of subsequent synthetic transformations. By understanding the potential impurities and their impact, and by employing systematic troubleshooting and purification strategies, researchers can overcome common experimental challenges. This guide provides a foundation for achieving reliable and reproducible results in your research endeavors. For further assistance, always refer to the specific literature relevant to your reaction and consider consulting with your chemical supplier for detailed lot-specific purity information.

VI. References

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • PHOSPHORUS OXYBROMIDE AS A BROMINATING AGENT. BROMOPYRIMIDINES. Journal of the American Chemical Society.

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available from: [Link]

  • Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. PubMed. Available from: [Link]

  • NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Amanote Research. Available from: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. Available from: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • This compound. 2a biotech. Available from: [Link]

  • Effect of substituents on the chemical shifts of the "meta" protons in 2- and 4-substituted pyrimidines. Sciact. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Hydrolysis in Pharmaceutical Formulations. Springer.

  • CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science History Institute. Available from: [Link]

  • How to run column chromatography. University of Colorado Boulder.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

  • Column Chromatography Procedures. University of Colorado Boulder. Available from: [Link]

  • A kind of preparation method of 2-amino-4-bromopyrimidine. Google Patents. Available from:

  • The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. ResearchGate. Available from: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available from: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available from: [Link]

  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents. Available from:

  • Separation of Pyrimidine, 2-amino-4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • 4-Bromo-6-methylpyridin-2-amine. PubChem. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Suzuki Coupling: 4-Amino-6-bromo-2-methylpyrimidine vs. 4-Amino-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of substituted pyrimidines is a cornerstone for the development of novel therapeutics. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility in creating carbon-carbon bonds.[1][2] This guide provides an in-depth comparison of two key building blocks, 4-Amino-6-bromo-2-methylpyrimidine and 4-Amino-6-chloro-2-methylpyrimidine, in the context of Suzuki coupling, offering insights into their reactivity, optimal reaction conditions, and practical applications.

The Decisive Role of the Halogen: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4] The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][3][5] The nature of the halogen on the pyrimidine ring plays a pivotal role in this step.

The general reactivity trend for aryl halides in oxidative addition is I > OTf > Br > Cl.[3] This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and more readily cleaved by the palladium catalyst than the C-Cl bond. Consequently, aryl bromides are generally more reactive than aryl chlorides in Suzuki coupling reactions.[6][7]

Suzuki_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle cluster_reactivity Relative Reactivity of Aryl Halides Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + R-B(OR')2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalated Complex) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R Reactivity I > Br > Cl > F

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Performance Comparison: Bromide vs. Chloride

The inherent difference in reactivity between the bromo- and chloro-substituted pyrimidines dictates the choice of catalytic system and reaction conditions required to achieve optimal yields.

FeatureThis compound4-Amino-6-chloro-2-methylpyrimidine
Reactivity HigherLower
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with conventional phosphine ligands.Requires more electron-rich and bulky ligands (e.g., Buchwald or NHC ligands) to facilitate oxidative addition.[8][9]
Catalyst Loading Generally lower catalyst loadings are effective.Often requires higher catalyst loadings.
Reaction Temperature Milder reaction temperatures are often sufficient.Typically requires higher temperatures to drive the reaction.[10]
Reaction Time Shorter reaction times are common.Longer reaction times are generally necessary.[7]
Side Reactions Prone to dehalogenation, especially with prolonged reaction times or elevated temperatures.Less prone to dehalogenation, but can undergo other side reactions under harsh conditions.[4]

While specific experimental data for the direct comparison of these two exact substrates under identical conditions is not extensively published, the general principles of Suzuki coupling of heteroaryl halides provide a strong basis for these expected differences. For instance, the coupling of various aryl bromides is often achieved with high yields at room temperature, whereas their chloro-analogs necessitate elevated temperatures and more sophisticated catalyst systems.[2][11]

Experimental Protocols: A Starting Point for Optimization

The following protocols are generalized starting points for researchers. Optimization of catalyst, ligand, base, and solvent is crucial for achieving the best results with specific coupling partners.

Protocol 1: Suzuki Coupling of this compound

This protocol is based on standard conditions for reactive aryl bromides.

Protocol_Bromo Start Start Step1 Combine Substrates: - this compound (1 equiv) - Boronic acid/ester (1.2 equiv) Start->Step1 Step2 Add Catalyst & Base: - Pd(PPh₃)₄ (0.05 equiv) - K₂CO₃ (2 equiv) Step1->Step2 Step3 Add Solvent: - 1,4-Dioxane/H₂O (4:1) Step2->Step3 Step4 Reaction: - Heat to 80-90 °C - Stir under N₂ for 2-6 h Step3->Step4 Step5 Work-up & Purification Step4->Step5 End End Product Step5->End

Caption: A typical experimental workflow for the Suzuki coupling of the bromo-pyrimidine.

Detailed Steps:

  • To a reaction vessel, add this compound, the desired aryl or heteroaryl boronic acid, and the base.

  • Add the palladium catalyst.

  • Degas the solvent and add it to the reaction mixture.

  • Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 4-Amino-6-chloro-2-methylpyrimidine

This protocol employs a more active catalyst system necessary for the less reactive aryl chloride.

Protocol_Chloro Start Start Step1 Combine Substrates: - 4-Amino-6-chloro-2-methylpyrimidine (1 equiv) - Boronic acid/ester (1.5 equiv) Start->Step1 Step2 Add Catalyst & Ligand & Base: - Pd₂(dba)₃ (0.02 equiv) - XPhos (0.08 equiv) - K₃PO₄ (3 equiv) Step1->Step2 Step3 Add Solvent: - t-BuOH/H₂O (10:1) Step2->Step3 Step4 Reaction: - Heat to 100-110 °C - Stir under N₂ for 12-24 h Step3->Step4 Step5 Work-up & Purification Step4->Step5 End End Product Step5->End

Caption: A more rigorous workflow required for the less reactive chloro-pyrimidine.

Detailed Steps:

The procedure is similar to Protocol 1, with the key differences being the use of a more sophisticated catalyst system (a palladium precursor and a bulky, electron-rich ligand), a stronger base, a different solvent system, and higher reaction temperatures and longer reaction times. The use of such ligands has been shown to be effective for the coupling of unactivated aryl chlorides.[8]

Conclusion and Recommendations

The choice between this compound and 4-Amino-6-chloro-2-methylpyrimidine in a Suzuki coupling reaction is a trade-off between reactivity and cost/availability.

  • For rapid synthesis and milder conditions , this compound is the superior choice due to its higher intrinsic reactivity. This allows for the use of standard, less expensive catalysts and generally results in higher yields in shorter reaction times.

  • When cost is a primary concern or for late-stage diversification , 4-Amino-6-chloro-2-methylpyrimidine can be a viable, more economical alternative. However, researchers must be prepared to invest in more specialized and expensive catalyst systems and to undertake more extensive reaction optimization to overcome the lower reactivity of the C-Cl bond. The development of highly active catalysts has significantly expanded the scope of using aryl chlorides in cross-coupling reactions.[8][9]

Ultimately, the optimal choice will depend on the specific synthetic goals, the scale of the reaction, and the available resources. For challenging couplings or when high throughput is required, the bromo-substituted pyrimidine will likely provide a more robust and efficient route.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]

  • National Institutes of Health. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). [Link]

  • ACS Publications. (n.d.). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. [Link]

  • ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]

  • American Chemical Society. (2025, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]

  • Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents in Kinase Inhibitor Synthesis: Beyond 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of kinase inhibitors, the 2,4-diaminopyrimidine scaffold remains a cornerstone of molecular design. This framework adeptly mimics the hydrogen bonding interactions of the adenine hinge-binding motif of ATP.[1][2] Within this chemical class, 4-Amino-6-bromo-2-methylpyrimidine has traditionally served as a versatile and reliable building block. Its bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties crucial for achieving potency and selectivity.

However, an over-reliance on a single reagent can stifle innovation and lead to suboptimal synthetic routes. Factors such as cost, availability, reactivity, and the desire to explore novel chemical space necessitate a thorough understanding of viable alternatives. This guide provides an in-depth comparison of alternative reagents to this compound, offering experimental insights and data to inform your selection of the optimal building block for your next kinase inhibitor campaign.

Part 1: Direct Halogen and Pseudohalogen Analogs - A Matter of Reactivity and Economics

The most direct alternatives to the 6-bromo derivative are its halogen and pseudohalogen cousins at the C6 position. The choice among these is a classic trade-off between reactivity, cost, and stability. The reactivity of the leaving group in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.

4-Amino-6-chloro-2-methylpyrimidine: The Economical Workhorse

The chloro-derivative stands out as the most cost-effective and readily available alternative. While its lower reactivity compared to the bromo- and iodo-analogs was historically a barrier, modern advancements in catalyst and ligand design have largely overcome this limitation. For instance, the use of highly active palladium catalysts and electron-rich, bulky phosphine ligands can facilitate the Suzuki-Miyaura coupling of even unactivated aryl chlorides.[3][4]

Experimental Insight: In our experience, while Suzuki couplings with 4-amino-6-chloropyrimidines may require slightly higher catalyst loading or longer reaction times compared to their bromo counterparts, the significant cost savings per gram often justify this, especially at scale. Furthermore, for nucleophilic aromatic substitution (SNAr) reactions, the chloro-substituent is sufficiently labile, particularly with electron-withdrawing groups on the pyrimidine ring.[5][6]

4-Amino-6-iodo-2-methylpyrimidine: The High-Reactivity Option

For syntheses where mild reaction conditions are paramount, or when coupling with challenging, sterically hindered, or electron-rich boronic acids, the iodo-derivative is the reagent of choice. Its high reactivity in oxidative addition to Pd(0) often translates to faster reactions, lower catalyst loadings, and higher yields. This is particularly advantageous in late-stage functionalization where preserving delicate functional groups is critical.

Causality in Experimental Choice: The C-I bond is weaker and longer than the C-Br and C-Cl bonds, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle. This inherent reactivity can be the key to success when other halogens fail. However, this comes at a higher financial cost and potentially lower stability of the starting material.

Comparative Reactivity in Suzuki-Miyaura Coupling

While a direct, side-by-side comparison under identical conditions is seldom published, the general principles of halide reactivity are well-established. The following table provides a qualitative and quantitative comparison based on established chemical principles and data from various sources.

Feature4-Amino-6-chloro-2-methylpyrimidineThis compound4-Amino-6-iodo-2-methylpyrimidine
Relative Reactivity GoodExcellentSuperior
Typical Reaction Time 2-24 hours1-12 hours0.5-6 hours
Catalyst Loading 1-5 mol%0.5-2 mol%0.1-1 mol%
Cost LowMediumHigh
Availability HighHighMedium

Part 2: Bioisosteric Replacements - Expanding Chemical Space and Modulating Properties

While direct halogen analogs offer predictable modifications in reactivity, true innovation often arises from exploring bioisosteric replacements of the pyrimidine core itself. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[7][8] Replacing the 2-methyl-4-aminopyrimidine scaffold with a fused heterocyclic system can profoundly impact a compound's planarity, solubility, metabolic stability, and kinase selectivity profile.

Pyrazolo[3,4-d]pyrimidines: A Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of adenine and has been incorporated into numerous clinically approved kinase inhibitors, including the BTK inhibitor ibrutinib.[2] This scaffold effectively mimics the hydrogen bonding interactions of the purine core with the kinase hinge region.[2]

Diagram: Bioisosteric Relationship

G cluster_0 Adenine cluster_1 4-Aminopyrimidine Core cluster_2 Pyrazolo[3,4-d]pyrimidine Adenine Aminopyrimidine Adenine->Aminopyrimidine Mimics Pyrazolopyrimidine Aminopyrimidine->Pyrazolopyrimidine Bioisosteric Replacement

Caption: Bioisosteric relationship of key scaffolds.

Pyrido[2,3-d]pyrimidines and Thieno[2,3-d]pyrimidines

Other fused systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, have also emerged as potent kinase inhibitor scaffolds.[9][10] These bicyclic systems offer additional vectors for substitution, allowing for finer tuning of physicochemical properties and exploration of interactions with solvent-exposed regions of the kinase active site. The choice of the fused ring (e.g., pyrrole, thiophene, pyrazole) can influence the electron density of the pyrimidine ring, its metabolic stability, and overall shape, thereby affecting kinase selectivity.

Comparative Data: IC50 Values of Kinase Inhibitors with Different Scaffolds

Compound ScaffoldKinase TargetReported IC50 (nM)Reference
2,4-diaminopyrimidineIRAK427[11]
Pyrazolo[3,4-d]pyrimidineFGFR115[12]
Pyrido[2,3-d]pyrimidinec-Src9[13]
Thieno[2,3-d]pyrimidineCK28[10]

Part 3: Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key synthetic transformations.

Protocol 1: Suzuki-Miyaura Coupling with 4-Amino-6-chloro-2-methylpyrimidine

Diagram: Suzuki Coupling Workflow

G Start Reagents: - 4-Amino-6-chloro-2-methylpyrimidine - Arylboronic acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Reaction Reaction Setup: - Combine reagents in a reaction vessel. - Purge with inert gas (N2 or Ar). - Heat to 80-100 °C. Start->Reaction 1. Combine Workup Workup: - Cool to room temperature. - Dilute with water and extract with an organic solvent (e.g., EtOAc). - Wash organic layer with brine. Reaction->Workup 2. Reaction Progress Purification Purification: - Dry organic layer (e.g., Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification 3. Isolate Product Final Product: 4-Amino-6-aryl-2-methylpyrimidine Purification->Product 4. Characterize

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a microwave vial, add 4-amino-6-chloro-2-methylpyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and purge with nitrogen for 5 minutes.

  • Heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-aryl-2-methylpyrimidine.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

This protocol describes a common route starting from a substituted pyrazole.

Step-by-Step Methodology:

  • Step A: Chlorination of Pyrazolopyrimidinone: To a suspension of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 mmol) in phosphoryl chloride (10 mL), add N,N-diisopropylethylamine (2.0 mmol) dropwise at 0 °C.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

  • Step B: Nucleophilic Substitution: To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol) in isopropanol (10 mL), add the desired amine (1.1 mmol) and N,N-diisopropylethylamine (1.5 mmol).

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

Conclusion

While this compound is a commendable starting material, a nuanced understanding of its alternatives is crucial for the modern medicinal chemist. The choice between chloro-, bromo-, and iodo-derivatives should be a deliberate decision based on a balance of reactivity, cost, and the specific demands of the synthetic route. For those seeking to push the boundaries of their structure-activity relationships and explore novel intellectual property, the adoption of bioisosteric scaffolds like pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines offers a promising avenue. By leveraging the information and protocols within this guide, researchers can make more informed decisions, optimize their synthetic strategies, and ultimately accelerate the discovery of the next generation of kinase inhibitors.

References

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2010). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [Link]

  • ACS Publications. (2018). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • PMC. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC. [Link]

  • ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. ResearchGate. [Link]

  • PubMed. (2011). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor with excellent oral bioavailability. PubMed. [Link]

  • ACS Publications. (2002). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Unknown Source. (n.d.). Bioisosteres of Common Functional Groups. [Link]

  • PMC. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [Link]

  • NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]

  • ACS Publications. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • PubMed. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. PubMed. [Link]

  • PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed. (1999). Synthesis of classical and a nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase. PubMed. [Link]

  • PMC. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]

  • MDPI. (2020). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[14][15]benzoxazine and Evaluation of Their Antiviral Activity. MDPI. [Link]

  • MDPI. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. [Link]

  • PMC. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. [Link]

  • MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrimidines

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds, with the pyrimidine core being particularly prominent. The molecule 4-Amino-6-bromo-2-methylpyrimidine is a valuable and versatile building block. Its structure offers a strategic point for diversification; the bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of molecular complexity. The resulting substituted aminopyrimidines are key components in a multitude of biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2]

However, the inherent electronic properties and potential for catalyst inhibition by the amino and pyrimidine nitrogen atoms present unique challenges. The selection of an appropriate palladium catalyst system is therefore not a trivial choice but a critical parameter that dictates the success, efficiency, and scalability of the synthesis. This guide provides a comparative analysis of various palladium catalysts for the cross-coupling of this compound, offering field-proven insights and experimental data to inform your selection.

The Challenge: Catalyst Inhibition and Substrate Reactivity

The 4-aminopyrimidine scaffold, while synthetically attractive, poses a distinct challenge to palladium catalysis. The lone pairs on the pyrimidine and amino nitrogens can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of unreactive off-cycle species.[3] This necessitates the use of catalyst systems, particularly ligands, that can shield the metal center, promote the desired catalytic cycle, and resist inhibition.

Dissecting the Catalyst System: Key Components and Their Roles

A successful cross-coupling reaction is a symphony of precisely chosen components. Understanding the role of each is fundamental to optimization and troubleshooting.

  • Palladium Precursor: This is the source of the active Pd(0) catalyst. Common precursors include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precursors require in situ reduction, which can often be facilitated by phosphine ligands or amines present in the reaction mixture.[4][5]

  • Ligand: Arguably the most critical component, the ligand modulates the steric and electronic properties of the palladium center. For electron-rich, potentially coordinating substrates like aminopyrimidines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[6] These ligands facilitate oxidative addition and reductive elimination while preventing the formation of inactive palladium dimers.[7]

  • Base: The base plays a crucial role, particularly in Suzuki and Buchwald-Hartwig reactions. It facilitates the transmetalation step in Suzuki couplings and deprotonates the amine in Buchwald-Hartwig aminations.[7] The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) can significantly impact yield and must be compatible with the substrates' functional groups.

  • Solvent: The solvent must solubilize the reactants and facilitate the reaction, often at elevated temperatures. Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are commonly employed.

Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions

We will now compare the performance of different catalyst systems in the most relevant cross-coupling reactions for functionalizing this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the pyrimidine core and various aryl, heteroaryl, or alkyl groups.

Catalyst System (Pd Precursor/Ligand)BaseSolventCoupling PartnerYieldCommentary & Rationale
Pd(PPh₃)₄ / PPh₃K₃PO₄1,4-Dioxane/H₂OArylboronic AcidsGoodA classic, reliable system. Tetrakis(triphenylphosphine)palladium(0) is an air-stable Pd(0) source. While effective for many substrates, it can be less efficient for challenging, electron-rich heterocycles compared to modern systems.[8][9]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OArylboronic AcidsExcellentThe use of a bulky, electron-rich Buchwald ligand like SPhos significantly enhances catalytic activity.[6] It accelerates the rate-determining oxidative addition and promotes the final reductive elimination step, often leading to higher yields and shorter reaction times.[10]
PdCl₂(dppf)K₂CO₃DMFArylboronic AcidsGood to ExcellentDppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bidentate ligand that forms a stable complex with palladium, preventing catalyst decomposition at high temperatures. It is a workhorse ligand for many cross-coupling reactions.[7]

Expert Insight: For Suzuki couplings with this compound, starting with a system like Pd(OAc)₂/SPhos is highly recommended. The steric bulk and electron-donating nature of SPhos are well-suited to overcome the potential inhibitory effects of the aminopyrimidine substrate, ensuring high catalytic turnover.[3][6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is paramount for synthesizing diaminopyrimidine structures, which are prevalent in kinase inhibitors. It involves coupling the bromo-pyrimidine with a primary or secondary amine.[7][11]

Catalyst System (Pd Precursor/Ligand)BaseSolventCoupling PartnerYieldCommentary & Rationale
Pd₂(dba)₃ / XantphosNaOtBuTolueneSecondary AminesExcellentXantphos is a bidentate ligand with a large "bite angle," which is known to facilitate the reductive elimination step to form the C-N bond.[12] Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this transformation.
Pd(OAc)₂ / RuPhosLiHMDS1,4-DioxanePrimary/Secondary AminesExcellentRuPhos is another highly effective Buchwald ligand.[3] The use of a strong, hindered base like LiHMDS can be advantageous, especially with less nucleophilic amines or when avoiding side reactions.[3]
PdCl₂(dppf) / dppfCs₂CO₃TolueneAnilinesGoodWhile effective, this system may require higher temperatures or longer reaction times compared to those employing specialized Buchwald ligands for amination.

Expert Insight: The choice between catalyst systems often depends on the nature of the amine. For general purposes, Pd₂(dba)₃/Xantphos with NaOtBu is a robust starting point.[12] The large bite angle of Xantphos is particularly effective in promoting the crucial C-N bond-forming step.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can be further elaborated. This reaction is co-catalyzed by palladium and copper(I).[13][14]

Catalyst System (Pd/Cu)LigandBaseSolventCoupling PartnerYield
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMFTerminal AlkynesGood to Excellent
Pd(CF₃COO)₂ / CuIPPh₃Et₃NDMFTerminal AlkynesExcellent

Expert Insight: The standard Sonogashira conditions using PdCl₂(PPh₃)₂ and CuI are generally very effective.[13] Triethylamine (Et₃N) serves as both the base and often as a solvent. The reaction is typically high-yielding for the coupling of aryl bromides with terminal alkynes.[14]

Visualizing the Catalytic Process

To better understand these transformations, it is helpful to visualize the catalytic cycle and the experimental workflow.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl + Ar-Br Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_Aryl_R + R-B(OR)₂ (Base) RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product (Ar-R)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Flask, Inert Atmosphere) Reagents 2. Add Reagents (Substrate, Boronic Acid, Base) Setup->Reagents Catalyst 3. Add Catalyst System (Pd Precursor, Ligand, Solvent) Reagents->Catalyst Reaction 4. Heat & Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup 5. Aqueous Work-up (Quench, Extract) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Product Analysis (NMR, MS) Purify->Analysis

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for researchers. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Preparation: In a separate vial, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Assembly: Add the catalyst mixture to the Schlenk flask. Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃/Xantphos
  • Reaction Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.

  • Catalyst Pre-formation: In a separate vial, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq) and Xantphos (0.04 eq). Add anhydrous toluene and stir for 10 minutes.

  • Assembly: Transfer the catalyst solution to the Schlenk tube containing the base. Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction's progress (typically 6-18 hours).

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Conclusion and Recommendations

The successful palladium-catalyzed cross-coupling of this compound is highly dependent on the judicious selection of the ligand.

  • For Suzuki-Miyaura couplings , catalyst systems employing bulky, electron-rich monophosphine ligands from the Buchwald family, such as SPhos , are highly recommended for their superior activity and broad substrate scope.

  • For Buchwald-Hartwig aminations , ligands with wide bite angles like Xantphos are field-proven to deliver excellent results by facilitating the critical C-N reductive elimination step.

  • For Sonogashira couplings , the standard PdCl₂(PPh₃)₂/CuI system remains a reliable and efficient choice.

By starting with these optimized catalyst systems and protocols, researchers can significantly increase the probability of success, enabling the efficient synthesis of diverse libraries of novel pyrimidine derivatives for drug discovery and other applications.

References

  • Vertex AI Search, based on NIH article on Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • The University of Groningen research portal. (n.d.).
  • NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
  • Benchchem. (n.d.). A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Benchchem. (n.d.).
  • Journal of the American Chemical Society. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles.
  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Science.gov. (n.d.).
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • SciSpace. (n.d.). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles.
  • PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines.
  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • PubMed. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • NIH. (2023). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries.
  • NIH. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis.
  • RSC Publishing. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • RSC Publishing. (n.d.). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures.
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Chemical Communications (RSC Publishing). (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

Sources

Biological activity of "4-Amino-6-bromo-2-methylpyrimidine" derivatives vs. other pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Spotlight on the Potential of the 4-Amino-6-bromo-2-methylpyrimidine Scaffold

Introduction: The Ubiquitous Role of Pyrimidines in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its importance in biological systems is paramount. This inherent biocompatibility and versatile chemical nature have made pyrimidine and its derivatives a privileged scaffold in drug discovery. Researchers have successfully developed pyrimidine-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This guide provides a comparative analysis of the biological activities of various pyrimidine classes, with a special focus on the underexplored potential of this compound derivatives. While specific experimental data on this particular scaffold is limited in publicly accessible literature, by examining structurally related compounds, we can infer its potential and highlight promising avenues for future research.

The this compound Scaffold: A Frontier for Discovery

The this compound scaffold possesses a unique combination of functional groups that make it an intriguing candidate for biological activity. The 4-amino group can act as a crucial hydrogen bond donor, a common feature in ligands that bind to the hinge region of protein kinases. The 6-bromo substituent provides a site for further chemical modification through cross-coupling reactions, allowing for the introduction of a diverse range of functionalities to modulate potency and selectivity. The 2-methyl group can contribute to hydrophobic interactions within a target's binding pocket.

Given these structural features, it is reasonable to hypothesize that derivatives of this compound could exhibit a range of biological activities, most notably as protein kinase inhibitors . Many successful kinase inhibitors feature a 2,4-diaminopyrimidine core. The substitution pattern of the this compound scaffold makes it a plausible bioisostere for these established pharmacophores. Furthermore, the general antimicrobial and anticancer properties observed in many other substituted pyrimidines suggest that this scaffold warrants further investigation in these therapeutic areas. The current lack of extensive biological data presents a significant opportunity for medicinal chemists to synthesize and screen a library of these derivatives to uncover novel therapeutic agents.

A Comparative Landscape of Biologically Active Pyrimidines

To understand the potential of the this compound scaffold, it is essential to examine the well-documented biological activities of other pyrimidine classes.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives are among the most successful classes of anticancer agents. Their mechanisms of action are diverse, ranging from antimetabolites that interfere with DNA synthesis to potent and selective inhibitors of protein kinases that drive cancer cell proliferation.

A notable class of anticancer pyrimidines are the pyrido[2,3-d]pyrimidines, which have shown significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated potent inhibitory activity against lipoxygenase, an enzyme implicated in inflammation and cancer. In a study on novel pyrido[2,3-d]pyrimidine derivatives, compound 2d showed strong cytotoxic effects against the A549 lung cancer cell line at a concentration of 50 μM. Other derivatives, such as 2a and 2f , were identified as potent lipoxygenase inhibitors with IC50 values of 42 μM and 47.5 μM, respectively.

The anticancer potential of pyrimidines is further highlighted by their ability to inhibit key signaling pathways. For example, some 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway that is often dysregulated in cancer.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound ClassTarget Cell Line/EnzymeActivity MetricValueReference
Pyrido[2,3-d]pyrimidine (2d)A549 (Lung Cancer)CytotoxicityStrong at 50 μM
Pyrido[2,3-d]pyrimidine (2a)LipoxygenaseIC5042 μM
Pyrido[2,3-d]pyrimidine (2f)LipoxygenaseIC5047.5 μM
2-Amino-4-chloro-pyrimidine deriv. (6)HCT116 (Colon Cancer)EC5089.24 ± 1.36 µM
2-Amino-4-chloro-pyrimidine deriv. (6)MCF7 (Breast Cancer)EC5089.37 ± 1.17 µM
Signaling Pathway: Generic Protein Kinase Inhibition

The diagram below illustrates a simplified workflow for identifying and characterizing protein kinase inhibitors, a likely therapeutic application for novel pyrimidine derivatives.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 Cellular & In Vivo Evaluation a Compound Library (Pyrimidine Derivatives) b Kinase Panel Screening a->b c Identify 'Hits' b->c d Structure-Activity Relationship (SAR) Studies c->d e Synthesis of Analogs d->e f In Vitro Potency and Selectivity Assays e->f f->d Iterative Improvement g Cell-Based Assays (e.g., MTT, Western Blot) f->g h Animal Models of Disease g->h i Preclinical Candidate h->i

Workflow for Kinase Inhibitor Discovery.
Antimicrobial Activity of Pyrimidine Derivatives

The pyrimidine scaffold is also a fertile ground for the development of novel antimicrobial agents. The emergence of drug-resistant bacteria and fungi necessitates the discovery of new compounds with novel mechanisms of action.

Various substituted pyrimidines have demonstrated significant activity against a range of pathogens. For example, a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives were synthesized and evaluated for their antimicrobial properties. Compound 12 showed significant activity against the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.87 µM/ml. Against Gram-negative bacteria, compound 10 was most potent against Pseudomonas aeruginosa with an MIC of 0.77 µM/ml.

The structural modifications on the pyrimidine ring play a crucial role in determining the antimicrobial spectrum and potency. The presence of electron-withdrawing groups, such as chloro and bromo substituents, has been shown to enhance the antimicrobial potential of some pyrimidine derivatives.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound ClassTarget OrganismActivity MetricValue (µM/ml)Reference
Pyrimidin-2-amine deriv. (12)S. aureus (Gram +)MIC0.87
Pyrimidin-2-ol deriv. (5)B. subtilis (Gram +)MIC0.96
Pyrimidin-2-thiol deriv. (10)S. enterica (Gram -)MIC1.55
Pyrimidin-2-ol deriv. (2)E. coli (Gram -)MIC0.91
Pyrimidin-2-thiol deriv. (10)P. aeruginosa (Gram -)MIC0.77
Pyrimidin-2-amine deriv. (12)C. albicans (Fungus)MIC1.73

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standard methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Workflow Diagram:

MTT Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well microtiter plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly valuable framework in the quest for novel therapeutic agents. While a diverse range of pyrimidine derivatives have demonstrated potent anticancer and antimicrobial activities, the specific biological potential of this compound derivatives is yet to be fully explored. Based on structure-activity relationships of related compounds, this scaffold holds considerable promise, particularly in the development of protein kinase inhibitors.

The path forward is clear: a focused effort on the synthesis and biological screening of a diverse library of this compound derivatives is warranted. Such studies would not only expand our understanding of the structure-activity relationships of this particular scaffold but also have the potential to yield novel lead compounds for the development of next-generation therapies for cancer and infectious diseases.

References

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Arabian Journal of Chemistry. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

A Researcher's Guide to the Spectroscopic Analysis of 4-Amino-6-bromo-2-methylpyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrimidine derivatives, a cornerstone of numerous pharmaceuticals, demand rigorous characterization to ensure purity, confirm identity, and understand electronic properties. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 4-Amino-6-bromo-2-methylpyrimidine and its structurally related analogs. By examining the interplay of substituent effects on spectroscopic data, this document serves as a practical reference for scientists engaged in the synthesis and characterization of this important class of molecules.

The narrative that follows is grounded in the principles of spectroscopic interpretation, drawing upon empirical data from closely related analogs to predict and rationalize the spectral features of our target compound. Every analytical technique discussed is accompanied by a detailed, field-tested protocol, ensuring that the methodologies are not just understood, but readily applicable.

Structural Framework and Spectroscopic Overview

The core structure of interest is the pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. In this compound, the electronic landscape of this ring is modulated by three key substituents: an electron-donating amino group at C4, an electron-withdrawing bromine atom at C6, and a methyl group at C2. Understanding how these groups influence the chemical environment of the pyrimidine core is fundamental to interpreting its spectroscopic output.

This guide will systematically dissect the expected and observed data from four primary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and probe the electronic environment of each atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and their vibrational characteristics.

  • Mass Spectrometry (MS): To determine the molecular weight and elucidate fragmentation patterns for structural confirmation.

  • UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions and conjugation within the molecule.

Below is a workflow diagram illustrating the logical process of spectroscopic analysis for a synthesized pyrimidine derivative.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Pyrimidine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check NMR NMR (¹H, ¹³C) Purity_Check->NMR FTIR FTIR Purity_Check->FTIR MS Mass Spectrometry Purity_Check->MS UV_Vis UV-Vis Purity_Check->UV_Vis Data_Analysis Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Comparative_Analysis Comparison with Analogs Structure_Elucidation->Comparative_Analysis Final_Confirmation Final Structure Confirmation Comparative_Analysis->Final_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of structurally similar compounds, the following ¹H NMR spectrum is predicted for this compound. The solvent is assumed to be DMSO-d₆, which is commonly used for polar heterocyclic compounds.

  • Methyl Protons (C2-CH₃): A singlet is expected around δ 2.3-2.5 ppm . The chemical shift is influenced by the adjacent nitrogen atoms in the pyrimidine ring.

  • Amino Protons (C4-NH₂): A broad singlet is anticipated in the region of δ 6.5-7.5 ppm . The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with residual water in the solvent.

  • Aromatic Proton (C5-H): A singlet is predicted to appear around δ 6.8-7.2 ppm . Its chemical shift will be influenced by the adjacent amino and bromo substituents.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum in DMSO-d₆ is as follows:

  • Methyl Carbon (C2-CH₃): A signal is expected at approximately δ 20-25 ppm .

  • Aromatic Carbons:

    • C2: Expected around δ 160-165 ppm , shifted downfield due to the attachment of a methyl group and being flanked by two nitrogen atoms.

    • C4: Predicted in the range of δ 160-165 ppm , significantly influenced by the electron-donating amino group.

    • C5: A signal is anticipated around δ 105-110 ppm , shifted upfield due to the influence of the adjacent amino group.

    • C6: Expected to be significantly downfield in the region of δ 155-160 ppm due to the deshielding effect of the electronegative bromine atom.

Comparative NMR Data of Pyrimidine Analogs

To substantiate these predictions, the following table presents experimental ¹H and ¹³C NMR data for closely related pyrimidine derivatives.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
4-Amino-6-chloropyrimidine ---[1]
2,4-Diamino-6-chloropyrimidine DMSO-d₆5.99 (s, 1H, H-5), 6.70 (s, 2H, NH₂), 9.29 (s, 1H, NH)93.7 (C-5), 158.1 (C-4), 161.9 (C-2), 162.8 (C-6)[2]
2-Amino-4,6-dimethylpyrimidine ---[3]
4-Amino-2-methyl-8-(trifluoromethyl)quinoline DMSO-d₆-160.9 (C5), 159.8 (C2)[4]
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[5][6][7][8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrimidine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not using the residual solvent peak for calibration.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition and Processing:

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10][11]

Predicted FTIR Spectrum of this compound

The key vibrational modes expected for this compound are:

  • N-H Stretching: The amino group will exhibit two characteristic stretching vibrations, an asymmetric stretch around 3400-3500 cm⁻¹ and a symmetric stretch around 3300-3400 cm⁻¹ .

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ .

  • C=N and C=C Stretching: The pyrimidine ring will show a series of complex stretching vibrations in the 1650-1400 cm⁻¹ region.

  • N-H Bending: The in-plane bending (scissoring) vibration of the amino group is expected around 1600-1650 cm⁻¹ .

  • C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region, typically between 600-500 cm⁻¹ .

Comparative FTIR Data of Pyrimidine Analogs

The following table provides a comparison of characteristic IR absorption bands for related pyrimidine derivatives.

CompoundN-H Stretch (cm⁻¹)C=N/C=C Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
2-Amino-4,6-dimethylpyrimidine ---[3]
General Pyrimidine Derivatives -1525-1575 (C=N, aromatic)~700 (C-Cl)[12]
Substituted Pyrimidine-2-thiones 3368, 3243 (N-H)1561 (C=C), 1437 (C=N)-[13]
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dry, purified sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.[14][15][16][17][18][19][20]

Predicted Mass Spectrum of this compound
  • Molecular Ion Peak (M⁺): The molecular weight of C₅H₆BrN₃ is 188.03 g/mol . Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensities at m/z 187 and m/z 189 .

  • Key Fragmentation Pathways:

    • Loss of Br: A significant fragment would likely result from the loss of the bromine radical, leading to a peak at m/z 108 .

    • Loss of HCN: A common fragmentation pathway for pyrimidines is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 160/162 .

    • Loss of CH₃: Loss of the methyl radical would produce a fragment at m/z 172/174 .

Comparative Mass Spectrometry Data of Pyrimidine Analogs
CompoundMolecular Ion (m/z)Key Fragments (m/z)Reference
2(1H)-Pyrimidinethione 112 (M⁺)-[21]
2(1H)-Pyrimidinone 96 (M⁺)95 (M-H)⁺, 69-67, 51-53
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 320 (M⁺)291, 275
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the purified sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[13]

    • The solution should be free of non-volatile salts or buffers, which can interfere with ionization.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.[22][23][24] For aromatic and conjugated systems like pyrimidines, this technique can reveal details about the extent of conjugation and the presence of chromophores.

Predicted UV-Vis Spectrum of this compound

In a polar solvent like ethanol or methanol, this compound is expected to exhibit absorption maxima (λmax) corresponding to π → π* and n → π* transitions. The presence of the amino group (an auxochrome) and the pyrimidine ring (a chromophore) will likely result in strong absorptions in the 230-280 nm range. The exact position of the λmax will be a result of the combined electronic effects of all substituents.

Comparative UV-Vis Data of Pyrimidine Analogs
CompoundSolventλmax (nm)Reference
2-amino-4-hydroxy-6-methylpyrimidine --[25]
2-MPDA (a 2-methyl pyrimidine derivative) Ethanol~320[8]
2-APDA (a 2-amino pyrimidine derivative) Ethanol~332[8]
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 for optimal accuracy.

    • Prepare a blank solution containing only the solvent.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the blank solution and place it in the reference beam path.

    • Fill a matched quartz cuvette with the sample solution and place it in the sample beam path.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

    • The instrument will automatically subtract the absorbance of the blank to provide the spectrum of the sample.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound and its analogs demonstrates the power of a multi-technique approach to structural elucidation. While direct experimental data for the primary compound of interest remains elusive in the current literature, a robust and scientifically sound characterization can be inferred through the comparative analysis of its near relatives. The interplay of the amino, bromo, and methyl substituents on the pyrimidine core creates a unique spectroscopic fingerprint that can be predicted and understood through the fundamental principles outlined in this guide.

For researchers in the field, this guide serves not only as a repository of comparative data but also as a practical manual for the application of key spectroscopic techniques. The provided protocols, grounded in established best practices, are designed to ensure the generation of high-quality, reliable data. Ultimately, the confident assignment of a chemical structure relies on the convergence of evidence from multiple analytical methods, a principle that is at the heart of rigorous scientific inquiry.

References

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A Cost-Benefit Analysis of 4-Amino-6-bromo-2-methylpyrimidine in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency, cost, and ultimately, the success of a research program. This guide provides an in-depth cost-benefit analysis of 4-Amino-6-bromo-2-methylpyrimidine, a versatile heterocyclic intermediate, and objectively compares its performance with viable alternatives in common synthetic applications. By examining experimental data and considering economic factors, this guide aims to equip chemists with the necessary information to make informed decisions in their synthetic endeavors.

Introduction: The Central Role of Pyrimidines in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] The ability to functionalize the pyrimidine ring at various positions is key to tuning the pharmacological properties of these molecules. Halogenated pyrimidines, in particular, serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. This guide focuses on this compound and its utility in comparison to its chloro- and dichloro-analogs.

The Contenders: A Comparative Overview

The primary compounds under consideration in this analysis are:

  • This compound (1): The subject of this guide, valued for its potential for high reactivity in cross-coupling reactions.

  • 4-Amino-6-chloro-2-methylpyrimidine (2): A common, often more cost-effective alternative to the bromo-derivative.

  • 2,4-Dichloro-6-methylpyrimidine (3): A dihalogenated precursor that offers two sites for sequential or selective functionalization, and is notably used in the synthesis of the kinase inhibitor Dasatinib.[3][4]

Cost Analysis: A Quantitative Comparison

A primary consideration in any synthetic campaign is the cost of starting materials. The following table provides an approximate cost comparison for the three pyrimidine derivatives, based on currently available supplier pricing. Prices are subject to change and may vary based on supplier and purity.

CompoundStructureCAS NumberPrice (USD/gram)
This compound (1) this compound1161763-15-0[5]~$250 (for 1g)[6][7]
4-Amino-6-chloro-2-methylpyrimidine (2) 4-Amino-6-chloro-2-methylpyrimidine1749-68-4[8]~$11.50 (for 1g)[8]
2,4-Dichloro-6-methylpyrimidine (3) 2,4-Dichloro-6-methylpyrimidine5424-21-5[9]~$0.68 (for 25g)[2][9]

Key Takeaway: From a purely cost-per-gram perspective, 2,4-Dichloro-6-methylpyrimidine (3) is by far the most economical option, followed by 4-Amino-6-chloro-2-methylpyrimidine (2) . This compound (1) is significantly more expensive. This initial cost disparity necessitates a thorough evaluation of the "benefit" side of the equation to justify its use.

Benefit Analysis: Reactivity and Synthetic Efficiency

The primary benefit of using a brominated heterocyclic compound like 1 over its chlorinated counterpart 2 lies in its generally higher reactivity in palladium-catalyzed cross-coupling reactions.[1][10] This increased reactivity stems from the weaker carbon-bromine bond compared to the carbon-chlorine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[10]

This enhanced reactivity can translate into several tangible benefits in a laboratory setting:

  • Milder Reaction Conditions: Bromo derivatives often react at lower temperatures, which can be advantageous for thermally sensitive substrates and can reduce energy consumption on a larger scale.

  • Shorter Reaction Times: The faster kinetics of the C-Br bond activation can lead to significantly reduced reaction times, increasing throughput and instrument efficiency.

  • Lower Catalyst Loading: The higher reactivity may allow for the use of lower concentrations of expensive palladium catalysts and ligands, partially offsetting the higher initial cost of the starting material.

  • Higher Yields: In many cases, the more efficient coupling with bromides leads to higher isolated yields of the desired product, which is a critical factor in multi-step syntheses.[11]

While direct, side-by-side comparative data for these specific pyrimidines is scarce in the literature, the general principles of reactivity are well-established for halopyridines and halopyrimidines.[1][10]

Performance in Key Cross-Coupling Reactions:

1. Suzuki-Miyaura Coupling (C-C Bond Formation):

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds. The higher reactivity of the C-Br bond in 1 is expected to lead to more efficient coupling with a wider range of boronic acids and esters compared to 2 . This can be particularly advantageous when using less reactive boronic acids. For 3 , regioselectivity becomes a key consideration, with the C4 position generally being more reactive than the C2 position.[12]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Halopyrimidine (1, 2, or 3) Boronic Acid Base (e.g., K₂CO₃) heating Heat & Stir (under inert atmosphere) reagents->heating catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) catalyst->heating solvent Solvent (e.g., Dioxane/H₂O) solvent->heating extraction Extraction heating->extraction purification Column Chromatography extraction->purification product Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

2. Sonogashira Coupling (C-C Bond Formation):

For the synthesis of alkynyl-substituted pyrimidines, the Sonogashira coupling is the reaction of choice. Similar to the Suzuki coupling, the C-Br bond of 1 is anticipated to undergo oxidative addition more readily than the C-Cl bond of 2 , facilitating coupling with terminal alkynes under milder conditions.

Experimental Protocol: Sonogashira Coupling of a Halopyrimidine

  • Reaction Setup: To a dried Schlenk flask, add the halopyrimidine (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the reactivity of the halide) and monitor by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction, extract the product with an organic solvent, and wash with brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

3. Buchwald-Hartwig Amination (C-N Bond Formation):

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl or N-heteroaryl amines.[13][14] The choice of ligand is crucial in this reaction, and the higher reactivity of 1 may allow for the use of less sophisticated and less expensive ligands compared to those required for the less reactive 2 . For 3 , selective mono-amination can be achieved, typically at the more reactive C4 position.[12]

Decision Framework: Choosing the Right Pyrimidine Precursor

G start Define Synthetic Goal cost_priority Is cost the primary driver? start->cost_priority reactivity_priority Is maximizing yield and reaction efficiency critical? cost_priority->reactivity_priority No dichloro_option Consider 2,4-Dichloro-6-methylpyrimidine (3) (Most economical) cost_priority->dichloro_option Yes chloro_option Consider 4-Amino-6-chloro-2-methylpyrimidine (2) (Economical) reactivity_priority->chloro_option No bromo_option Consider this compound (1) (Higher reactivity) reactivity_priority->bromo_option Yes sequential_functionalization Is sequential functionalization required? dichloro_option->sequential_functionalization sequential_functionalization->dichloro_option Yes sequential_functionalization->bromo_option No, single functionalization at C6 is desired

Caption: A decision-making framework for selecting the appropriate pyrimidine precursor.

Case Study: Synthesis of Dasatinib Intermediate

The synthesis of the anticancer drug Dasatinib provides a real-world example of the strategic use of a di-substituted pyrimidine. Several patented synthetic routes utilize 2,4-Dichloro-6-methylpyrimidine (3) as a key starting material.[3][4][15] In these syntheses, the chloro groups are sequentially displaced by different nucleophiles. This highlights the utility of a dihalogenated precursor for building molecular complexity in a controlled manner. While 1 or 2 could potentially be used to synthesize analogs of Dasatinib, the use of 3 in the established routes underscores the economic advantages and synthetic utility of this precursor in a large-scale industrial setting.

Conclusion and Recommendations

The choice between this compound and its chloro- or dichloro- analogs is a classic example of the trade-off between cost and reactivity in chemical synthesis.

  • For cost-sensitive projects, early-stage discovery, or when sequential functionalization is desired, 2,4-Dichloro-6-methylpyrimidine (3) and 4-Amino-6-chloro-2-methylpyrimidine (2) are the preferred choices. Their significantly lower cost makes them attractive starting points, although they may require more forcing reaction conditions and specialized catalyst systems.

  • For late-stage development, when maximizing yield is paramount, or when dealing with challenging coupling partners, this compound (1) becomes a compelling option. The higher initial cost can be justified by improved reaction efficiency, potentially leading to a lower overall cost for the final product, especially in complex, multi-step syntheses where every percentage point of yield matters.

Ultimately, the optimal choice will depend on the specific goals of the project, the scale of the synthesis, and the available resources. It is recommended that researchers perform small-scale trials with each of the viable options to determine the most effective and economical route for their specific application.

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Efficacy of Pyrimidine Derivatives: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in nucleic acids and its role as a privileged structure in numerous therapeutic agents.[1][2] The inherent versatility of the pyrimidine ring allows for extensive chemical modification, leading to the development of derivatives with a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[2][3] This guide provides an in-depth, objective comparison of the efficacy of select 4-amino-6-substituted-2-methylpyrimidine derivatives against established standard-of-care drugs in oncology and inflammation. By synthesizing data from multiple preclinical studies, we aim to offer a quantitative benchmark for researchers and drug development professionals in this dynamic field.

Part 1: Anticancer Efficacy - Targeting Key Oncogenic Kinases

Kinase inhibitors have revolutionized targeted cancer therapy by interfering with specific signaling pathways essential for tumor growth and survival.[1] Pyrimidine derivatives have emerged as a particularly successful class of kinase inhibitors.[1] Here, we evaluate the efficacy of representative pyrimidine derivatives against two critical targets in oncology: the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of various cancers, making it a prime therapeutic target.[4] We will compare a representative pyrimidine-5-carbonitrile derivative with the first-generation EGFR inhibitor, Gefitinib.

It is important to note that the following data is collated from separate studies and does not represent a direct head-to-head comparison in a single experiment. However, the methodologies employed in these studies are standardized, allowing for a robust indirect comparison.

Table 1: Comparative Efficacy of a Pyrimidine Derivative vs. Gefitinib Against EGFR

CompoundTargetCell LineIC50Citation
Pyrimidine Derivative (Compound 10b) EGFR-8.29 ± 0.04 nM[5]
HepG2 (Hepatocellular Carcinoma)3.56 µM[5]
A549 (Non-small cell lung cancer)5.85 µM[5]
MCF-7 (Breast cancer)7.68 µM[5]
Gefitinib (Standard Drug) EGFR-26 - 57 nM (Tyr992, Tyr1173)[6]
PC9 (EGFR-mutant lung adenocarcinoma)77.26 nM[7]
H3255 (EGFR-mutant lung adenocarcinoma)0.003 µM[8]

The data indicates that the representative pyrimidine derivative, compound 10b, exhibits potent enzymatic inhibition of EGFR, comparable to the standard drug Gefitinib.[5][6] However, its cellular activity, as indicated by the IC50 values against various cancer cell lines, appears to be in the micromolar range, which is less potent than Gefitinib's activity against EGFR-mutant cell lines.[5][7][8] This highlights the critical importance of evaluating compounds in both biochemical and cellular assays to understand their therapeutic potential fully.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine Derivative Gefitinib Inhibitor->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Pyrimidine Derivative Tofacitinib Inhibitor->JAK Inhibits Phosphorylation STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Transcription Gene Transcription (Inflammation, Cell Growth) STAT_dimer->Transcription Translocates to Nucleus

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Part 2: Anti-Inflammatory Efficacy

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents. [9]A study on 2,4,6-trisubstituted pyrimidines provides a direct comparison of the in vivo anti-inflammatory activity of a specific derivative against the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. [10] Table 3: In Vivo Anti-inflammatory Activity of a Pyrimidine Derivative vs. Ibuprofen

CompoundDose% Inhibition of Paw EdemaCitation
2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d) Not SpecifiedPotent Activity[10]
Ibuprofen (Standard Drug) Not SpecifiedStandard Reference[10]

The study identified that the 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine derivative (5d) exhibited potent anti-inflammatory and analgesic activity, comparable to the standard drug Ibuprofen. [10]This finding underscores the potential of this pyrimidine scaffold in the development of novel anti-inflammatory therapeutics.

Part 3: Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation : Prepare a stock solution of the test compound (e.g., pyrimidine derivative) in a suitable solvent like DMSO. Serially dilute the compound to obtain a range of concentrations.

  • Kinase Reaction Setup : In a microplate, combine the kinase enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition : Add the serially diluted test compound or a control (e.g., standard drug or vehicle) to the wells.

  • Incubation : Incubate the plate at a specified temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound C Add Test Compound or Control A->C B Set up Kinase Reaction (Enzyme, Substrate, ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Measure Kinase Activity D->E F Calculate IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and a control.

  • Incubation : Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization : Acclimatize the animals (typically rats or mice) to the laboratory conditions.

  • Compound Administration : Administer the test compound, standard drug (e.g., Ibuprofen), or vehicle to different groups of animals, usually orally or intraperitoneally.

  • Induction of Inflammation : After a specific time, inject a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the hind paw of each animal to induce localized edema.

  • Measurement of Paw Volume : Measure the paw volume at regular intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis : Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The 4-amino-6-substituted-2-methylpyrimidine scaffold holds significant promise for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent inhibitory activity against key targets in oncology and inflammation. While direct comparative data remains limited, the available evidence strongly suggests that these compounds can rival the efficacy of established standard-of-care drugs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and to translate these promising findings into tangible clinical benefits.

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  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[11][12]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. (URL: [Link])

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. (URL: [Link])

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Validating the Structure of 4-Amino-6-bromo-2-methylpyrimidine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unequivocal determination of a molecule's three-dimensional structure is paramount. For a compound such as 4-Amino-6-bromo-2-methylpyrimidine, a substituted pyrimidine that holds potential as a building block in drug discovery, precise structural validation is not merely a confirmatory step but a cornerstone for understanding its chemical reactivity, biological activity, and solid-state properties. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for solid-state structure elucidation, with alternative spectroscopic methods, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate analytical strategy.

The Unambiguous Verdict: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this method provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, offering an unambiguous structural assignment.[2]

The Rationale Behind the "Gold Standard"

The strength of X-ray crystallography lies in its ability to provide a complete and absolute spatial arrangement of all atoms in the asymmetric unit of a crystal. This is crucial for substituted pyrimidines, where the precise location of the amino, bromo, and methyl groups on the pyrimidine ring dictates the molecule's electronic properties and its potential for intermolecular interactions, such as hydrogen bonding. These interactions are fundamental to crystal packing and, by extension, to the material's physical properties like solubility and melting point.

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous execution.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Growth (The Crucial First Step): The most challenging aspect is often growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[3] For this compound, slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture) is a common starting point. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Selection and Mounting: A suitable crystal is identified under a microscope, checking for sharp edges and a lack of fractures. It is then mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[4]

  • Structure Solution: The collected diffraction data (a series of reflections with varying intensities) are processed. The initial atomic positions are determined using computational methods such as Direct Methods or the Patterson function.

  • Structure Refinement: The initial structural model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final structure is validated using established metrics (e.g., R-factor, goodness-of-fit). The resulting data provides precise bond lengths, bond angles, and information about intermolecular interactions.

Expected Crystallographic Data for this compound
ParameterExpected ValueSignificance
C-N (pyrimidine ring) 1.32 - 1.38 ÅConfirms the heterocyclic ring structure.
C-C (pyrimidine ring) 1.37 - 1.42 ÅConfirms the aromatic character of the ring.
C-Br Bond Length ~1.88 ÅConfirms the position of the bromine substituent.
C-NH₂ Bond Length ~1.35 ÅConfirms the position of the amino substituent.
C-CH₃ Bond Length ~1.50 ÅConfirms the position of the methyl substituent.
Ring Angles ~115° - 125°Deviations indicate ring strain or substituent effects.
Hydrogen Bonding N-H···N interactionsDictates crystal packing and solid-state properties.

The Supporting Evidence: A Multi-Technique Approach

While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is often employed for initial characterization, for confirming the structure in solution, and when suitable crystals cannot be obtained.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[6] It provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: For this compound, the proton NMR spectrum would be expected to show distinct signals for the methyl protons, the amino protons, and the aromatic proton on the pyrimidine ring. The chemical shift and splitting pattern of the aromatic proton would be particularly informative for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon and the four different carbons of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[1]

  • Molecular Ion Peak: The mass spectrum of this compound would show a characteristic pair of molecular ion peaks of nearly equal intensity, separated by two mass units, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[7] This provides strong evidence for the presence of a single bromine atom.

  • Fragmentation: The fragmentation pattern can reveal the loss of substituents like the methyl group or bromine atom, further supporting the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[8]

  • Characteristic Absorptions: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region).[9][10]

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
State of Matter Solid (single crystal)SolutionGas phase (ions)Solid or Liquid
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity, chemical environment of atoms in solution, dynamic processes.Molecular weight, elemental formula, structural fragments.Presence of functional groups.
Ambiguity Unambiguous for the solid state.Can be ambiguous for complex structures without 2D techniques.Isomers can have the same mass; fragmentation can be complex.Not definitive for overall structure; many compounds have similar functional groups.
Sample Requirement High-quality single crystal.Soluble sample (mg scale).Small amount (µg to ng).Small amount (mg scale).
Key Advantage Definitive structural determination.Powerful for solution-state structure and dynamics.High sensitivity and accurate mass determination.Rapid and simple functional group identification.
Limitation Crystal growth can be a major bottleneck.[3]Provides an average structure in solution; less precise than X-ray for bond parameters.Does not provide 3D spatial information.Provides limited information on the overall molecular skeleton.

Conclusion: An Integrated and Validated Approach

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the definitive method, providing an unparalleled level of detail about the molecule's three-dimensional architecture in the solid state. However, a comprehensive characterization relies on a synergistic approach. NMR, mass spectrometry, and IR spectroscopy are indispensable tools for confirming the molecular formula, connectivity, and functional groups, particularly for characterizing the compound in solution and for guiding the synthesis and purification processes. By integrating the data from these complementary techniques, researchers can build a self-validating system that ensures the scientific integrity of their findings and provides a solid foundation for further research and development.

References

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  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(5), 1897-1910.
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A Researcher's Guide to the Synthesis of 4-Amino-6-bromo-2-methylpyrimidine: Benchmarking Against Historical Data

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of heterocyclic compounds, particularly those destined for pharmaceutical and medicinal chemistry applications, the reliable synthesis of key intermediates is paramount. 4-Amino-6-bromo-2-methylpyrimidine is one such valuable building block, offering multiple reaction sites for further molecular elaboration. This guide provides an in-depth analysis of its synthesis, benchmarking a standard laboratory procedure against the historically reported yield. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the expected analytical characterization, thereby creating a self-validating framework for researchers.

The Significance of this compound in Drug Discovery

Substituted pyrimidines are a cornerstone of many therapeutic agents due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets. The presence of an amino group, a bromo substituent, and a methyl group on the pyrimidine core of this compound provides a versatile scaffold for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies. The bromine atom, in particular, serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse functionalities.

The Classic Approach: Bromination with Phosphorus Oxybromide

The most established and frequently cited method for the synthesis of this compound involves the bromination of 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus oxybromide (POBr₃). This reaction, first reported by Miller and Lyttle in 1953, remains a staple in many synthetic laboratories.

Mechanistic Insights

The conversion of the hydroxyl group to a bromine atom is a classic example of a nucleophilic substitution reaction on a heterocyclic ring. The reaction is thought to proceed via the following steps:

  • Activation of the Hydroxyl Group: The phosphorus oxybromide acts as both a Lewis acid and a bromide source. The oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POBr₃, forming a pyrimidyloxyphosphonium bromide intermediate. This is a crucial step as it transforms the poor leaving group (-OH) into a much better leaving group.

  • Nucleophilic Attack by Bromide: A bromide ion, either from the POBr₃ itself or from the reaction byproducts, then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen species.

  • Departure of the Leaving Group: The pyrimidyloxyphosphonium group departs, resulting in the formation of the desired this compound and phosphorus-containing byproducts.

The use of a significant excess of molten phosphorus oxybromide often serves as both the reagent and the solvent, driving the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on the classical method and is designed to be a reproducible procedure for laboratory-scale synthesis.

Starting Material: 2-Amino-4-hydroxy-6-methylpyrimidine (Commercially available) Reagent: Phosphorus Oxybromide (POBr₃)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube containing calcium chloride. It is crucial to ensure all glassware is thoroughly dried to prevent the decomposition of phosphorus oxybromide.

  • Reagent Addition: To the flask, add 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq). In a separate, dry container, carefully melt phosphorus oxybromide (a low melting solid) and add the molten reagent to the reaction flask (approximately 4.5 eq). Caution: Phosphorus oxybromide is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Reaction Conditions: Heat the reaction mixture to 135°C and maintain this temperature for 45 minutes. The mixture will become a dark, viscous liquid.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly, pour the cooled reaction mixture onto crushed ice with stirring. This will decompose the excess phosphorus oxybromide in a highly exothermic reaction.

  • Neutralization and Precipitation: To the resulting acidic aqueous solution, slowly add concentrated ammonium hydroxide with cooling in an ice bath until the pH is approximately 8-9. The product will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_pyrimidine 2-Amino-4-hydroxy- 6-methylpyrimidine reaction_step Heat to 135°C for 45 min start_pyrimidine->reaction_step start_pobr3 Phosphorus Oxybromide (POBr₃) start_pobr3->reaction_step workup_quench Quench with ice reaction_step->workup_quench workup_neutralize Neutralize with NH₄OH workup_quench->workup_neutralize workup_filter Filter precipitate workup_neutralize->workup_filter workup_recrystallize Recrystallize workup_filter->workup_recrystallize final_product 4-Amino-6-bromo- 2-methylpyrimidine workup_recrystallize->final_product

Comparative Docking Analysis of 4-Amino-6-bromo-2-methylpyrimidine Derivatives as Potential EGFR Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Pyrimidine derivatives are a cornerstone in medicinal chemistry, known for their wide range of pharmacological activities.[1] This guide provides a comprehensive comparative analysis of in-silico molecular docking studies focused on novel derivatives of "4-Amino-6-bromo-2-methylpyrimidine" against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a critical target in oncology.[2][3] By elucidating the binding affinities and interaction patterns of these derivatives and comparing them with the established EGFR inhibitor Erlotinib, this study offers valuable insights for the rational design of next-generation anticancer agents. The methodologies, from ligand and protein preparation to docking validation and post-simulation analysis, are detailed to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Targeting EGFR with Novel Pyrimidine Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Its aberrant activation, through mutation or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2] Consequently, inhibiting EGFR kinase activity has become a validated and effective therapeutic strategy.[4] First and second-generation inhibitors, such as Erlotinib and Gefitinib, have demonstrated clinical efficacy but are often hampered by the emergence of drug resistance, most notably the T790M mutation.[2]

This challenge necessitates the exploration of novel chemical scaffolds that can form distinct and robust interactions within the EGFR active site. Pyrimidine derivatives are particularly promising due to their structural versatility and proven track record as kinase inhibitors.[1][5] The "this compound" core (Figure 1) offers a strategic framework for derivatization. The amino group can serve as a key hydrogen bond donor, the bromine atom provides a vector for introducing diverse functionalities via cross-coupling reactions, and the methyl group can be modified to probe specific sub-pockets within the kinase domain.

Molecular docking is an indispensable computational tool in this endeavor, enabling the rapid prediction of ligand binding modes and affinities, thereby prioritizing compounds for synthesis and biological evaluation.[6][7] This guide details a rigorous, comparative docking study to evaluate a designed set of "this compound" derivatives against wild-type EGFR, using Erlotinib as a benchmark.

Materials and Methods: A Self-Validating Computational Workflow

The credibility of any in-silico study hinges on a meticulously planned and validated methodology.[8] The following protocol is designed to be a self-validating system, incorporating steps to ensure the accuracy of the docking procedure before comparative analysis.

Software and Hardware Specifications
  • Molecular Docking Software: AutoDock Vina 1.2.0[9]

  • Molecular Visualization and Preparation: UCSF Chimera, AutoDock Tools (ADT)[10][11]

  • Interaction Analysis: PyMOL, Protein-Ligand Interaction Profiler (PLIP)[12][13]

  • Hardware: Standard multi-core workstation.

Ligand Preparation

The initial step involves generating and optimizing the 3D structures of the ligands.

  • Structure Generation: The 2D structures of the parent scaffold, three hypothetical derivatives (DER-01, DER-02, DER-03), and the reference inhibitor Erlotinib were sketched using ChemDraw.

  • 3D Conversion and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization using the MMFF94 force field. This step ensures that the ligands adopt a low-energy, stable conformation.

  • File Format Conversion: The optimized structures were saved in PDB format. Using AutoDock Tools, Gasteiger charges were computed, non-polar hydrogens were merged, and rotatable bonds were defined. The final prepared ligands were saved in the PDBQT format, which is required by AutoDock Vina.[14]

Protein Target Preparation

Proper preparation of the receptor is critical for a successful docking simulation.[15]

  • Structure Retrieval: The crystal structure of the human EGFR kinase domain in complex with Erlotinib was downloaded from the Protein Data Bank (PDB ID: 1M17).[4]

  • Initial Cleaning: All non-essential water molecules, co-factors, and ions were removed from the PDB file. The cognate ligand (Erlotinib) was separated and saved for the redocking validation step.[11]

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Kollman charges were assigned using AutoDock Tools. The prepared protein was then saved in the PDBQT format.[1]

Docking Protocol Validation: The Redocking Imperative

To establish the trustworthiness of the docking parameters, a redocking experiment is performed. The co-crystallized ligand (Erlotinib) is docked back into the prepared receptor's active site.

  • Grid Box Definition: A grid box, representing the search space for the docking algorithm, was defined to encompass the entire ATP-binding pocket. The grid center was set based on the coordinates of the co-crystallized Erlotinib, with dimensions of 22 x 22 x 22 Å.

  • Redocking Simulation: The prepared Erlotinib (in PDBQT format) was docked into the prepared EGFR receptor using AutoDock Vina with an exhaustiveness setting of 16.

  • Validation Criteria: The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose of Erlotinib is less than 2.0 Å. A low RMSD indicates that the docking software and parameters can accurately reproduce the experimentally observed binding mode.[4]

Comparative Docking Simulation

Following successful validation, the hypothetical "this compound" derivatives were docked into the EGFR active site using the identical, validated protocol.

Post-Docking Analysis

The output from AutoDock Vina, which includes binding affinity scores (in kcal/mol) and the coordinates of the predicted binding poses, was analyzed.

  • Binding Affinity Comparison: The binding affinity, which is a negative score where a more negative value indicates a stronger predicted binding, was used for the primary comparison.[7]

  • Interaction Visualization: The top-ranked pose for each derivative was visualized using PyMOL and PLIP to identify and analyze key molecular interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.[12][16]

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_comp Comparative Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, PDBQT) docking Docking of Derivatives (DER-01, DER-02, DER-03) ligand_prep->docking protein_prep Protein Preparation (PDB: 1M17, Clean, Add H, PDBQT) grid Define Grid Box (Active Site Centered) protein_prep->grid redock Redocking (Erlotinib into 1M17) grid->redock validate Validation Check (RMSD < 2.0 Å) redock->validate validate->docking If Validated analysis Post-Docking Analysis (Binding Affinity, Interaction Patterns) docking->analysis results Comparative Results Table analysis->results

Caption: Computational workflow for the comparative docking study.

Results and Discussion

Docking Protocol Validation

The redocking of Erlotinib into the active site of EGFR (PDB: 1M17) yielded a top-ranked pose with an RMSD of 1.35 Å relative to the crystallographic pose. This value is well within the acceptable limit of 2.0 Å, thereby validating the docking protocol and confirming its ability to accurately predict the binding orientation of inhibitors in the EGFR kinase domain.

Comparative Analysis of Binding Affinities and Interactions

The docking results for the "this compound" derivatives and the reference inhibitor Erlotinib are summarized in Table 1. The analysis reveals distinct binding patterns and affinities, providing a basis for structure-activity relationship (SAR) insights.

Table 1: Comparative Docking Performance of Pyrimidine Derivatives and Erlotinib against EGFR (1M17)

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/Other)
Erlotinib (Reference)-10.9Met793, Thr790Leu718, Val726, Ala743, Leu844, Phe856
Parent Scaffold This compound-6.8Met793Leu718, Val726, Ala743
DER-01 R = 3-ethynylaniline-9.5Met793, Thr790Leu718, Val726, Ala743, Cys797, Leu844
DER-02 R = (4-methylpiperazin-1-yl)methyl-8.7Met793, Asp855Leu718, Val726, Ala743, Leu844
DER-03 R = 4-phenoxy-aniline-11.2Met793, Thr790, Asp855Leu718, Val726, Ala743, Cys797, Leu844, Phe856

Discussion of Results:

  • Parent Scaffold: The core "this compound" scaffold shows moderate binding affinity (-6.8 kcal/mol). Its 4-amino group forms a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region, an interaction characteristic of many EGFR inhibitors.[5]

  • DER-01: The addition of the 3-ethynylaniline group, mimicking the aniline moiety of Erlotinib, significantly improves the binding affinity to -9.5 kcal/mol. This derivative retains the key Met793 hydrogen bond and establishes a new hydrogen bond with the gatekeeper residue Thr790. The ethynyl group extends into a hydrophobic pocket, enhancing van der Waals interactions.[4]

  • DER-02: This derivative was designed to explore the solvent-exposed region. The piperazine moiety improves solubility but results in a slightly lower binding affinity (-8.7 kcal/mol) compared to DER-01. It forms a hydrogen bond with the catalytic residue Asp855 but loses the interaction with Thr790.

  • DER-03: This derivative demonstrates the most promising profile, with a binding affinity of -11.2 kcal/mol, surpassing that of Erlotinib. The extended 4-phenoxy-aniline moiety allows the molecule to occupy the hydrophobic back pocket more effectively, forming extensive hydrophobic interactions with residues like Leu844 and Phe856.[5] Crucially, it maintains the hinge-binding interaction with Met793 and forms additional hydrogen bonds with both Thr790 and Asp855, leading to a highly stable complex. The combination of optimal hinge binding and deep penetration into the hydrophobic pocket is a hallmark of potent kinase inhibitors.

G cluster_pathway Simplified EGFR Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor DER-03 (Pyrimidine Derivative) Inhibitor->Dimer Blocks ATP Binding Site (Inhibits Phosphorylation)

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Conclusion and Future Outlook

This comparative docking study successfully identified "this compound" derivative DER-03 as a highly promising candidate for EGFR inhibition, with a predicted binding affinity superior to the established drug Erlotinib. The in-silico analysis provides a clear structural rationale for its enhanced potency, highlighting the importance of combining hinge-region hydrogen bonding with extensive hydrophobic interactions in the back pocket of the ATP-binding site.

The findings from this guide serve as a strong foundation for the next steps in the drug discovery pipeline. Future work should focus on:

  • Synthesis and In-Vitro Validation: Synthesizing DER-03 and evaluating its inhibitory activity against EGFR kinase through enzymatic assays.

  • Cell-Based Assays: Assessing the anti-proliferative effects of the compound in EGFR-dependent cancer cell lines.

  • ADMET Profiling: Performing in-silico and in-vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to evaluate its drug-like properties.[2]

  • Further Optimization: Using the structural insights gained to design and synthesize further analogues of DER-03 to potentially improve potency, selectivity, and pharmacokinetic properties.

By integrating computational and experimental approaches, novel pyrimidine derivatives based on the "this compound" scaffold can be developed into potent and clinically relevant EGFR inhibitors.

References

  • Molecules. (n.d.). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simulation studies. Retrieved from [Link]

  • PubMed. (2019). Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand–protein interaction analysis after molecular docking. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • Bentham Science Publishers. (2011). Docking and Molecular Dynamics Study on the Inhibitory Activity of Novel Inhibitors on Epidermal Growth Factor Receptor (EGFR). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-6-bromo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers and scientists engaged in the vital work of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Amino-6-bromo-2-methylpyrimidine (CAS No. 1161763-15-0), a halogenated pyrimidine derivative.[1] Adherence to these procedures is critical for mitigating risks, ensuring regulatory compliance, and fostering a culture of safety within your laboratory.

The causality behind these stringent protocols is rooted in the potential hazards associated with halogenated nitrogen-containing heterocyclic compounds.[2][3] While specific toxicological data for this exact compound is limited, the prudent approach is to treat it with the care afforded to similar chemical structures, which are known to be irritants and potentially harmful upon improper handling or release.[4][5]

Hazard Identification and Immediate Safety

Before handling or disposing of this compound, a thorough risk assessment is mandatory. The primary hazards, extrapolated from data on analogous compounds, are summarized below.

Hazard ClassificationPotential EffectsRecommended Precaution
Skin Irritant May cause skin irritation upon contact.[4]Avoid all direct skin contact. Wash hands and any exposed skin thoroughly after handling.[6][7]
Serious Eye Irritant May cause serious and potentially damaging eye irritation.[4]Wear appropriate eye protection, such as safety goggles. Ensure eyewash stations are readily accessible.[7]
Respiratory Irritant Inhalation of dust may cause respiratory tract irritation.[4][6]Handle only in well-ventilated areas or within a chemical fume hood to avoid generating dust.[7][8]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to ecological harm.Should not be released into the environment.[5] Disposal must be in accordance with local, state, and federal regulations.[9]

This table synthesizes information from Safety Data Sheets of structurally similar chemicals. Always refer to the specific SDS for the product you are using.

Spill Management Protocol

Accidental spills must be managed immediately by trained personnel equipped with the proper Personal Protective Equipment (PPE). The primary objective is to contain the spill, prevent its spread, and decontaminate the area without exposing personnel to the chemical.

Essential PPE for Spill Cleanup:

  • Gloves: Two pairs of chemically resistant nitrile gloves.[10]

  • Eye Protection: Chemical safety goggles.

  • Lab Coat: A buttoned lab coat to protect clothing and skin.

  • Respiratory Protection: For large spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.[8][10]

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity. Restrict access to the spill area.[7][11]

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is in a fume hood, keep the sash at the appropriate height.

  • Contain the Spill: For this solid compound, carefully cover the spill with a dry, inert absorbent material like sand, earth, or vermiculite to prevent the generation of dust.[11]

  • Collect the Material:

    • Gently sweep up the absorbed material and the spilled solid.[4][5] Use tools that will not generate dust (e.g., soft brushes, specialized vacuums).

    • Place all contaminated materials into a designated, sealable, and clearly labeled hazardous waste container.[10][11]

  • Decontaminate the Area:

    • Wipe the spill area with a detergent solution, followed by a water rinse.[10]

    • Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the same hazardous waste container.

  • Dispose of PPE: Remove and dispose of all contaminated PPE as hazardous waste.[10]

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup operation is complete.[6]

Chemical Waste Disposal Workflow

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[12] The entire process, from waste generation to final disposal, must be documented and compliant with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and any applicable state or local rules.[13][14]

The following workflow provides a logical decision-making process for managing this chemical waste.

G start Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Use a Designated Hazardous Waste Container ppe->container labeling Step 3: Label Container Correctly ('Hazardous Waste', Chemical Name, Associated Hazards) container->labeling segregation Step 4: Segregate Waste (Avoid mixing with incompatible materials like strong oxidizing agents) labeling->segregation storage Step 5: Store Securely (Cool, dry, well-ventilated area, away from drains and traffic) segregation->storage Properly Segregated disposal Step 6: Arrange for Pickup by Licensed Waste Hauler storage->disposal end Final Disposal at an Approved TSD Facility disposal->end

Caption: Waste Disposal Workflow for this compound.

Detailed Disposal Protocol

This protocol provides the necessary steps for the safe collection and disposal of this compound waste.

Experimental Protocol: Waste Collection and Storage
  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing the appropriate PPE: nitrile gloves, safety goggles, and a lab coat.[9]

  • Waste Container:

    • Designate a specific, robust, and sealable container for this waste stream. The container must be compatible with the chemical.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant).[11]

  • Waste Segregation:

    • Collect only this compound and materials directly contaminated with it (e.g., pipette tips, weighing paper, spill cleanup debris) in this container.

    • Crucially, do not mix this waste with incompatible materials, such as strong oxidizing agents or strong acids. [7][9] Mixing can cause dangerous chemical reactions.

  • Storage Pending Disposal:

    • Keep the waste container tightly sealed when not in use.[4]

    • Store the container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and any drains.[9]

  • Final Disposal:

    • The ultimate disposal must be conducted by a licensed and approved hazardous waste disposal company.[5][9]

    • Follow your institution's procedures for scheduling a hazardous waste pickup. Provide the disposal company with an accurate description of the waste.

    • Maintain all records and manifests associated with the disposal, as required by law. This "cradle-to-grave" liability ensures a documented and responsible disposal pathway.[14]

By implementing these procedures, you contribute to a safer research environment and ensure that our collective pursuit of scientific advancement does not come at the cost of environmental integrity.

References

  • Thermo Fisher Scientific. (2025). 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine Safety Data Sheet. Retrieved from [Link]

  • 2A Biotech. (n.d.). This compound. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

  • University of Wyoming. (n.d.). Chemical Process SOP Example. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • MDPI. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • MDPI. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • MDPI. (2024). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.